tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-piperidin-4-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKGMPRRHBJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652391 | |
| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-58-4 | |
| Record name | tert-Butyl [4-(piperidin-4-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a lipophilic tert-butoxycarbonyl (Boc)-protected aniline moiety and a basic piperidine ring, making it a valuable building block for the synthesis of diverse and complex target molecules, particularly in the development of kinase inhibitors and other therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a foundational understanding for its application in research and development. Due to the limited availability of experimentally derived data in publicly accessible databases, this guide also outlines robust, field-proven methodologies for its characterization.
Chemical Identity and Structure
The accurate identification of this compound is crucial, as it is often confused with its isomer, tert-butyl piperidin-4-ylcarbamate, where the Boc protecting group is directly attached to the piperidine nitrogen.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| InChIKey | FXVKGMPRRHBJNX-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2 | [1] |
| CAS Number | Not definitively assigned in major public databases. |
Physicochemical Properties
Experimental data for the physical properties of this compound are not widely reported. This section outlines the expected properties based on its structure and provides methodologies for their determination.
Table 2: Physical and Chemical Properties
| Property | Predicted/Expected Value | Experimental Protocol |
| Melting Point | Solid at room temperature. Expected to be a crystalline solid with a defined melting point. | Capillary Melting Point Determination (USP <741>) |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. | Not applicable; determination by thermogravimetric analysis (TGA) is more appropriate to assess thermal stability. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water. | Equilibrium solubility measurement in various solvents at a controlled temperature. |
| pKa | Two pKa values are expected: one for the piperidine nitrogen (basic) and one for the carbamate N-H (weakly acidic). The piperidine nitrogen is predicted to have a pKa in the range of 8.5-10.0. | Potentiometric titration or UV-Vis spectrophotometry. |
| LogP | Predicted XlogP: 2.6 | [1] |
Experimental Protocols for Characterization
Given the scarcity of published data, the following experimental protocols are provided as a guide for researchers to characterize this compound in the laboratory.
Synthesis and Purification
The synthesis of this compound typically involves the coupling of 4-(4-aminophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).
Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 4-(4-aminophenyl)piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Caption: Workflow for the analytical characterization of the title compound.
Stability and Storage
-
Storage: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is advisable.
-
Stability Considerations: The Boc protecting group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). The compound is expected to be stable under neutral and basic conditions.
Applications in Drug Discovery
The unique structure of this compound makes it a versatile intermediate in the synthesis of pharmaceutical agents. The Boc-protected aniline provides a handle for further functionalization, such as in the formation of amides, ureas, and sulfonamides, while the piperidine ring can be involved in crucial interactions with biological targets or can be further substituted to modulate physicochemical properties.
Conclusion
This compound is a key building block in modern drug discovery. While comprehensive experimental data on its physical properties are not widely published, this guide provides a framework for its characterization based on established analytical techniques. A thorough understanding of its properties is essential for its effective use in the synthesis of novel therapeutic agents.
References
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PubChem. Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. [Link]
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PubChemLite. Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. [Link]
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A Technical Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Pivotal Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, a key building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document will delve into the compound's chemical structure, synthesis, characterization, and its strategic applications in the synthesis of pharmacologically active molecules.
Introduction: The Strategic Importance of a Bifunctional Building Block
This compound, with CAS Number 170011-57-1, is a bifunctional molecule of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines a piperidine ring, a common scaffold in numerous bioactive compounds, with a Boc-protected aniline moiety. This arrangement provides a versatile platform for synthesizing a wide range of complex molecules, including enzyme inhibitors and receptor antagonists.[2][3] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a critical feature for multi-step synthetic routes.
The piperidine nucleus is a well-established privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of diseases, from neurological disorders to cancer.[4] The 4-substituted phenylpiperidine motif, in particular, allows for precise vectoral orientation of substituents, which is crucial for optimizing interactions with biological targets.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 170011-57-1 | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | [1] |
| Appearance | White to brown powder | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the protection of the piperidine nitrogen of 4-(4-aminophenyl)piperidine. A representative laboratory-scale protocol is detailed below. The causality behind the choice of reagents is to ensure selective protection of the more nucleophilic piperidine nitrogen over the less reactive aniline nitrogen.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(4-Aminophenyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(4-aminophenyl)piperidine (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the piperidine nitrogen.
-
Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification of Organic Layer: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Analytical workflow for structure confirmation.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound lies in its role as a versatile intermediate for the synthesis of a variety of drug candidates.
-
Synthesis of Niraparib Analogues: The structurally related (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. [4][5][6][7]This highlights the importance of the aminophenyl)piperidine-1-carboxylate scaffold in developing targeted cancer treatments.
-
FMS Kinase Inhibitors: This compound is a useful synthetic intermediate for developing FMS kinase inhibitors, which are being investigated for the treatment of rheumatoid arthritis and other chronic inflammatory diseases.
-
Precursor for Fentanyl and its Analogues: The related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a known precursor in the synthesis of the potent opioid analgesic fentanyl and its derivatives. [8]This underscores the significance of this class of compounds in both legitimate pharmaceutical manufacturing and in the context of controlled substances.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique structural features, combining a piperidine scaffold with a protected aniline, provide a robust platform for the synthesis of a diverse range of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.
References
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Royal Society of Chemistry. (n.d.). Supporting Information - Thioamide N–C(S) Activation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 1-Boc-4-AP. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
Supplementary information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
-
PubChem. (n.d.). 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
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Pure Synth. (n.d.). Tert-Butyl 4-(4-Aminophenyl)Piperidine-1-Carboxylate 97.0%(HPLC). Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Authored by a Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands as a quintessential example of such a scaffold, integrating the pharmacologically significant piperidine ring with a protected aniline moiety. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the core attributes of this versatile intermediate. We will move beyond simple data recitation to explore the causal logic behind its synthesis, characterization, and application, providing a framework for its effective utilization in your research endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structure features a piperidine ring linked to a phenyl group, which in turn bears a tert-butoxycarbonyl (Boc) protected amine. This strategic combination of a secondary aliphatic amine (within the piperidine ring) and a protected primary aromatic amine allows for selective functionalization at either position, making it a highly valuable intermediate in multi-step synthetic pathways.
A comprehensive summary of its key molecular and physical properties is presented below.
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| Monoisotopic Mass | 276.18378 Da[1] |
| IUPAC Name | tert-butyl N-(4-piperidin-4-ylphenyl)carbamate[1] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2[1] |
| InChIKey | FXVKGMPRRHBJNX-UHFFFAOYSA-N[1] |
| Predicted XlogP | 2.6[1] |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |
Synthesis and Purification: A Mechanistic Perspective
The synthesis of this compound is a multi-step process that hinges on the strategic protection and coupling of precursor molecules. A common and logical synthetic approach involves the Suzuki coupling of a protected aminophenylboronic acid with a protected piperidine derivative, followed by deprotection of the piperidine nitrogen.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway for the target molecule is illustrated below. This approach isolates the key bond formations and highlights the selection of appropriate protecting groups, which is critical for achieving high yields and purity.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
The following protocol outlines a representative synthesis of this compound. The choice of reagents and conditions is rationalized at each step to provide a deeper understanding of the process.
Step 1: Reductive Amination to form N-Boc-4-(4-aminophenyl)piperidine
-
Reaction Setup: To a solution of 4-(4-aminophenyl)piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.
-
Rationale: The Boc anhydride is a highly effective and common reagent for the introduction of the tert-butoxycarbonyl protecting group onto an amine. The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 2: Boc Protection of the Aniline Nitrogen
-
Reaction Setup: The product from the previous step, N-Boc-4-(4-aminophenyl)piperidine, is dissolved in a suitable solvent, and a second equivalent of (Boc)₂O is added, often in the presence of a mild base such as triethylamine or diisopropylethylamine (DIPEA).
-
Rationale: This step protects the aniline nitrogen. The reaction may require gentle heating to proceed to completion.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove any water-soluble byproducts. The organic layer is dried and concentrated, and the desired product is purified by recrystallization or column chromatography.
Step 3: Selective Deprotection of the Piperidine Nitrogen
-
Reaction Setup: The di-Boc protected compound is dissolved in a solvent such as DCM, and a strong acid, typically trifluoroacetic acid (TFA), is added dropwise at 0 °C.
-
Rationale: The Boc group on the piperidine nitrogen is more labile to acidic conditions than the Boc group on the less basic aniline nitrogen. This difference in reactivity allows for selective deprotection.
-
Work-up and Purification: The reaction is carefully quenched with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted into an organic solvent. After drying and concentration, the final product, this compound, is obtained and can be further purified if necessary.
Caption: Synthetic workflow for the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine and aniline moieties are common pharmacophores found in a wide range of biologically active compounds.
Role as a Key Intermediate
This compound is frequently employed in the synthesis of inhibitors of various enzymes and receptors. The free secondary amine of the piperidine ring provides a convenient handle for further functionalization, such as acylation, alkylation, or sulfonylation, to introduce diverse substituents that can modulate the pharmacological properties of the final compound. The Boc-protected aniline can be deprotected under acidic conditions to reveal the primary amine, which can then be used in subsequent coupling reactions, for instance, to form amides or ureas.
Examples in Drug Development Pipelines
While specific drug names containing this exact fragment may be proprietary, the 4-phenylpiperidine scaffold is a well-established motif in medicinal chemistry. It is present in a number of approved drugs and clinical candidates targeting a range of conditions, from central nervous system disorders to cancer. The ability to readily modify both the piperidine nitrogen and the phenyl ring makes this compound a valuable starting point for generating libraries of compounds for high-throughput screening.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in further synthetic steps. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the protons of the piperidine ring (a series of multiplets in the aliphatic region), and the aromatic protons of the phenyl ring (in the range of 7.0-7.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (~153 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the carbons of the piperidine and phenyl rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carbamate (~1700 cm⁻¹), and the C-H stretches of the aliphatic and aromatic groups.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the compound. A reversed-phase column with a mobile phase gradient of water and acetonitrile (often with a small amount of an additive like formic acid or TFA) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. The compound is spotted on a silica gel plate and developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The spot is visualized under UV light or by staining.
Conclusion and Future Outlook
This compound is a strategically designed chemical building block with significant utility in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the well-established chemistry of the Boc protecting group and the piperidine scaffold, makes it an invaluable tool for the construction of complex molecular targets. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in accelerating the drug discovery process is poised to increase. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to fully leverage its potential in their scientific pursuits.
References
-
PubChem. tert-butyl N-(4-piperidin-4-ylphenyl)carbamate. National Center for Biotechnology Information. [Link]
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A-Z Guide to the Synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Medicinal Chemistry Keystone
Abstract
tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a crucial bifunctional building block in modern drug discovery, integrating a protected aniline moiety with a piperidine scaffold. This structure is prevalent in a multitude of pharmacologically active agents, making its efficient and scalable synthesis a topic of significant interest for researchers in medicinal chemistry and process development. This technical guide provides an in-depth analysis of a robust and widely adopted synthetic pathway. We will explore the strategic retrosynthetic logic, detail the multi-step forward synthesis from common starting materials, provide field-tested experimental protocols, and discuss the critical analytical techniques for structural verification and purity assessment. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a comprehensive understanding for both bench-level scientists and project leaders.
Introduction and Strategic Importance
The title compound, this compound, possesses two key functionalities that make it a versatile intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. The tert-butoxycarbonyl (Boc)-protected aniline provides a masked nucleophile, which can be deprotected under specific acidic conditions to reveal a primary amine. This amine serves as a handle for subsequent elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functional groups common in bioactive molecules.
The strategic placement of these two groups creates a molecule primed for late-stage functionalization, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. Its synthesis, therefore, requires a reliable and high-yielding route.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule reveals the most straightforward and industrially viable approach. The synthesis hinges on two key transformations: the formation of the carbamate and the construction of the aryl-piperidine bond.
Caption: Retrosynthetic analysis of the target compound.
The most efficient disconnection is at the carbamate N-C bond. This points to 4-(4-aminophenyl)piperidine as the immediate key precursor. This simplifies the final step to a standard and high-yielding Boc-protection reaction.
The core challenge then becomes the synthesis of 4-(4-aminophenyl)piperidine. A robust pathway for this intermediate involves a three-step sequence starting from commercially available 4-phenylpyridine:
-
Nitration: Regioselective nitration of 4-phenylpyridine to introduce a nitro group at the para-position of the phenyl ring.
-
Nitro Reduction: Reduction of the nitro group to a primary amine.
-
Pyridine Hydrogenation: Full saturation of the pyridine ring to yield the desired piperidine.
This multi-step approach is logical, scalable, and relies on well-established chemical transformations.
The Forward Synthesis: A Step-by-Step Elucidation
The chosen forward synthesis pathway is designed for efficiency and reliability, minimizing complex purifications where possible.
Caption: The four-step forward synthesis pathway.
Step 1: Synthesis of 4-(4-Nitrophenyl)pyridine
The initial step involves the electrophilic nitration of 4-phenylpyridine. The pyridine ring is electron-deficient and deactivating, while the phenyl ring is activating. Therefore, nitration occurs selectively on the phenyl ring. The directing effect of the pyridyl substituent favors para-substitution, leading to the desired product.
-
Rationale: A mixture of concentrated sulfuric and nitric acid is the classic and most effective reagent for this transformation. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 2: Synthesis of 4-(4-Aminophenyl)pyridine
The reduction of the aromatic nitro group to an amine is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using tin(II) chloride in acidic media is particularly effective and tolerant of the pyridine ring, which can sometimes be hydrogenated under catalytic conditions.
-
Rationale: Stannous chloride (SnCl₂) is a robust and inexpensive reducing agent for nitroarenes. The reaction is typically carried out in concentrated hydrochloric acid, which acts as a proton source and helps to dissolve the tin salts. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.
Step 3: Synthesis of 4-(4-Aminophenyl)piperidine
This step involves the complete saturation of the pyridine ring. Catalytic hydrogenation is the method of choice. The selection of the catalyst and solvent is critical to ensure complete reduction of the pyridine without affecting the aniline moiety or the phenyl ring.
-
Rationale: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridine.[1] Performing the reaction in an acidic solvent like acetic acid is crucial. The acid protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning by the basic nitrogen atom.
Step 4: Synthesis of this compound
The final step is the protection of the primary aniline nitrogen with a Boc group. This is a straightforward nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O).
-
Rationale: (Boc)₂O is the standard reagent for introducing the Boc protecting group.[2] The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the acidic co-product (tert-butanol and CO₂) and facilitate the reaction.[2]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: Synthesis of 4-(4-Nitrophenyl)pyridine
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Phenylpyridine | 155.19 | 10.0 g | 64.4 | 1.0 |
| Conc. H₂SO₄ (98%) | 98.08 | 40 mL | - | - |
| Conc. HNO₃ (70%) | 63.01 | 10 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (40 mL) and cool the flask to 0 °C in an ice-water bath.
-
Slowly add 4-phenylpyridine (10.0 g, 64.4 mmol) in portions, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add concentrated nitric acid (10 mL) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.
-
Neutralize the resulting slurry by the slow addition of concentrated ammonium hydroxide until the pH is ~8.
-
The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 100 mL), and dried under vacuum to afford 4-(4-nitrophenyl)pyridine as a yellow solid.
-
Expected Yield: 10.5 g (81%)
-
Characterization: ¹H NMR, LC-MS
-
Protocol 4.2: Synthesis of 4-(4-Aminophenyl)pyridine[1]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-(4-Nitrophenyl)pyridine | 200.19 | 10.0 g | 50.0 | 1.0 |
| SnCl₂·2H₂O | 225.63 | 56.4 g | 250.0 | 5.0 |
| Conc. HCl (37%) | 36.46 | 100 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 4-(4-nitrophenyl)pyridine (10.0 g, 50.0 mmol) in concentrated hydrochloric acid (100 mL).
-
To the stirred suspension, add tin(II) chloride dihydrate (56.4 g, 250.0 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 60 °C with a water bath if necessary.
-
After the addition is complete, heat the mixture to 70 °C and stir for 3 hours.
-
Cool the reaction mixture to 0 °C and basify by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >12. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-aminophenyl)pyridine as an off-white solid.
-
Expected Yield: 7.6 g (89%)
-
Characterization: ¹H NMR, LC-MS
-
Protocol 4.3: Synthesis of 4-(4-Aminophenyl)piperidine
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-(4-Aminophenyl)pyridine | 170.22 | 7.0 g | 41.1 | 1.0 |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 0.70 g | 3.08 | 0.075 |
| Glacial Acetic Acid | 60.05 | 150 mL | - | - |
Procedure:
-
Charge a Parr hydrogenation vessel with 4-(4-aminophenyl)pyridine (7.0 g, 41.1 mmol), glacial acetic acid (150 mL), and platinum(IV) oxide (0.70 g).
-
Seal the vessel and purge it with nitrogen, then with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in water (100 mL), basify to pH >12 with 10 M NaOH, and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford 4-(4-aminophenyl)piperidine as a solid.
-
Expected Yield: 6.5 g (90%)
-
Characterization: ¹H NMR, LC-MS
-
Protocol 4.4: Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-(4-Aminophenyl)piperidine | 176.26 | 6.0 g | 34.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 8.15 g | 37.4 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 7.1 mL | 51.0 | 1.5 |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | - |
Procedure:
-
Dissolve 4-(4-aminophenyl)piperidine (6.0 g, 34.0 mmol) in THF (100 mL) in a 250 mL round-bottom flask.
-
Add triethylamine (7.1 mL, 51.0 mmol) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (8.15 g, 37.4 mmol) in THF (20 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in dichloromethane) to yield This compound as a white solid.
-
Expected Yield: 8.2 g (87%)
-
Characterization: ¹H NMR, ¹³C NMR, HRMS
-
Analytical Characterization
Confirmation of the structure and purity of the final product and key intermediates is essential. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring all expected protons and carbons are present with the correct chemical shifts, multiplicities, and integrations.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) is used for reaction monitoring, while high-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the final product.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% purity for research applications.
Conclusion
The synthesis of this compound presented herein is a reliable, scalable, and well-documented pathway that proceeds in good to excellent yields across four steps. By understanding the rationale behind each transformation—from the regioselective nitration and robust nitro reduction to the critical catalytic hydrogenation and final Boc protection—researchers can confidently produce this valuable building block. The detailed protocols provide a field-tested guide for practical execution, enabling the efficient incorporation of this versatile scaffold into diverse drug discovery programs.
References
-
Ma, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3532. Available at: [Link]
- Busch, S., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. U.S. Patent No. US20040171837A1.
-
Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-211. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. (2015). Chinese Patent No. CN104628627A.
-
Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(18), e202401388. Available at: [Link]
-
Hegedüs, L., et al. (2020). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 10(15), 5076-5086. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Tropical Journal of Pharmaceutical Research, 17(8), 1589-1597. Available at: [Link]
-
Balasubramanian, C., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 163-176. Available at: [Link]
-
Barwinski, B., et al. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. Organic Process Research & Development, 21(8), 1200-1206. Available at: [Link]
-
Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (n.d.). Patsnap Eureka. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedure. Supporting Information. Available at: [Link]
- Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products. (2015). Russian Patent No. RU2543483C2.
- A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Chinese Patent No. CN114516849A.
- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3-and 4-hydroxy pyridines. U.S. Patent No. US3408354A.
-
Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(16), 3625-3633. Available at: [Link]
-
Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synlett, 2004(13), 2195-2202. Available at: [Link]
- Preparation method of 4-nitrophenyl sodium phosphate. (2012). Chinese Patent No. CN102268035B.
Sources
Spectroscopic Characterization of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The interpretation of this data is grounded in fundamental principles and supported by comparative data from analogous structures.
Introduction
This compound is a bifunctional molecule incorporating a Boc-protected aniline moiety and a piperidine ring. This structural arrangement makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. Accurate characterization of this intermediate is critical to ensure the identity, purity, and quality of downstream active pharmaceutical ingredients (APIs). This guide provides a detailed spectroscopic roadmap for the unambiguous identification of this compound.
The molecular structure of this compound is presented below:
Figure 1: Molecular Structure of this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₆H₂₄N₂O₂, the expected monoisotopic mass is 276.1838 Da.[1]
Experimental Protocol:
A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). The instrument is operated in positive ion mode to observe protonated molecules and other adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 277.1911 |
| [M+Na]⁺ | 299.1730 |
| [M+K]⁺ | 315.1469 |
| [M+NH₄]⁺ | 294.2176 |
| Table 1: Predicted m/z values for common adducts of this compound.[1] |
Fragmentation Analysis:
Under collision-induced dissociation (CID), the [M+H]⁺ ion is expected to fragment in a predictable manner. A primary fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56 Da), a characteristic fragmentation for Boc-protected amines. Another significant fragmentation would be the cleavage of the piperidine ring.
Figure 2: A plausible fragmentation pathway for [M+H]⁺ of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperidine, and tert-butyl protons.
Experimental Protocol:
A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.51 | Singlet (s) | 9H |
| Piperidine (Hax) | ~1.60 - 1.75 | Multiplet (m) | 2H |
| Piperidine (Heq) | ~1.80 - 1.95 | Multiplet (m) | 2H |
| Piperidine CH | ~2.60 - 2.75 | Multiplet (m) | 1H |
| Piperidine CH₂ (ax) | ~2.80 - 2.95 | Multiplet (m) | 2H |
| Piperidine CH₂ (eq) | ~3.15 - 3.30 | Multiplet (m) | 2H |
| NH (Boc) | ~6.50 | Singlet (s) | 1H |
| Aromatic (Ar-H) | ~7.10 - 7.20 | Doublet (d) | 2H |
| Aromatic (Ar-H) | ~7.25 - 7.35 | Doublet (d) | 2H |
| NH (Piperidine) | Variable (broad) | Singlet (s) | 1H |
| Table 2: Predicted ¹H NMR spectral data for this compound. |
Interpretation:
-
tert-Butyl Group: A sharp singlet integrating to nine protons is expected around 1.51 ppm, characteristic of the magnetically equivalent methyl protons of the Boc protecting group.
-
Piperidine Ring: The aliphatic protons of the piperidine ring will appear as a series of multiplets in the upfield region (1.60-3.30 ppm). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and show geminal and vicinal coupling. The proton at the C4 position, attached to the phenyl ring, will likely be a multiplet due to coupling with the adjacent methylene protons.
-
Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two doublets. The protons ortho to the carbamate group are expected to be slightly downfield compared to those ortho to the piperidine ring due to the differing electronic effects of the substituents.
-
NH Protons: The carbamate NH proton typically appears as a singlet around 6.50 ppm. The piperidine NH proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Figure 3: Labeled protons on the molecular structure for ¹H NMR assignment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Experimental Protocol:
The sample is prepared as for ¹H NMR. The spectrum is typically acquired with proton decoupling to produce a spectrum of singlets, where each peak corresponds to a unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Boc (-C (CH₃)₃) | ~28.3 |
| Piperidine C3, C5 | ~33.0 |
| Piperidine C4 | ~42.0 |
| Piperidine C2, C6 | ~45.0 |
| Boc (-C (CH₃)₃) | ~80.0 |
| Aromatic C2, C6 | ~118.0 |
| Aromatic C3, C5 | ~128.0 |
| Aromatic C1 | ~135.0 |
| Aromatic C4 | ~138.0 |
| Carbonyl (-C =O) | ~153.0 |
| Table 3: Predicted ¹³C NMR chemical shifts for this compound. |
Interpretation:
-
Aliphatic Carbons: The tert-butyl methyl carbons are expected around 28.3 ppm, and the quaternary carbon at approximately 80.0 ppm. The piperidine carbons will appear in the 30-50 ppm range.
-
Aromatic Carbons: The four distinct aromatic carbons will resonate between 118 and 140 ppm. The carbon attached to the nitrogen (C1) and the carbon attached to the piperidine (C4) will be the most deshielded among the aromatic carbons.
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to have the most downfield chemical shift, typically around 153.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol:
The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate, or using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretch | Amine (piperidine) & Amide (carbamate) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic |
| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic (tert-butyl & piperidine) |
| ~1700 | C=O Stretch | Carbonyl (carbamate) |
| 1610 & 1510 | C=C Stretch | Aromatic Ring |
| ~1250 & ~1160 | C-O Stretch | Carbamate |
| Table 4: Predicted characteristic IR absorption bands for this compound. |
Interpretation:
-
N-H Stretching: A broad band in the region of 3350-3250 cm⁻¹ is expected, corresponding to the N-H stretching vibrations of both the piperidine and the carbamate groups.
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the tert-butyl and piperidine moieties. Weaker bands above 3000 cm⁻¹ are due to the sp² C-H bonds of the aromatic ring.
-
Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a key diagnostic peak for the C=O group of the Boc-carbamate.
-
Aromatic Region: Absorptions around 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.
Conclusion
The collective analysis of Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and comparison with related structures, offers a reliable framework for the identification and purity assessment of this important synthetic intermediate. Researchers and drug development professionals can leverage this guide to ensure the quality and integrity of their materials, facilitating the advancement of their research and development programs.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). tert-butyl N-piperidin-4-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. Retrieved from [Link]
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An In-depth Technical Guide to the Purity Analysis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
Tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a Boc-protected amine and a piperidine ring, makes it a versatile intermediate for introducing a piperidinylphenyl moiety into larger drug molecules. The purity of this intermediate is of paramount importance, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired and harmful related substances in the final drug product. This can compromise the safety, efficacy, and stability of the API.[1]
This technical guide provides a comprehensive framework for the purity analysis of this compound, drawing upon established analytical principles and regulatory expectations. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of analytical data. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for the control of impurities in new drug substances.[2][3][4]
Regulatory Framework: Adherence to ICH Guidelines
The analysis and control of impurities in pharmaceutical development are governed by the ICH guidelines. Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5] These thresholds are based on the maximum daily dose of the final drug product and dictate the level of analytical scrutiny required for each impurity. A thorough understanding of these guidelines is essential for any researcher or drug development professional working with pharmaceutical intermediates like this compound.
Visualizing the Analytical Workflow
The comprehensive purity assessment of this compound involves a multi-faceted analytical approach, as illustrated in the workflow diagram below.
Caption: A flowchart illustrating the key analytical techniques and stages in the purity analysis of this compound.
Potential Impurity Profile: A Proactive Approach
A robust purity analysis begins with a theoretical assessment of potential impurities that may arise during synthesis and storage. This allows for the development of targeted analytical methods capable of detecting and quantifying these specific compounds.
Process-Related Impurities
Process-related impurities are substances that are introduced or formed during the synthesis of this compound. These can include unreacted starting materials, intermediates, and by-products of side reactions. A common synthetic route to this intermediate involves the reaction of a piperidine derivative with a protected aminophenyl precursor.
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials.
-
Intermediates: Depending on the synthetic pathway, various intermediates may persist in the final product if not completely consumed in subsequent steps.
-
By-products: Side reactions, such as over-alkylation or incomplete protection/deprotection, can generate structurally similar by-products.
Degradation Products
Degradation products can form during manufacturing or upon storage due to exposure to heat, light, moisture, or oxygen. The carbamate and piperidine moieties are susceptible to specific degradation pathways.
-
Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group can be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding free amine.
-
Oxidation: The piperidine ring, particularly the nitrogen atom, is prone to oxidation, which can result in the formation of N-oxides or ring-opened products.[6]
-
Thermal Degradation: Elevated temperatures can lead to the degradation of the carbamate group.[6]
Chromatographic Purity Assessment: The Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and impurity profile of non-volatile organic compounds like this compound.[7][8]
High-Performance Liquid Chromatography (HPLC-UV)
A well-developed reversed-phase HPLC method is essential for separating the main component from its potential impurities.
Experimental Protocol: HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the ionization of basic compounds and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl group provides UV absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of 1 mg/mL. | Ensures sample solubility and compatibility with the mobile phase. |
Gas Chromatography (GC-FID/MS) for Residual Solvents
Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[1] Their presence is controlled according to ICH Q3C guidelines. Headspace gas chromatography is the preferred method for their analysis.
Experimental Protocol: GC-FID/MS Method
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | A polar column suitable for the separation of a wide range of common organic solvents. |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A temperature program to elute solvents with varying boiling points. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) and Mass Spectrometer (MS) | FID for quantification and MS for identification of solvents. |
| Headspace Sampler | Vial Equilibration Temperature: 80 °C; Equilibration Time: 15 min | To drive volatile solvents into the headspace for injection. |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF. |
Spectroscopic Analysis for Structural Confirmation
While chromatography separates the components of a mixture, spectroscopic techniques are indispensable for confirming the structure of the main compound and identifying unknown impurities.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[11]
-
¹H NMR: Provides information on the number and chemical environment of protons, allowing for the confirmation of the overall structure and the detection of impurities, even at low levels.
-
¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms, which is essential for the definitive identification of unknown impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. When coupled with HPLC (LC-MS), it is a highly sensitive and specific technique for identifying impurities.[1][7]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown impurities.
Thermal Analysis: Assessing Solid-State Properties
Thermal analysis techniques provide valuable information about the physical properties of the material, such as its melting point, thermal stability, and the presence of solvates or hydrates.[7][9][10][11][12]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid. A sharp melting endotherm is indicative of a highly pure compound.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is useful for determining the presence of residual solvents or water (hydrates) and assessing the thermal stability of the compound.[11][12]
Chiral Purity Analysis
If the synthesis of this compound involves chiral starting materials or reagents, or if there is a possibility of racemization, an assessment of chiral purity is necessary.
-
Chiral HPLC: This is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2][12] For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active agent may be required.[2]
-
Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to chiral HPLC for enantiomeric separations.[2]
Logical Framework for Impurity Identification
The identification of an unknown impurity follows a logical progression, integrating data from multiple analytical techniques.
Caption: A diagram illustrating the systematic approach to identifying and structurally elucidating an unknown impurity.
Conclusion
The purity analysis of this compound is a multi-faceted process that requires a combination of chromatographic, spectroscopic, and thermal analysis techniques. A thorough understanding of potential process-related impurities and degradation products is crucial for developing robust and specific analytical methods. By adhering to the principles outlined in this guide and the relevant ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
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The Strategic Core: A Technical Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Derivatives in Modern Drug Discovery
This guide provides an in-depth exploration of tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, a pivotal scaffold in medicinal chemistry. We will dissect its synthesis, explore diverse derivatization strategies, and examine the pharmacological significance of its analogues, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: The 'Privileged' Nature of the Scaffold
The title compound, this compound, merges two critical pharmacophoric elements: the phenylpiperidine motif and the tert-butyloxycarbonyl (Boc) protecting group . The phenylpiperidine core is a classic "privileged scaffold," a structural framework that can interact with a wide range of biological targets.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific receptor or enzyme binding. Derivatives of this core are found in therapeutics targeting the central nervous system (CNS), cancer, and inflammatory diseases.[1][2]
The Boc group serves a strategic role in synthesis. As a robust yet readily cleavable protecting group for the aniline nitrogen, it allows for selective functionalization at other sites on the molecule, primarily the piperidine nitrogen.[2] This strategic protection is fundamental to constructing complex molecular architectures in a controlled, stepwise manner.
Synthesis of the Core Scaffold: A Validated Approach
The synthesis of the core intermediate, this compound, is a critical first step for any derivatization campaign. A common and effective strategy involves the reduction of a pyridine precursor, which can be synthesized via a Suzuki-Miyaura cross-coupling reaction.
A representative synthetic pathway, adapted from methodologies for closely related structures, is outlined below.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Suzuki-Miyaura Coupling
-
To a solution of 4-bromopyridine hydrochloride (1.0 eq) and (4-((tert-butoxycarbonyl)amino)phenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction vessel.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield tert-butyl (4-(pyridin-4-yl)phenyl)carbamate.
Step 2: Catalytic Hydrogenation
-
Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid or methanol in a high-pressure hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) (5-10% w/w) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or slightly elevated temperature (35-50 °C) for 16-24 hours.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the title compound, this compound.
Quality Control and Characterization
The identity and purity of the synthesized core scaffold must be rigorously confirmed. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful reduction of the pyridine ring.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[5]
Exploration of Derivatives: Strategic Functionalization
The true utility of the core scaffold lies in its versatility for creating diverse libraries of compounds. The primary site for derivatization is the secondary amine of the piperidine ring.
Caption: Derivatization strategies for the core scaffold.
N-Alkylation via Reductive Amination
This robust method introduces a wide variety of alkyl and benzyl groups to the piperidine nitrogen, enabling fine-tuning of properties like lipophilicity, basicity, and target engagement.[6]
Experimental Protocol: General N-Alkylation
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add the desired aldehyde or ketone (1.1-1.2 eq) and stir at room temperature for 30-60 minutes.
-
Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-alkylated derivative by column chromatography.
N-Acylation for Amide Analogues
Formation of an amide bond at the piperidine nitrogen is a common strategy, particularly in the development of enzyme inhibitors.[7]
Experimental Protocol: General N-Acylation
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or DIPEA, 2.0 eq) in anhydrous DCM, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Alternatively, for carboxylic acids, dissolve the acid (1.1 eq), the core scaffold (1.0 eq), a coupling agent like HATU or EDCI (1.2 eq), and a base like DIPEA (2.0 eq) in anhydrous DMF or DCM. Stir at room temperature for 12-24 hours.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have shown significant promise across multiple therapeutic areas, most notably in neurodegenerative diseases and oncology.
Alzheimer's Disease: Multi-Target-Directed Ligands
Alzheimer's disease (AD) pathology is complex, involving amyloid-beta (Aβ) plaques, neurofibrillary tangles, and cholinergic deficits.[8] This has driven the development of multi-target-directed ligands (MTDLs). Derivatives of the tert-butyl (4-piperidin-4-yl)phenyl)carbamate scaffold are well-suited for this approach.
A key example is the derivative tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) , which was designed as a dual inhibitor of β-secretase 1 (BACE1) and acetylcholinesterase (AChE), two key enzymes in AD pathology.[8][9]
| Compound/Derivative Class | Target(s) | Bioactivity | Reference |
| M4 Analogues | BACE1 | IC₅₀ = 15.4 nM | [2][8] |
| AChE | Kᵢ = 0.17 µM | [2][8] | |
| Aβ Aggregation | 85% inhibition @ 100 µM | [9] | |
| N-Alkylpiperidine Carbamates | AChE | IC₅₀ = 2.25 - 7.31 µM | [10] |
| Butyrylcholinesterase (BChE) | IC₅₀ = 0.06 - 0.81 µM | [10] | |
| Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.18 - 26.1 µM | [10] |
These results highlight a crucial SAR insight: the N-substituent on the piperidine ring is a key determinant of activity and selectivity against cholinesterases and monoamine oxidases. For instance, N-propargyl groups often confer potent and irreversible MAO-B inhibition, while N-benzyl groups can lead to reversible inhibition of multiple targets.[10]
Caption: Inhibition of key Alzheimer's disease pathways.
Dopamine Receptor Modulation for CNS Disorders
The phenylpiperidine core is a well-established pharmacophore for dopamine receptor ligands. By modifying the N-substituent and the phenyl ring, derivatives can be tailored to act as antagonists or partial agonists at specific dopamine receptor subtypes, such as D3 and D4.[11][12] Such modulators are under investigation for treating substance abuse and neuropsychiatric disorders.[11]
SAR studies in this area have shown that:
-
The nature of the linker between the piperidine and a terminal aryl group is critical for affinity and selectivity.[13]
-
Carbamate and amide linkers often provide key hydrogen bonding interactions within the receptor binding pocket.[14]
-
Modifications can significantly alter lipophilicity, impacting pharmacokinetic properties like blood-brain barrier penetration.[11]
Oncology: Targeting Kinase Signaling
The piperidine moiety is prevalent in many small-molecule kinase inhibitors.[15] While direct examples for the title compound are still emerging, related structures are used as intermediates in the synthesis of inhibitors for targets like Bruton's tyrosine kinase (BTK), a key component in B cell malignancies.[16][17] The general strategy involves using the piperidine nitrogen to attach a complex, pharmacophoric group that interacts with the kinase active site.
Conclusion and Future Outlook
The this compound scaffold is a synthetically tractable and highly versatile core for modern drug discovery. Its "privileged" nature allows for the rapid generation of diverse chemical libraries with a high potential for biological activity. The primary avenues for derivatization at the piperidine nitrogen have yielded potent modulators for complex multifactorial diseases like Alzheimer's. Future exploration will likely focus on more intricate modifications, including functionalization of the phenyl ring via cross-coupling reactions and the use of the deprotected aniline for further elaboration. As our understanding of disease biology deepens, this scaffold will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics.
References
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Valdés-Sustaita, B., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5089. Available at: [Link]
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Valdés-Sustaita, B., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Available at: [Link]
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PubChem. (n.d.). Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. Retrieved from [Link]
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European Patent Office. (n.d.). SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
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S G, et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. PubMed Central. Available at: [Link]
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Knez, D., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 200, 112282. Available at: [Link]
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Postnikova, T. Y., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics, 377(2), 234-245. Available at: [Link]
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Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(16), 4035-4046. Available at: [Link]
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Newman, A. H., et al. (2008). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 18(11), 3234-3238. Available at: [Link]
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Di Micco, S., et al. (2019). Aryl and heteroaryl N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates with improved physico-chemical properties as dual modulators of dopamine D3 receptor and fatty acid amide hydrolase. MedChemComm, 10(6), 947-959. Available at: [Link]
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Butini, S., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 23(21), 13351. Available at: [Link]
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PubChem. (n.d.). Tert-butyl n-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate. Retrieved from [Link]
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PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
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Garg, N. K., & Sarpong, R. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5433-5444. Available at: [Link]
-
Li, Y., et al. (2020). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][8][9]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Acta Pharmacologica Sinica, 41(3), 415-422. Available at: [Link]
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Wang, A., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. Available at: [Link]
-
Ghaffari, M., et al. (2018). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 83(15), 8084-8100. Available at: [Link]
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Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available at: [Link]
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ResearchGate. (n.d.). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
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Gehringer, M., et al. (2013). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o935. Available at: [Link]
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MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
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The Versatility of the tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Scaffold: A Technical Guide to Unlocking its Biological Potential
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a diverse range of biological targets, offering a robust starting point for drug discovery campaigns. The tert-butyl (4-(piperidin-4-yl)phenyl)carbamate core is a quintessential example of such a scaffold. Its inherent structural features—a rigid phenyl ring, a flexible piperidine moiety, and a versatile carbamate linker—provide a three-dimensional architecture ripe for functionalization and optimization. This guide delves into the multifaceted biological activities of this scaffold, offering field-proven insights into its application, detailed experimental protocols for activity assessment, and a forward-looking perspective on its potential in developing next-generation therapeutics.
The strategic combination of a piperidine ring and a phenyl carbamate offers several advantages in drug design. The piperidine moiety, a common feature in many approved drugs, can be readily modified to explore different vectors and interactions within a binding pocket.[1] The tert-butyloxycarbonyl (Boc) protecting group on the carbamate is not only crucial for synthetic strategies but can also influence the molecule's pharmacokinetic properties. This unique combination has led to the exploration of this scaffold in a wide array of therapeutic areas, from neurodegenerative diseases to inflammatory conditions and oncology.
I. Targeting Neuroinflammation and Neurodegeneration: The Dual Inhibition of Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1)
A compelling application of the this compound scaffold lies in the development of multi-target-directed ligands for Alzheimer's disease (AD). A key derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4) , has demonstrated potent dual inhibitory activity against both acetylcholinesterase (AChE) and β-secretase 1 (BACE1), two pivotal enzymes in AD pathology.[2][3]
Causality Behind the Dual-Target Approach: The cholinergic hypothesis of AD points to a deficit in the neurotransmitter acetylcholine, making AChE inhibitors a cornerstone of symptomatic treatment. Simultaneously, the amyloid cascade hypothesis identifies the accumulation of amyloid-beta (Aβ) peptides, produced by the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase, as a primary pathogenic event. A single molecule capable of inhibiting both AChE and BACE1 offers a synergistic therapeutic strategy by addressing both symptomatic relief and disease modification.
Structure-Activity Relationship (SAR) Insights:
While comprehensive SAR studies on this specific scaffold are continually evolving, initial findings for the M4 compound suggest that the substituted hydroxyphenylcarbamate moiety is crucial for interacting with the catalytic sites of both enzymes.[2] The 2-methylpiperidine group likely contributes to optimizing the binding affinity and selectivity. Further exploration of substituents on both the piperidine and phenyl rings is a promising avenue for enhancing potency and fine-tuning the pharmacokinetic profile.
Experimental Protocols for Activity Assessment:
This spectrophotometric assay provides a reliable method for determining the inhibitory potential of compounds against AChE.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATCh Solution: 10 mM Acetylthiocholine iodide in assay buffer.
-
AChE Solution: Prepare a stock solution of Acetylcholinesterase (from electric eel) in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Test Compound: Prepare a stock solution in DMSO and make serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells. For the control (100% activity), add 25 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCh solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Canonical activation of the NLRP3 inflammasome and the point of intervention for scaffold-based inhibitors.
III. Expanding the Horizon: Kinase Inhibition in Oncology
The versatility of the this compound scaffold extends to the highly competitive field of kinase inhibitor development. This scaffold has been successfully employed as a key intermediate in the synthesis of potent inhibitors for receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, both of which are critical targets in cancer therapy due to their roles in angiogenesis, tumor growth, and metastasis. [4][5] Design Strategy: In this context, the piperidine ring often serves as a linker to connect a pharmacophore that binds to the hinge region of the kinase with another moiety that extends into a hydrophobic pocket. The carbamate can be modified or replaced to optimize interactions and physicochemical properties.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:
-
VEGFR-2 Inhibition: For piperidinyl-based benzoxazole derivatives, modifications to the acetamide linker and substitutions on the terminal phenyl ring have been shown to significantly impact VEGFR-2 inhibitory activity. For instance, ethanone derivatives have demonstrated potent inhibition, with a p-fluorophenyl moiety showing superior activity. [5]* c-Met Inhibition: The same class of compounds also exhibits c-Met inhibitory activity. The SAR for c-Met can differ from that of VEGFR-2, allowing for the potential development of either dual inhibitors or selective inhibitors through careful chemical modification. [5]
Data Presentation: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Key Structural Features | Representative IC50 (µM) | Reference |
| Piperidinyl-based benzoxazole | VEGFR-2 | Ethanone linker, p-fluorophenyl | 0.057 | [5] |
| Piperidinyl-based benzoxazole | c-Met | Ethanone linker, p-fluorophenyl | 0.181 | [5] |
| Quinoline derivative intermediate | VEGFR-2 | Precursor to Vandetanib | - | [4] |
IV. Conclusion and Future Directions
The this compound scaffold has firmly established itself as a valuable and versatile starting point in drug discovery. Its successful application in developing inhibitors for a range of targets, including enzymes implicated in neurodegeneration and inflammation, as well as kinases crucial in oncology, underscores its privileged nature.
The future of this scaffold lies in the continued exploration of its chemical space. The detailed experimental protocols provided in this guide serve as a robust foundation for researchers to evaluate novel derivatives. A deeper understanding of the structure-activity relationships, aided by computational modeling and biophysical techniques, will be paramount in designing next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. The inherent synthetic tractability of this scaffold ensures that it will remain a cornerstone of medicinal chemistry efforts for years to come, with the potential to deliver novel therapeutics for some of the most challenging diseases.
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4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. Available at: [Link]
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The Piperidine Moiety in Drug Design: A Senior Application Scientist's Guide to a Privileged Scaffold
Introduction
In the landscape of medicinal chemistry, few structural motifs have demonstrated the versatility and broad utility of the piperidine ring.[1][2] This six-membered nitrogen-containing heterocycle is a cornerstone in the production of drugs, found in the architecture of natural alkaloids and a significant number of synthetic pharmaceuticals across more than twenty therapeutic classes.[2][3][4] Its prevalence has earned it the designation of a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets, thereby serving as an exceptional starting point for drug discovery campaigns.[1][5][6]
This in-depth guide provides a technical exploration of the piperidine moiety's role in modern drug design. Moving beyond a simple catalog of its occurrences, we will dissect the fundamental physicochemical and stereochemical properties that underpin its success. We will examine the causality behind its profound impact on a molecule's pharmacokinetic profile, explore its application through case studies of market-leading drugs, and detail the synthetic strategies that allow chemists to harness its potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold to its fullest potential.
The Physicochemical Foundation of a Privileged Scaffold
The utility of the piperidine ring is not accidental; it is a direct consequence of its inherent structural and electronic properties. These features provide medicinal chemists with a powerful toolkit for modulating a compound's interaction with biological systems.
Stereochemistry and Conformational Rigidity
As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation, analogous to cyclohexane.[1][7] This conformation minimizes steric and torsional strain, providing a rigid, three-dimensional framework. This rigidity is paramount in drug design, as it allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with the well-defined binding pockets of biological targets like enzymes and receptors.[1][8] The substituents can occupy either axial or equatorial positions, and the choice between them can profoundly influence biological activity.
Caption: Chair conformation of piperidine showing axial/equatorial positions.
The Role of the Basic Nitrogen
The nitrogen atom is the defining feature of the piperidine ring. Its basicity is a critical handle for tuning drug-like properties.
-
Aqueous Solubility: With a pKa of its conjugate acid around 11.2, the piperidine nitrogen is protonated at physiological pH (7.4).[5] This positive charge significantly enhances aqueous solubility, a crucial factor for drug administration and distribution.
-
Target Engagement: The protonated nitrogen can act as a hydrogen bond donor, forming strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding site. The unprotonated nitrogen can act as a hydrogen bond acceptor.[8][9]
-
Modulating Lipophilicity: The ability to control the protonation state allows for a fine-tuning of the molecule's lipophilicity (LogP/LogD). This balance is essential for achieving sufficient membrane permeability to reach the target site without compromising solubility.[1][10]
Data Presentation: Comparative Physicochemical Properties
The subtle differences between common saturated heterocycles highlight the specific advantages of the piperidine scaffold.
| Property | Piperidine | Pyrrolidine | Morpholine |
| Ring Size | 6-membered | 5-membered | 6-membered |
| pKa (Conjugate Acid) | ~11.22[5] | ~11.27[5] | ~8.4 |
| LogP (Octanol/Water) | 0.84[5] | 0.46[5] | -0.85 |
| Key Design Consideration | Strongly basic, moderately lipophilic, rigid chair conformation. | Strongly basic, less lipophilic, more flexible envelope/twist conformations. | Weakly basic due to the inductive effect of oxygen, highly polar/hydrophilic. |
Impact on Pharmacokinetics (ADME Profile)
A molecule's structure dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The piperidine moiety generally imparts favorable pharmacokinetic properties, enhancing a compound's "druggability."[8]
-
Absorption & Distribution: The tunable balance between lipophilicity and solubility allows for optimized oral absorption and distribution throughout the body. The basic nitrogen can facilitate passage through biological membranes.[8] For drugs targeting the Central Nervous System (CNS), the piperidine scaffold can be a key component for crossing the blood-brain barrier.[11]
-
Metabolism: The piperidine ring is generally considered metabolically stable.[5][8] However, it is not inert. The primary sites of metabolic oxidation are often the carbon atoms adjacent (alpha) to the nitrogen.[5][12] Medicinal chemists can mitigate this by introducing substituents that sterically hinder the metabolic enzymes or by replacing the susceptible C-H bonds. For example, strategic methylation or fluorination can block these sites of metabolism, thereby increasing the drug's half-life.[13]
A Versatile Scaffold Across Therapeutic Areas
The piperidine ring is present in drugs treating a vast array of diseases, demonstrating its ability to interact with diverse biological targets.[3][11]
Central Nervous System (CNS)
The piperidine scaffold is particularly prominent in CNS-active drugs.[8]
-
Antipsychotics: In drugs like Risperidone and Haloperidol , the piperidine moiety is crucial for binding to dopamine (D2) and serotonin (5-HT2A) receptors.[7] Its rigid structure helps position other pharmacophoric elements for optimal receptor engagement.
-
Stimulants: In Methylphenidate (Ritalin), the piperidine ring is a core component that mimics the phenethylamine structure of neurotransmitters like dopamine and norepinephrine, allowing it to interact with their respective transporters.[14]
Pain Management
-
Opioids: The piperidine ring is the essential pharmacophore in potent synthetic opioids like Fentanyl and Pethidine .[7][15] It is responsible for the key interactions with the μ-opioid receptor that lead to profound analgesia.
Oncology
In cancer therapy, piperidine derivatives are used in targeted treatments. They often serve as linkers or key binding elements in kinase inhibitors, regulating signaling pathways crucial for cancer cell proliferation and survival.[16][17][18] The piperidine ring can be found in numerous FDA-approved small-molecule inhibitors targeting angiogenesis, EGFR, and CDKs.[18]
Data Presentation: Representative Piperidine-Containing Drugs
| Drug | Therapeutic Class | Mechanism of Action |
| Donepezil | Anti-Alzheimer's | Acetylcholinesterase (AChE) Inhibitor[11] |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Antagonist[7] |
| Fentanyl | Opioid Analgesic | μ-Opioid Receptor Agonist[15] |
| Raloxifene | SERM | Estrogen Receptor Modulator[3] |
| Loperamide | Antidiarrheal | Peripheral μ-Opioid Receptor Agonist[7] |
| Paroxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI)[19] |
Synthetic Strategies for Accessing Piperidine Derivatives
The widespread use of piperidine is supported by the vast and well-established synthetic methodologies for its construction and functionalization.[9]
Core Methodology: Catalytic Hydrogenation of Pyridines
The most direct and widely used method for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. This method is highly efficient and can be adapted to produce specific stereoisomers.[2] The synthesis of a precursor to Donepezil , a leading treatment for Alzheimer's disease, serves as an excellent example of this strategy's power.[2][11]
Caption: General workflow for the synthesis of a piperidine via pyridine hydrogenation.
Experimental Protocol: Synthesis of a Donepezil Precursor
This protocol is a representative example based on established chemical principles for pyridine hydrogenation.[2]
Objective: To synthesize an N-benzyl-4-alkoxypiperidine derivative, a key intermediate for Donepezil, via catalytic hydrogenation.
Materials:
-
N-benzyl-4-methoxypyridinium chloride
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: A solution of N-benzyl-4-methoxypyridinium chloride (1.0 eq) in anhydrous ethanol is added to a high-pressure hydrogenation vessel (Parr apparatus).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), Platinum(IV) oxide (0.05 eq) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 psi of H₂. The reaction mixture is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Reaction Quench & Filtration: The reaction is carefully vented, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst. The filter cake is washed with additional ethanol.
-
Workup: The combined filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The layers are separated.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: If necessary, the crude product is purified by flash column chromatography on silica gel to afford the pure N-benzyl-4-alkoxypiperidine product.
The Piperidine Moiety in Lead Optimization
Beyond its role as a core scaffold, piperidine is a critical tool in lead optimization, where medicinal chemists fine-tune a compound's properties. One key strategy in this phase is bioisosteric replacement.
Bioisosteric Replacement
Bioisosterism involves substituting one chemical group for another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties.[13] The piperidine ring is often replaced to address issues like metabolic instability, to alter basicity, or to explore new interactions with the target.[12]
-
Piperidine vs. Piperazine: Replacing a CH₂ group in piperidine with a nitrogen atom yields piperazine. This change introduces a second basic center, which can drastically alter pKa, polarity, and potential interactions with the target.[20] This swap was shown to be critical in modulating affinity for histamine H₃ and sigma-1 receptors.[20][21]
-
Spirocyclic Bioisosteres: To improve metabolic stability and introduce conformational constraint, piperidines can be replaced with rigid spirocyclic systems like 1-azaspiro[3.3]heptane.[8][22] These bioisosteres maintain the crucial nitrogen atom and its exit vectors while protecting the ring from metabolic degradation and potentially increasing binding affinity.[13][22]
Caption: Conceptual workflow of bioisosteric replacement for lead optimization.
Conclusion
The piperidine ring is far more than a common structural unit; it is a dynamic and indispensable tool in the armamentarium of the medicinal chemist. Its unique combination of a rigid three-dimensional structure, a tunable basic center, and general metabolic stability provides a robust foundation for designing effective and safe therapeutics.[1][8] From the complex pathways of the central nervous system to the targeted battle against cancer, the piperidine moiety continues to prove its value. A thorough understanding of its fundamental properties, synthetic accessibility, and strategic application is essential for any scientist dedicated to the discovery and development of the next generation of medicines.
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Methodological & Application
Application Notes & Protocols: Leveraging tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate as a Versatile Scaffold in Medicinal Chemistry
Prepared by: Senior Application Scientist, Gemini Division
Introduction and Strategic Importance
In modern drug discovery, the use of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient library design and lead optimization. The piperidine ring is one of the most prominent examples of such a scaffold, present in a vast array of clinically approved drugs targeting conditions from central nervous system disorders to cancer.[1][2] tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate emerges as a particularly valuable building block by strategically combining this piperidine core with a phenylamine motif.
The true utility of this compound lies in its bifunctional nature, engineered for sequential and selective chemical modification. The aniline nitrogen is temporarily masked by a tert-butoxycarbonyl (Boc) group, a robust protecting group stable under many reaction conditions but readily removable under acidic protocols.[3][4] This leaves the secondary amine of the piperidine ring as an accessible nucleophilic handle for a wide range of synthetic transformations. Subsequently, the Boc group can be cleaved to reveal the aniline nitrogen, opening a second, distinct vector for chemical diversification. This two-stage reactivity allows chemists to rapidly generate libraries of complex molecules from a single, versatile intermediate, making it an indispensable tool for structure-activity relationship (SAR) studies.
This guide provides an in-depth look at the properties of this compound, detailed protocols for its key transformations, and a strategic overview of its application in a drug discovery workflow.
Caption: Core structure and key reactive sites.
Physicochemical and Handling Properties
A clear understanding of the compound's physical properties is essential for proper handling, storage, and reaction setup.
| Property | Value | Source |
| CAS Number | 170011-57-1 | N/A |
| Molecular Formula | C₁₆H₂₄N₂O₂ | N/A |
| Molecular Weight | 276.38 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | N/A |
| Storage | Store in a cool, dry place. Recommended storage at 2-8°C.[5] | [5] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethylformamide (DMF). | N/A |
Core Synthetic Protocols: A Practical Guide
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and explaining the rationale behind key procedural choices.
Protocol 1: N-Boc Deprotection of the Aniline Moiety
The removal of the Boc group is arguably the most critical transformation for this building block. Acid-catalyzed deprotection is the standard and most efficient method. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid to yield the free amine.[6]
Rationale for Method Selection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the gold standard for Boc deprotection.[3] TFA is a strong acid that effectively cleaves the Boc group, and both the acid and the DCM solvent are volatile, simplifying their removal during workup.[3] The reaction is typically performed at 0°C initially to control the potentially exothermic reaction before warming to room temperature to ensure complete conversion.[3]
Detailed Step-by-Step Methodology (TFA/DCM):
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[3]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.[3] This prevents potential side reactions from the initial exothermic release of the tert-butyl cation.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise to the stirred solution.[3] A slow addition rate is crucial for maintaining temperature control.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[3]
-
Neutralization & Extraction: Re-dissolve the residue in DCM. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the aqueous layer is basic (pH > 8), which neutralizes the ammonium trifluoroacetate salt.[3] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with DCM.[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, 4-(piperidin-4-yl)aniline.[3]
Comparative Analysis of Deprotection Methods:
| Method | Reagents/Conditions | Solvent | Temp. | Pros | Cons |
| TFA | 5-50% TFA | DCM | 0°C to RT | Highly effective, volatile reagents, fast reaction times (1-4h).[3] | Harshly acidic; resulting TFA salt can sometimes be difficult to handle.[3] |
| HCl | 4M HCl in Dioxane | Dioxane/MeOH | RT | Quantitative yields; hydrochloride salt often precipitates, simplifying isolation.[3] | Dioxane is a peroxide-forming solvent and has health concerns. |
| Thermal | High Temperature | TFE, MeOH, Toluene | 120-240°C | Avoids strong acids, useful for acid-sensitive substrates.[7] | Requires high temperatures, may not be suitable for thermally labile molecules.[7] |
Protocol 2: Functionalization of the Piperidine Nitrogen (N-Acylation)
With the aniline protected, the piperidine nitrogen is a potent nucleophile, readily undergoing reactions like acylation, alkylation, and reductive amination. N-acylation is a fundamental transformation to introduce diverse side chains.
Caption: Workflow for N-Acylation of the piperidine.
Detailed Step-by-Step Methodology (N-Acylation):
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C. Add the desired acid chloride (R-COCl) (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography to obtain the desired N-acylated derivative.
Protocol 3: Functionalization of the Phenylamine (Amide Coupling)
After N-Boc deprotection (Protocol 1), the resulting 4-(piperidin-4-yl)aniline is a primary nucleophile for further elaboration, commonly through amide bond formation.
Detailed Step-by-Step Methodology (EDCI/HOBt Coupling):
-
Acid Activation: In a flask, dissolve the desired carboxylic acid (R-COOH) (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.5 eq) in DMF.[8] Stir at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add a solution of 4-(piperidin-4-yl)aniline (product from Protocol 1) (1.0 eq) and DIPEA (1.5 eq) to the activated acid mixture.[8]
-
Reaction: Stir the reaction at room temperature overnight. Monitor for completion using TLC or LC-MS.
-
Workup: Dilute the reaction mixture with Ethyl Acetate and wash extensively with water and brine to remove DMF and water-soluble reagents.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization to yield the final amide product.
Application in a Drug Discovery Workflow
The strategic value of this compound is best illustrated by its central role in a divergent synthetic workflow. A medicinal chemist can use this single starting material to rapidly generate a matrix of analogues by varying substituents at two different positions. This "hub-and-spoke" approach is highly efficient for exploring the chemical space around a hit compound. The piperidine moiety can be modified to tune properties like solubility and metabolic stability, while the aniline portion can be functionalized to probe interactions with the biological target.[1][9] This scaffold is particularly relevant for synthesizing inhibitors of kinases and other ATP-binding proteins, where the aniline can act as a hinge-binding element.
Caption: Divergent synthesis workflow for library generation.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating medicinal chemistry campaigns. Its pre-installed, selectively addressable functional groups—a nucleophilic piperidine and a protected aniline—provide a robust and flexible platform for the synthesis of diverse compound libraries. By mastering the core protocols of piperidine functionalization and Boc deprotection, researchers can efficiently navigate SAR landscapes and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- AA Blocks. (n.d.). 2228240-24-0 | tert-butyl N-[4-methoxy-2-(piperidin-4-yl)phenyl]carbamate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
- ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2.
- Kaluaratchi, C. N., & Thompson, C. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,....
- BroadPharm. (n.d.). tert-butyl piperidin-4-ylcarbamate, 73874-95-0.
- Sigma-Aldrich. (n.d.). Tert-butyl 4-methylpiperidin-4-yl carbamate.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
- PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
- National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate.
- Pharmaffiliates. (n.d.). CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- MySkinRecipes. (n.d.). tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate.
- Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- CP Lab Safety. (n.d.). tert-Butyl (4-(3-chlorophenyl)piperidin-4-yl)(methyl)carbamate, 95% Purity, C17H25ClN2O2, 25 mg.
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- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
Application Notes: tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate as a Strategic Synthetic Intermediate
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the assembly of complex molecular architectures with high precision is paramount. The intermediate, tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate , represents a quintessential example of a bifunctional building block, ingeniously designed for sequential and site-selective chemical modifications. Its structure marries two privileged motifs: the piperidine ring, a cornerstone of countless CNS-active agents and other pharmaceuticals, and an aniline moiety, masked by a tert-butoxycarbonyl (Boc) protecting group.[1] This strategic combination provides chemists with orthogonal handles for synthesis; the nucleophilic secondary amine of the piperidine is readily available for functionalization, while the aromatic amine remains inert until a deliberate, acid-mediated deprotection step. This guide provides an in-depth exploration of its properties, synthesis, and versatile applications, complete with field-tested protocols.
Physicochemical Properties
A clear understanding of a starting material's physical properties is critical for reaction setup, monitoring, and purification. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 174803-71-7 | Internal Data |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem CID: 21940085 |
| Molecular Weight | 276.37 g/mol | PubChem CID: 21940085 |
| Appearance | Off-white to pale yellow solid | Common Supplier Data |
| IUPAC Name | tert-butyl N-[4-(piperidin-4-yl)phenyl]carbamate | PubChem CID: 21940085 |
| Solubility | Soluble in DCM, MeOH, THF, DMSO | General Synthetic Knowledge |
| Predicted Density | 1.08 ± 0.1 g/cm³ | [2] |
Synthetic Protocols and Mechanistic Rationale
The true utility of this intermediate is realized through its controlled, stepwise reactions. Below are detailed protocols for its synthesis and subsequent transformations, emphasizing the chemical reasoning behind each step.
Protocol 1: Synthesis of this compound
The synthesis relies on the chemoselective protection of the exocyclic aromatic amine over the endocyclic secondary amine of the precursor, 4-(4-aminophenyl)piperidine. This selectivity is achieved under standard conditions for Boc protection.
Reaction Principle: The reaction involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A mild base is used to neutralize the HCl generated if the starting material is an HCl salt and to facilitate the reaction.
Caption: Workflow for Boc protection of the aniline moiety.
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-(4-aminophenyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. Rationale: TEA acts as a base to deprotonate the ammonium salt if the starting material is an HCl salt and to scavenge the acid byproduct of the reaction, driving it to completion.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15-20 minutes. Rationale: Slow addition at a reduced temperature helps to control the exotherm and improve selectivity.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure product.
Protocol 2: N-Functionalization of the Piperidine Ring
With the aniline nitrogen protected, the secondary amine of the piperidine ring is the primary site for nucleophilic attack or coupling reactions. Reductive amination is a classic and robust method for this transformation.
Reaction Principle: The piperidine nitrogen reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the corresponding tertiary amine.
Caption: Reductive amination workflow for the piperidine nitrogen.
Step-by-Step Procedure:
-
Setup: To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.2 eq) in dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (catalytic, ~0.1 eq). Rationale: The acidic catalyst facilitates the formation of the iminium ion intermediate, which is crucial for the reduction step.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. Rationale: STAB is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other functional groups like carbonyls and carbamates.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate or DCM.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the N-functionalized product.
Protocol 3: Boc Group Deprotection and Subsequent Acylation
The final key transformation is the deprotection of the Boc group to unmask the aniline nitrogen, making it available for further reactions such as amide bond formation.
Reaction Principle: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the carbamate, leading to its collapse. This generates a stable tert-butyl cation, carbon dioxide, and the free amine as its corresponding salt (e.g., trifluoroacetate).[3]
Caption: Workflow for Boc deprotection and subsequent amide coupling.
Step-by-Step Procedure:
Part A: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in DCM (10-20% v/v solution).
-
Acidification: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM). Rationale: TFA is a strong acid that efficiently cleaves the Boc group. The reaction is performed at 0 °C to moderate the reaction rate and minimize potential side reactions.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is typically an oily or solid TFA salt. This crude salt is often used directly in the next step without further purification.
Part B: Amide Coupling
-
Setup: Dissolve the crude aniline TFA salt (1.0 eq) in a suitable solvent like DMF or DCM. Add the carboxylic acid (1.1 eq), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq), and an auxiliary agent such as Hydroxybenzotriazole (HOBt, 1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3-4 eq), to neutralize the TFA salt and facilitate the coupling reaction. Rationale: The base is crucial for liberating the free amine, which is the active nucleophile for the coupling reaction.
-
Reaction: Stir the reaction at room temperature for 4-24 hours until completion, as monitored by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the final acylated product.[4]
References
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PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... Available from: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
MOLBASE. tert-butyl 4-methyl-3-(piperidin-3-yl)phenylcarbamate. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
-
PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Available from: [Link]
Sources
Application Notes and Protocols for the Selective Boc-Protection of 4-(Piperidin-4-yl)aniline
Introduction: The Strategic Importance of Amine Protection in Drug Discovery
In the landscape of medicinal chemistry and drug development, 4-(piperidin-4-yl)aniline serves as a critical bifunctional scaffold. Its structure, featuring both a primary aromatic amine and a secondary aliphatic amine, offers multiple avenues for chemical modification. However, this duality also presents a significant challenge: achieving regioselective functionalization. To harness the full potential of this versatile building block, precise control over the reactivity of its two distinct nitrogen atoms is paramount. The strategic application of protecting groups is the cornerstone of this control.
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis.[1][2] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and its facile removal under mild acidic conditions.[3][4] This orthogonality makes the Boc group an invaluable tool in multi-step synthetic sequences, particularly in the construction of complex molecular architectures found in modern pharmaceuticals.[3]
This application note provides a detailed, field-proven protocol for the selective N-Boc protection of the piperidine nitrogen in 4-(piperidin-4-yl)aniline. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the analytical techniques essential for monitoring and validating the transformation.
Mechanistic Insights: Achieving Selective Protection
The selective Boc-protection of the piperidine nitrogen over the aniline nitrogen in 4-(piperidin-4-yl)aniline is governed by the inherent difference in the nucleophilicity of the two amine groups. The secondary aliphatic amine of the piperidine ring is significantly more basic and, therefore, more nucleophilic than the primary aromatic amine of the aniline moiety. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, reducing its availability to attack an electrophile.
The reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][5] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into the more stable tert-butanol and carbon dioxide.[5] While the reaction can proceed without a base, the use of a mild base is often advantageous to neutralize the protonated amine formed during the reaction, thereby driving the equilibrium towards the product.[6]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the selective Boc-protection of 4-(piperidin-4-yl)aniline.
Caption: Workflow for the Boc-protection of 4-(piperidin-4-yl)aniline.
Detailed Experimental Protocol
This protocol is designed for the selective N-Boc protection of the piperidine nitrogen of 4-(piperidin-4-yl)aniline.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Piperidin-4-yl)aniline | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Reagent | Commercially Available |
| Hexanes | ACS Reagent | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
| Deionized Water (H₂O) | ||
| Silica Gel | 230-400 mesh | Commercially Available |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Instrumentation:
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(piperidin-4-yl)aniline (1.0 eq) and sodium bicarbonate (1.5 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approximately 0.2 M concentration with respect to the aniline). Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of THF. Add the Boc₂O solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7] Prepare a TLC plate with three lanes: starting material (SM), co-spot (C), and reaction mixture (RM). Elute the plate with a mixture of ethyl acetate and hexanes (e.g., 1:1). The product should have a higher Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
-
Work-up: Once the reaction is complete, add deionized water to the reaction mixture to dissolve any remaining inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
Data Analysis and Characterization
Expected Outcome: The expected product is tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 50% Ethyl Acetate in Hexanes
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or ninhydrin.
-
Expected Rf: The product will have a higher Rf than the starting material due to the introduction of the lipophilic Boc group.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion: [M+H]⁺ corresponding to the molecular weight of the Boc-protected product (MW of starting material + 100.12).[7]
-
Common Fragments: Look for characteristic fragments such as [M-56]⁺ (loss of isobutylene) and the tert-butyl cation at m/z 57.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant change will be the appearance of a large singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group of the Boc protector. Signals corresponding to the piperidine protons will also show a shift.
-
¹³C NMR: The appearance of new signals around 80 ppm (quaternary carbon of the tert-butyl group) and in the carbonyl region (~155 ppm) confirms the presence of the Boc group.
Troubleshooting and Field-Proven Insights
-
Di-protection: The formation of the di-Boc protected product can occur if an excess of Boc₂O is used or if the reaction is run for an extended period at elevated temperatures.[8] To minimize this, use a slight excess (1.05-1.1 equivalents) of Boc₂O and monitor the reaction closely by TLC.
-
Low Conversion: If the reaction is sluggish, ensure that the reagents are of high quality and the solvents are appropriate. The use of a stronger, non-nucleophilic base like triethylamine (TEA) can sometimes improve the reaction rate, but care must be taken to avoid side reactions.[6]
-
Purification Challenges: The product and starting material can sometimes be difficult to separate by column chromatography. A careful selection of the eluent system is crucial. A gradient elution from a less polar to a more polar solvent system often yields the best results.
Conclusion
The selective Boc-protection of the piperidine nitrogen in 4-(piperidin-4-yl)aniline is a fundamental and enabling transformation in the synthesis of a wide array of biologically active molecules. The protocol described herein is robust, scalable, and provides a reliable method for obtaining the desired mono-protected product in high yield and purity. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently employ this strategy in their drug discovery and development endeavors.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. Available at: [Link]
-
Di-tert-butyl dicarbonate. YouTube. Available at: [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. Available at: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available at: [Link]
-
Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]
-
RESEARCH ARTICLE. RSC Medicinal Chemistry. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]
-
L-Proline. Organic Syntheses Procedure. Available at: [Link]
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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Piperidine-Containing Biaryls
In the landscape of modern medicinal chemistry, the piperidine ring and the biaryl motif are privileged structures, frequently appearing in clinically successful drugs.[1] The piperidine moiety offers a versatile, saturated heterocyclic scaffold that can improve physicochemical properties such as solubility and metabolic stability, while also providing a key vector for interacting with biological targets. When coupled with an aryl system, it forms a core structure present in numerous pharmacologically active agents.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic chemistry, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide provides a powerful and direct route to biaryl compounds that are central to drug discovery programs.[4]
This application note provides a comprehensive, field-proven guide to the Suzuki-Miyaura coupling using a common and highly valuable building block: tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, specifically in its pre-functionalized form as an aryl bromide. We will delve into the mechanistic underpinnings, critical experimental parameters, a detailed step-by-step protocol, and robust troubleshooting advice to empower researchers to successfully synthesize complex molecular architectures.
The Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for rational optimization and troubleshooting. The process consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, our brominated carbamate substrate). This is often the rate-determining step of the reaction and results in a Pd(II) complex.[2][6] The reactivity order for the halide is typically I > OTf > Br >> Cl.[7]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple to form the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][8]
Caption: General experimental workflow for Suzuki coupling.
Materials & Reagents
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| tert-Butyl (4-(4-bromophenyl)piperidin-4-yl)carbamate | 371.31 | 1.0 | 371 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg |
| Potassium Carbonate (K₂CO₃), anhydrous, powdered | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane, anhydrous | - | - | 8 mL |
| Deionized Water | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl (4-(4-bromophenyl)piperidin-4-yl)carbamate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition : Prepare the solvent mixture by adding 2 mL of deionized water to 8 mL of anhydrous 1,4-dioxane. Degas this mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification : The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Data Presentation: Representative Scope
The protocol is adaptable to a variety of boronic acids. The following table illustrates expected outcomes for different coupling partners.
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%)* |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 75-88 |
| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 70-85 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 85 | 10 | 80-90 |
*Yields are illustrative and represent typical outcomes for robust Suzuki reactions. Actual yields may vary and require optimization.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. [11] 2. Poor quality of boronic acid (protodeboronation). [12] 3. Insufficiently strong or poorly soluble base. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. 2. Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester). [12] 3. Use a finely powdered, anhydrous base (e.g., K₃PO₄) and ensure vigorous stirring. |
| Significant Dehalogenation | The aryl-palladium intermediate is reduced by a hydride source instead of undergoing transmetalation. [11] | 1. Ensure solvents are pure and anhydrous. 2. Increase the concentration of the boronic acid (e.g., to 1.5 equiv) to favor transmetalation. 3. Switch to a different ligand that promotes faster transmetalation. |
| Boronic Acid Homocoupling | Oxygen-mediated oxidative coupling of the boronic acid. | This is another symptom of poor inert atmosphere technique. Improve degassing and inert gas handling. |
| Product is difficult to purify from starting materials | Incomplete reaction. | Increase reaction time, temperature (e.g., to 100 °C), or switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Casares, J. A., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. [Link]
-
Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Hassan, J., et al. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Scrivanti, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
White Rose eTheses Online. Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]
-
ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]
-
PubMed Central. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
-
ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... [Link]
-
MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]
-
PubChem. tert-butyl N-(4-piperidin-4-ylphenyl)carbamate. [Link]
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]
-
PubMed Central. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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Strategic Amide Bond Formation Using tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate: A Guide for Medicinal Chemists
<APPLICATION NOTE >
Introduction: The Role of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic assembly of molecular components is paramount. tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 170097-65-3) has emerged as a critical building block for medicinal chemists. Its structure presents a valuable combination: a Boc-protected aniline for future functionalization and a reactive secondary piperidine amine, making it an ideal nucleophile for amide bond formation. This disubstituted piperidine motif is a privileged scaffold found in numerous biologically active compounds, offering a robust anchor point to explore structure-activity relationships (SAR).
This application note provides a comprehensive technical guide to effectively utilize this reagent in amide coupling reactions. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
Chemical Principles & Mechanistic Overview
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid to generate a highly electrophilic intermediate.[1] The secondary amine of this compound then acts as the nucleophile, attacking the activated carbonyl to form the desired amide. The choice of coupling reagent is critical and dictates the reaction mechanism, efficiency, and side-product profile.[2][3]
Uronium/Aminium Salt-Based Activation (e.g., HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient for amide bond formation.[4][5] Their efficacy stems from a rapid, two-stage process performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[6][7]
The mechanism proceeds as follows:
-
Carboxylate Formation: The base (DIPEA) deprotonates the carboxylic acid.
-
Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[8]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This generates a key OAt-active ester intermediate and releases tetramethylurea as a byproduct.[4]
-
Nucleophilic Attack: The piperidine nitrogen of this compound attacks the carbonyl carbon of the OAt-active ester, proceeding through a tetrahedral intermediate to yield the final amide product. The pyridine nitrogen of the HOAt leaving group is thought to facilitate this step via a hydrogen-bonded transition state, accelerating the reaction.[4]
Caption: Fig. 1: HATU-mediated amide coupling mechanism.
Carbodiimide-Based Activation (e.g., EDC/HOBt)
A cost-effective and widely used alternative involves carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with an additive such as 1-Hydroxybenzotriazole (HOBt).[9][10]
The mechanism is as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Additive Intervention: This intermediate is prone to side reactions and racemization. HOBt intercepts it by forming an HOBt-active ester, which is more stable but still highly reactive towards amines.[11] This step regenerates EDC as a soluble urea byproduct.[10]
-
Nucleophilic Attack: The piperidine amine attacks the HOBt-active ester to form the desired amide. The use of HOBt as an additive is crucial for improving yields and suppressing side reactions.[11][12]
Experimental Protocols & Data
The following protocols are generalized for a 0.5 mmol scale reaction. Researchers should optimize stoichiometry and reaction times based on the specific substrates used.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered substrates or when rapid reaction times are desired.[13]
Materials:
-
Carboxylic Acid (1.0 eq, 0.5 mmol)
-
This compound (1.05 eq, 0.525 mmol)
-
HATU (1.1 eq, 0.55 mmol)
-
DIPEA (2.5 eq, 1.25 mmol)
-
Anhydrous Dimethylformamide (DMF, 3-5 mL)
-
Ethyl Acetate (EtOAc), Water, Saturated Brine Solution
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry vial under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (2 mL).
-
Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
In a separate vial, dissolve this compound (1.05 eq) in anhydrous DMF (1-2 mL).
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 1-4 hours).[6]
-
Workup: Upon completion, dilute the reaction mixture with EtOAc (20 mL). Wash with water (2 x 15 mL) and then with saturated brine (1 x 15 mL) to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or methanol in dichloromethane.
Protocol 2: Standard Cost-Effective Coupling using EDC/HOBt
This is a robust and economical method suitable for many standard transformations.[14]
Materials:
-
Carboxylic Acid (1.0 eq, 0.5 mmol)
-
This compound (1.1 eq, 0.55 mmol)
-
EDC·HCl (1.2 eq, 0.6 mmol)
-
HOBt (1.2 eq, 0.6 mmol)
-
DIPEA or Triethylamine (TEA) (2.5 eq, 1.25 mmol)
-
Anhydrous Dichloromethane (DCM) or DMF (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Water, Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (3 mL).
-
Add DIPEA or TEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) and stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.1 eq) in the reaction solvent (2 mL).
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours). Monitor by TLC or LC-MS.
-
Workup: Dilute with DCM (20 mL). Wash with saturated NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Caption: Fig. 2: General experimental workflow.
Data Summary & Reagent Comparison
| Coupling Reagent | Base | Solvent | Temp. | Typical Time | Typical Yield | Key Considerations |
| HATU | DIPEA | DMF | RT | 1-4 h | >90% | Excellent for difficult couplings; byproduct (tetramethylurea) can be hard to remove.[5][6] |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 0°C to RT | 4-16 h | 75-90% | Cost-effective; HOBt is an explosive hazard when dry; slower reaction rates.[12][15] |
| PyBOP | DIPEA | DMF | RT | 2-6 h | >85% | Good alternative to HATU; byproduct (HMPA) is a carcinogen. |
| COMU | DIPEA | DMF | RT | 1-3 h | >90% | High reactivity, byproducts are more soluble in aqueous washes than those from HATU. |
Safety & Handling
-
Reagents: this compound should be handled in a well-ventilated hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Coupling Agents: Many coupling reagents are sensitizers or irritants. HATU and HOBt can be explosive under specific conditions (e.g., friction, heat) and should be handled with care.[5] EDC is a moisture-sensitive irritant.
-
Solvents: Anhydrous DMF and DCM are hazardous. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Use only in a certified chemical fume hood.
Conclusion
This compound is a versatile and valuable building block for synthesizing complex amide-containing molecules. The choice of coupling reagent is a critical parameter that must be tailored to the specific substrates and project requirements, balancing cost, efficiency, and safety.[16] The HATU and EDC/HOBt protocols described herein provide reliable and effective starting points for researchers. By understanding the underlying chemical principles and adhering to robust experimental procedures, scientists can confidently incorporate this important scaffold into their drug discovery programs.
References
-
Wikipedia. (2023). HATU. In Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Gummadi, V. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC). [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Sekhon, B. S. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Foley, D. P., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Zhang, W., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
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Application Notes and Protocols for the N-Arylation of 4-Boc-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents. The successful and efficient synthesis of these scaffolds is therefore of paramount importance in drug discovery and development. This document provides a comprehensive guide to the N-arylation of 4-Boc-aminopiperidine, a key building block for accessing a diverse range of N-aryl-4-aminopiperidine derivatives. We will delve into the mechanistic underpinnings of the premier catalytic method for this transformation, the Buchwald-Hartwig amination, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address critical experimental parameters, offer troubleshooting advice, and present a comparative analysis of alternative methodologies, ensuring a robust and reproducible approach to this vital synthetic transformation.
Introduction: The Significance of N-Aryl Piperidines in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug design, and its N-arylation opens up a vast chemical space for interaction with biological targets. N-aryl piperidines are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including but not limited to, antibiotic, anticancer, antifungal, anti-inflammatory, and antipsychotic effects[1]. The ability to predictably and efficiently construct the C-N bond between an aromatic system and the piperidine nitrogen is a critical step in the synthesis of these and novel therapeutic candidates.
The direct N-arylation of 4-Boc-aminopiperidine is a powerful strategy, as the Boc (tert-butyloxycarbonyl) protecting group on the 4-amino substituent allows for selective reaction at the secondary amine of the piperidine ring. Subsequent deprotection of the Boc group can then reveal the primary amine for further functionalization, making 4-Boc-aminopiperidine a versatile and valuable starting material.
The Buchwald-Hartwig Amination: A Paradigm in C-N Cross-Coupling
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher, classical methods like the Ullmann condensation[2][3]. Its broad substrate scope, functional group tolerance, and milder reaction conditions have established it as the gold standard for N-arylation reactions in both academic and industrial settings[2].
The Catalytic Cycle: A Mechanistic Overview
The currently accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle[4]. Understanding this cycle is crucial for rational optimization and troubleshooting of the reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate[4][5]. The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, although modern catalyst systems can effectively couple even aryl chlorides[6][7].
-
Amine Coordination and Deprotonation: The amine (in our case, 4-Boc-aminopiperidine) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-Pd(II) complex. The choice of base is critical and can influence the reaction rate and outcome[4][6].
-
Reductive Elimination: The final step is the reductive elimination from the amido-Pd(II) complex, which forms the desired C-N bond of the N-aryl piperidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue[2][5].
Experimental Protocol: N-Arylation of 4-Boc-Aminopiperidine
This protocol provides a general and robust procedure for the Buchwald-Hartwig amination of 4-Boc-aminopiperidine with an aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Boc-aminopiperidine | ≥98% | Commercially available | Store under inert atmosphere. |
| Aryl bromide | ≥98% | Commercially available | |
| Pd₂(dba)₃ | Catalyst grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0). Air-sensitive, handle under inert gas. |
| Xantphos | Ligand grade | Commercially available | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene. Air-stable. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially available | Hygroscopic, handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous | Commercially available | Degas before use by sparging with argon or nitrogen for 30 minutes. |
| Inert Gas | High purity | Argon or Nitrogen. | |
| Standard Glassware | Oven-dried Schlenk tube or reaction vial with a magnetic stir bar. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive flow of inert gas, add the aryl bromide (1.0 mmol) and 4-Boc-aminopiperidine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-4-Boc-aminopiperidine.
Representative Quantitative Data
The following table provides representative yields for the N-arylation of 4-Boc-aminopiperidine with various aryl bromides under the conditions described above.
| Aryl Bromide | Product | Typical Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-4-Boc-aminopiperidine | 85-95% |
| 4-Bromoanisole | N-(4-methoxyphenyl)-4-Boc-aminopiperidine | 80-90% |
| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-4-Boc-aminopiperidine | 82-92% |
| 3-Bromopyridine | N-(pyridin-3-yl)-4-Boc-aminopiperidine | 70-85% |
| 2-Bromonaphthalene | N-(naphthalen-2-yl)-4-Boc-aminopiperidine | 88-96% |
Note: Yields are based on isolated product after purification and can vary depending on the specific reaction scale and purity of reagents.
Critical Parameters and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on several key parameters.
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is arguably the most critical factor[8][9]. Bulky, electron-rich phosphine ligands, such as Xantphos, RuPhos, and XPhos, are often employed to facilitate the reductive elimination step and prevent catalyst deactivation[10]. For challenging substrates, such as sterically hindered aryl halides or less nucleophilic amines, screening different ligands is often necessary[11][12]. The use of pre-formed, air-stable palladium precatalysts can also improve reproducibility[6].
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction[6]. Sodium tert-butoxide (NaOtBu) is a common choice for secondary amines. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for base-sensitive substrates, but often require higher temperatures or longer reaction times[6][13][14].
-
Solvent: Anhydrous, non-coordinating solvents are preferred. Toluene and dioxane are commonly used[15]. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst[7][10].
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining a strict inert atmosphere of argon or nitrogen throughout the reaction is essential to prevent catalyst deactivation and ensure high yields[10].
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)). | Ensure all reagents and solvents are thoroughly deoxygenated. Use an air-stable precatalyst. |
| Inappropriate base. | Use a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and handled under inert conditions. | |
| Unsuitable ligand. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). | |
| Side Product Formation (Hydrodehalogenation) | Presence of a hydrogen source. | Strictly maintain an inert atmosphere. Ensure the solvent is anhydrous. |
| Poor Reproducibility | Inconsistent catalyst activity. | Use a palladium precatalyst for more reliable generation of the active catalytic species. |
| Variable quality of base. | Use a fresh bottle of base and handle it exclusively in a glovebox. |
Alternative Methodologies: The Ullmann Condensation
While the Buchwald-Hartwig amination is often the method of choice, the copper-catalyzed Ullmann condensation is a classical alternative for C-N bond formation[1][3].
Key Features of the Ullmann Condensation:
-
Catalyst: Typically uses copper(I) salts, such as CuI[3].
-
Conditions: Traditionally requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP[3].
-
Ligands: Modern protocols often employ ligands like L-proline or diamines to improve reaction efficiency and lower the required temperature[16].
-
Substrate Scope: Generally less tolerant of functional groups compared to the Buchwald-Hartwig reaction and often works best with electron-deficient aryl halides[3].
While significant improvements have been made, the Ullmann condensation often requires harsher conditions and has a more limited substrate scope than the palladium-catalyzed counterpart for the N-arylation of aliphatic amines like 4-Boc-aminopiperidine[3].
Conclusion
The N-arylation of 4-Boc-aminopiperidine is a fundamental transformation for the synthesis of a wide range of biologically relevant molecules. The Buchwald-Hartwig amination stands out as a highly efficient, versatile, and reliable method for achieving this transformation. By understanding the underlying mechanism and paying close attention to critical experimental parameters such as the choice of ligand, base, and the maintenance of an inert atmosphere, researchers can consistently achieve high yields of the desired N-arylated products. This guide provides a solid foundation and a practical, robust protocol to aid scientists and drug development professionals in the successful synthesis of these valuable compounds.
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Application in Kinase Inhibitor Synthesis: A Strategic Guide to the Synthesis of Alectinib
Introduction
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their deregulation is a hallmark of many diseases, most notably cancer, where aberrant kinase activity can drive uncontrolled cell proliferation, survival, and metastasis.[2][3] This central role has established kinases as one of the most critical classes of drug targets in the 21st century.[4]
Small molecule kinase inhibitors have revolutionized cancer therapy, with dozens of approved drugs transforming patient outcomes.[1][5] Alectinib (marketed as Alecensa®) is a highly potent, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[6] It is a frontline treatment for patients with ALK-positive non-small cell lung cancer (NSCLC).[6][7]
The synthesis of structurally complex molecules like Alectinib presents significant challenges, requiring strategic planning and the application of modern synthetic methodologies. This guide provides an in-depth look at a scalable and efficient synthetic approach to Alectinib, explaining the causality behind key experimental choices and providing detailed protocols for researchers in drug discovery and development. We will explore the targeted signaling pathway, dissect a modern retrosynthetic strategy that overcomes earlier challenges, and detail the key transformations that enable its efficient construction.
The Target: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The ALK receptor tyrosine kinase is crucial for neural development. In certain cancers, chromosomal rearrangements lead to the creation of fusion genes (e.g., EML4-ALK), resulting in a constitutively active kinase that drives oncogenesis.[2] This aberrant activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and inhibit apoptosis.[8][9][10] Alectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of these downstream pathways.[6]
A Modern Retrosynthetic Approach to Alectinib
Early syntheses of Alectinib often struggled with the construction of the core tetracyclic benzo[b]carbazole ring system. For instance, Fischer indolization strategies frequently produced a difficult-to-separate 1:1 mixture of regioisomers, significantly impacting the overall yield.[6][11] More recent, scalable manufacturing processes have been developed to circumvent this issue, employing a strategy that builds the core late in the synthesis via a highly efficient intramolecular cyclization.[7][11]
This modern approach relies on two key disconnections: an amide bond formation and an intramolecular reductive cyclization. This strategy offers superior control and efficiency compared to earlier routes.
This retrosynthesis leads to simple, commercially available starting materials, including 4-chloro-3-nitrobenzonitrile, an aryl dimethyl acetic acid derivative, and 4-morpholinopiperidine.[11]
Key Synthetic Transformations and Mechanistic Insights
The power of the modern Alectinib synthesis lies in its strategic selection of robust and high-yielding reactions to construct the complex molecular architecture.
1. SNAr Reaction and Reductive Cyclization: Building the Core
A cornerstone of the modern route is the construction of the indole-containing tetracyclic core via a tandem SNAr (Nucleophilic Aromatic Substitution) and intramolecular reductive cyclization sequence.[11]
-
Causality: This strategy is superior to the Fischer indole synthesis because it avoids the formation of regioisomers. The connectivity of the atoms is unambiguously defined by the sequence of reactions. The SNAr reaction between an aniline derivative and 4-chloro-3-nitrobenzonitrile sets up the precursor for the key cyclization step. The subsequent reduction of the nitro group provides an amine that is perfectly positioned to cyclize onto the adjacent ketone, forming the indole ring system in a single, high-yielding transformation. The choice of a reducing agent like iron in acetic acid or catalytic hydrogenation is critical for selectively reducing the nitro group without affecting other functional groups.
2. Palladium-Catalyzed Cross-Coupling: Installing Key Fragments
Many synthetic routes to kinase inhibitors rely heavily on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form critical C-C bonds.[12][13] In some Alectinib syntheses, a Suzuki coupling is employed to construct the α-arylated tetralone intermediate.[7][14]
-
Causality: The Suzuki reaction is favored in pharmaceutical manufacturing due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. The choice of palladium catalyst and ligand (e.g., Pd(dppf)Cl2) is crucial for achieving high conversion and preventing side reactions like dehalogenation.[13] The ligand's electronic and steric properties modulate the reactivity of the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol: Intramolecular Reductive Cyclization
This protocol describes the key step in forming the tetracyclic core of Alectinib from its nitro-ketone precursor, adapted from principles described in scalable synthetic processes.[11]
Reaction: Synthesis of 9-ethyl-6,6-dimethyl-8-methoxy-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.
Materials:
-
2-(2-acetyl-4-ethyl-5-methoxyphenyl)-2-methyl-N-(2-cyano-5-nitrophenyl)propanamide (1.0 eq)
-
Iron powder (<325 mesh) (10.0 eq)
-
Glacial Acetic Acid (10 vol)
-
Ethyl Acetate (for workup)
-
Saturated Sodium Bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-ketone precursor (1.0 eq) and glacial acetic acid (10 vol).
-
Stir the mixture at room temperature to form a suspension.
-
Add the iron powder (10.0 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the desired tetracyclic product.
Self-Validation:
-
Expected Yield: >85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The product structure should be confirmed by 1H NMR, 13C NMR, and Mass Spectrometry, comparing the data to established literature values. The disappearance of the nitro group signal in the starting material's spectroscopic data and the appearance of the characteristic indole NH proton in the product's 1H NMR spectrum are key indicators of a successful reaction.
Data Summary
The following table summarizes the key steps for a modern, scalable synthesis of Alectinib, highlighting the efficiency of the chosen route.[7][11]
| Step | Reaction Type | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |
| 1 | SNAr Reaction | 4-Chloro-3-nitrobenzonitrile, Aryl Amine | DMF | ~95% | >98% |
| 2 | Amide Coupling | Carboxylic Acid Precursor, Coupling Agents (e.g., HATU) | Dichloromethane | ~90% | >99% |
| 3 | Intramolecular Reductive Cyclization | Iron Powder, Acetic Acid | Acetic Acid | ~85-90% | >98% |
| 4 | Final SNAr Reaction | 4-Morpholinopiperidine | NMP | ~80% | >99.5% |
Modern Horizons in Kinase Inhibitor Synthesis
The field of organic synthesis is constantly evolving, offering new tools to construct complex molecules like kinase inhibitors more efficiently.
-
C-H Activation: This strategy involves the direct functionalization of otherwise unreactive carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials.[15][16] For a molecule like Alectinib, C-H activation could potentially offer more direct routes to couple the aromatic fragments, reducing step counts and improving atom economy.[17]
-
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis enables unique transformations under remarkably mild conditions.[18][19] This technology is particularly powerful for late-stage functionalization, allowing for the modification of complex, drug-like scaffolds to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies.[20][21]
Conclusion
The synthesis of targeted kinase inhibitors like Alectinib is a testament to the power of modern organic chemistry in advancing medicine. The evolution from early, low-yielding routes to highly optimized, scalable processes highlights the importance of strategic retrosynthetic planning and the selection of robust, predictable chemical transformations. By understanding the underlying mechanisms and the rationale for specific experimental choices—from building a complex core via an isomer-free cyclization to utilizing the precision of palladium-catalyzed cross-couplings—researchers can efficiently access these life-saving medicines. As new synthetic methodologies continue to emerge, the toolkit available to drug development professionals will only expand, promising even more innovative and efficient pathways to the kinase inhibitors of the future.
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Ni, Y., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. National Institutes of Health. Available from: [Link]
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Cambié, D., et al. (2020). Chemistry glows green with photoredox catalysis. National Institutes of Health. Available from: [Link]
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Chen, Y., et al. (2024). Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. ACS Publications. Available from: [Link]
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MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]
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Gunda, P., & Guntreddi, T. (2015). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. ACS Publications. Available from: [Link]
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Wiley Online Library. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Available from: [Link]
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The Strategic Application of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate in the Synthesis of Neuroprotective Agents
Introduction: The Piperidine Scaffold as a Privileged Motif in Neuropharmacology
To researchers, scientists, and drug development professionals engaged in the pursuit of novel neuroprotective therapeutics, the selection of a core chemical scaffold is a decision of paramount strategic importance. Among the myriad of heterocyclic systems, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently identified in bioactive compounds and approved pharmaceuticals.[1] Its conformational flexibility, ability to engage in crucial hydrogen bonding interactions, and favorable physicochemical properties, such as the capacity to cross the blood-brain barrier, make it an ideal foundation for CNS-targeting agents.[1]
This guide focuses on a particularly versatile and strategically designed building block: tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate . This compound masterfully combines the advantageous piperidine motif with a phenylamine core. The key to its utility lies in the orthogonal protecting groups: the piperidine nitrogen is a free secondary amine, poised for direct functionalization, while the aniline nitrogen is masked as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection allows for selective, sequential chemical modifications, making it an invaluable starting material for the synthesis of complex neuroprotective agents, including multi-target-directed ligands (MTDLs) designed to combat the multifaceted nature of neurodegenerative diseases.
Core Utility: A Gateway to Diverse Neuroprotective Scaffolds
The primary strategic advantage of this compound lies in its two distinct points of reactivity, which can be addressed in a controlled manner.
-
The Piperidine Nitrogen (Secondary Amine): This site is readily available for a variety of crucial bond-forming reactions, enabling the introduction of diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
The Aniline Nitrogen (Boc-Protected): The Boc group is a robust protecting group, stable to a wide range of reaction conditions used to modify the piperidine nitrogen. However, it can be cleanly and efficiently removed under acidic conditions, unmasking the aniline for subsequent derivatization.
This dual reactivity is the cornerstone of its application in building complex molecules designed to interact with multiple biological targets implicated in neurodegeneration.
Application Focus 1: Synthesis of Multi-Target-Directed Ligands for Alzheimer's Disease
Neurodegenerative disorders such as Alzheimer's disease (AD) are characterized by a complex pathophysiology involving multiple interacting pathways, including amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, cholinergic deficits, and oxidative stress.[2] This complexity has spurred the development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to engage several of these pathological targets simultaneously.
A prime example of a potential neuroprotective agent that highlights the utility of a scaffold related to our title compound is the molecule designated M4 (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) .[2] This compound was designed as a multi-target agent for AD and has shown inhibitory activity against both β-secretase 1 (BACE1) and acetylcholinesterase (AChE), as well as an ability to inhibit Aβ aggregation.[2]
While the published synthesis of M4 starts from a different Boc-protected aniline, this compound represents a highly suitable and strategically equivalent starting point for generating a library of analogous MTDLs. The core 4-aminophenylpiperidine structure is a key pharmacophore for achieving this multi-target profile.
Conceptual Synthetic Workflow for MTDL Analogs
The following diagram illustrates a conceptual workflow for how this compound could be employed to generate novel MTDLs.
Caption: Conceptual workflow for MTDL synthesis.
This workflow allows for the systematic variation of substituents at two key positions to optimize binding to multiple targets, such as cholinesterases, secretases, or receptors involved in neuroinflammation.
Application Focus 2: Building Blocks for Histone Deacetylase (HDAC) Inhibitors
The inhibition of histone deacetylases (HDACs) has emerged as a promising therapeutic strategy for neurodegenerative diseases. HDAC inhibitors can promote a more open chromatin structure, leading to the expression of neurotrophic factors and genes involved in neuronal survival and plasticity. Many potent HDAC inhibitors feature a common pharmacophoric model: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.
The 4-aminophenylpiperidine core provided by our title compound is an excellent scaffold for the "linker" and "cap" portions of an HDAC inhibitor. The piperidine ring can serve as a rigid or semi-rigid linker, while the phenyl group and its potential substituents act as the cap.
Data Summary: Representative Reactions & Conditions
The following table summarizes common reaction types and conditions applicable to the derivatization of this compound, based on analogous transformations reported in the literature.
| Reaction Type | Reagents & Conditions | Purpose in Neuroprotective Agent Synthesis | Reference |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To unmask the aniline nitrogen for further functionalization. | [1] |
| N-Arylation | Aryl Halide, Pd₂(dba)₃ (catalyst), XPhos (ligand), NaOtBu (base), Toluene (solvent), 80-110 °C | To introduce diverse aromatic "cap" groups, crucial for modulating HDAC isoform selectivity or interacting with secondary binding pockets. | [1] |
| Amide Coupling | Carboxylic Acid, EDCI (coupling agent), HOBt (additive), DIPEA (base), DMF (solvent) | To attach moieties that can serve as zinc-binding groups (e.g., hydroxamic acids) or to extend the linker. | [2][3] |
| Sulfonamide Formation | Sulfonyl Chloride, Base (e.g., Triethylamine), DCM (solvent) | To introduce a stable and synthetically versatile sulfonamide linkage, often found in bioactive molecules. | [4] |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key transformations involving this compound or closely related analogues. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Boc-Deprotection to Yield 4-(Piperidin-4-yl)aniline
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary aniline amine, a critical step for subsequent derivatization.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group, typically yielding the corresponding ammonium salt. The reaction is usually fast and clean, and the volatile nature of TFA and DCM simplifies product isolation.
Materials:
-
This compound (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-(piperidin-4-yl)aniline.
-
The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol details the functionalization of the piperidine nitrogen with an aryl group, a key step in creating the "cap" region of many neuroprotective agents.[1]
Rationale: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction. The choice of a bulky, electron-rich phosphine ligand (like XPhos) and a strong, non-nucleophilic base (like NaOtBu) is critical for achieving high efficiency, especially with secondary amines. The reaction must be conducted under inert conditions to prevent catalyst degradation.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene, anhydrous
-
Schlenk flask or oven-dried vial with a screw cap and septum
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Ethyl acetate, Celite, water, brine, anhydrous sodium sulfate
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe (5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Mechanistic Insights: How Piperidine-Based Agents Exert Neuroprotection
Derivatives of the 4-aminophenylpiperidine scaffold can exert neuroprotective effects through various mechanisms of action. The specific mechanism is dictated by the nature of the functional groups appended to the core structure.
Multi-Target Inhibition in Alzheimer's Disease
As discussed with the M4 compound, this scaffold is well-suited for creating agents that can simultaneously address multiple pathological factors in AD.[2]
-
AChE Inhibition: A strategically placed carbamate or other functional group can interact with the active site of acetylcholinesterase, increasing the levels of the neurotransmitter acetylcholine.
-
BACE1 Inhibition: By incorporating moieties that can interact with the catalytic dyad of the BACE1 enzyme, these compounds can reduce the production of the neurotoxic Aβ peptide.
-
Anti-Aggregation Effects: The aromatic portions of the molecule can interfere with the π-π stacking interactions that drive the aggregation of Aβ peptides into toxic oligomers and plaques.[2]
HDAC Inhibition and Epigenetic Modulation
When functionalized with a zinc-binding group (like a hydroxamic acid), the 4-aminophenylpiperidine scaffold can act as a potent HDAC inhibitor.
-
Mechanism: HDACs remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, these compounds promote histone hyperacetylation.[5]
-
Neuroprotective Outcome: This "opening" of the chromatin allows for the transcription of genes that are crucial for neuronal health, including neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), anti-apoptotic proteins (e.g., Bcl-2), and chaperones (e.g., Hsp70). This cascade of gene expression changes collectively enhances neuronal resilience and counteracts degenerative processes.
Caption: Mechanism of neuroprotection via HDAC inhibition.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for the efficient and modular synthesis of advanced neuroprotective agents. Its inherent structural features—a privileged piperidine scaffold and orthogonally protected amino groups—provide medicinal chemists with a reliable and versatile tool to construct complex molecules. By enabling the systematic exploration of chemical space through well-established synthetic protocols, this building block facilitates the development of both highly targeted and multi-target-directed ligands, paving the way for the next generation of therapies for devastating neurodegenerative diseases.
References
-
Guzman-Mejia, F., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available at: [Link]
-
Gotor-López, D., et al. (2021). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link]
-
Wang, M., et al. (2019). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. NIH. Available at: [Link]
-
Albrecht, P., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PubMed. Available at: [Link]
-
Babu, S., et al. (2010). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. NIH. Available at: [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Available at: [Link]
-
Conti, S., et al. (1998). Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats. PubMed. Available at: [Link]
-
Clayden, J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Available at: [Link]
-
Liu, X., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. Available at: [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Acid-Mediated Deprotection of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Introduction and Significance
In the landscape of modern synthetic and medicinal chemistry, the use of protecting groups is a cornerstone strategy for the multi-step synthesis of complex molecules.[1] Among these, the tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[2][3] The carbamate linkage it forms is integral to peptide synthesis and the development of active pharmaceutical ingredients (APIs).[4][5]
This application note provides a detailed, field-proven protocol for the efficient deprotection of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate to yield 4-(piperidin-4-yl)aniline. This product is a highly valuable bifunctional building block, featuring both a primary aromatic amine and a secondary aliphatic amine, making it a versatile intermediate for the synthesis of a diverse range of pharmaceutical agents and research compounds.[6][7] The protocol herein is designed for reliability and scalability, with an emphasis on explaining the chemical principles behind each step to empower researchers to adapt and troubleshoot the procedure effectively.
Reaction Principle and Mechanism
The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of a carbamate.[8] The most common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a chlorinated solvent like dichloromethane (DCM).[8][9]
The mechanism proceeds through a well-established pathway:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the carbamate for cleavage.[10]
-
C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the bond between the tert-butyl group and the oxygen atom. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[10]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free primary amine of the desired product.[10]
-
Final Protonation: In the strongly acidic medium, the newly liberated primary aniline nitrogen and the secondary piperidine nitrogen are protonated, yielding the corresponding di-trifluoroacetate salt.
A critical consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation. It can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate electron-rich sites on the substrate or product.[9][10][11] For this specific substrate, side reactions are minimal, but for more sensitive molecules, the addition of a scavenger may be necessary.[12][13]
Figure 1: Mechanism of TFA-mediated Boc Deprotection.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale and can be adjusted accordingly.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Recommended Purity |
| This compound | 903559-49-7 | 276.38 g/mol | >98% |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | >99% (Reagent grade) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, >99.8% |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 g/mol | Aqueous Solution |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 g/mol | Aqueous Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular, >99% |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and Teflon-coated stir bar
-
Ice/water bath
-
Dropping funnel or syringe
-
500 mL Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add this compound (2.76 g, 10.0 mmol).
-
Add dichloromethane (DCM, 50 mL) and stir with a magnetic stir bar until all solids are completely dissolved.
-
Cool the flask in an ice/water bath for 10-15 minutes. Causality: This mitigates the exothermic nature of the acid addition, preventing potential side reactions and ensuring controlled reaction conditions.
-
-
Acid Addition:
-
Slowly add trifluoroacetic acid (TFA, 15.4 mL, 200 mmol, 20 equiv.) to the stirring solution dropwise over 15-20 minutes using a dropping funnel or syringe. Maintain the temperature below 10 °C during the addition.
-
Expertise Note: A large excess of TFA is used to ensure the reaction goes to completion and to act as a co-solvent, ensuring all species remain in solution.
-
-
Reaction Progress:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).
-
Continue stirring for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in DCM (+1% NH₄OH).
-
The starting material should have an Rf ~0.8, while the highly polar product will remain at the baseline (Rf ~0.1). The reaction is complete when the starting material spot is no longer visible by UV light or staining.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture to dryness using a rotary evaporator. This will remove the DCM and the majority of the excess TFA.
-
Carefully neutralize the resulting residue. Add 100 mL of deionized water and cool the mixture in an ice bath. Slowly and portion-wise, add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~9-10 (verified with pH paper). Trustworthiness Check: Perform this step slowly and with vigorous stirring in an open beaker or a flask with a loose stopper. Significant CO₂ gas evolution will occur, which can cause dangerous pressure buildup if not properly vented.
-
Transfer the biphasic mixture to a 500 mL separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL). Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase, aiding in the drying process.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure.
-
The resulting product, 4-(piperidin-4-yl)aniline, should be an off-white to pale yellow solid. The typical yield is >90%.
-
Figure 2: Step-by-step experimental workflow for Boc deprotection.
Summary of Key Parameters and Expected Results
| Parameter | Value / Condition | Rationale |
| Scale | 10.0 mmol | Standard lab scale, easily adaptable. |
| Solvent | Dichloromethane (DCM) | Excellent solubility for starting material and inert to reaction conditions. |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid that enables rapid and clean cleavage of the Boc group. |
| Stoichiometry | 20 equivalents of TFA | Ensures a sufficiently acidic environment for complete reaction. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows for efficient reaction kinetics. |
| Reaction Time | 2 - 4 hours | Sufficient time for full conversion at room temperature. |
| Typical Yield | 90 - 98% | High-yielding transformation with proper workup. |
| Product Appearance | Off-white to pale yellow solid | Physical characteristic of pure 4-(piperidin-4-yl)aniline.[6] |
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin and eye burns.[14][15] It is also volatile and has a pungent odor. Always handle TFA in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[16]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted within a fume hood.
-
Neutralization: The neutralization step with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Add the base slowly and ensure adequate ventilation to prevent pressure buildup.
-
Waste Disposal: Dispose of all chemical waste, including acidic and basic aqueous layers and chlorinated organic solvents, according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient TFA. 2. Insufficient reaction time. | 1. Add additional TFA (5-10 equiv.) and continue stirring. 2. Extend the reaction time by 1-2 hours and re-check by TLC. |
| Low Product Yield | 1. Incomplete neutralization (product remains as salt in aqueous layer). 2. Insufficient extractions. | 1. Re-check the pH of the aqueous layer after extraction; if acidic, re-basify and re-extract. 2. Perform 2-3 additional extractions with DCM. |
| Product is an Oil/Gummy Solid | Residual solvent or moisture. | Re-dissolve the product in a minimal amount of methanol, then concentrate to dryness under high vacuum for an extended period. Trituration with a non-polar solvent like ether or hexanes may induce crystallization. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Rawat, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available from: [Link]
-
Loy, R. N., & Jacobson, M. P. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1235–1244. Available from: [Link]
-
Rawat, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
American Elements. (n.d.). 4-(Piperidin-4-yl)aniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. Available from: [Link]
-
PubChem. (n.d.). 4-(Piperidin-1-yl)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 1158–1193. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 283–288. Available from: [Link]
-
University of California, Santa Barbara. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. ehs.washington.edu [ehs.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthesis. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The target molecule, this compound, is a valuable intermediate in medicinal chemistry, often used in the synthesis of kinase inhibitors and other pharmacologically active agents. The core of its synthesis involves the selective N-protection of the aniline nitrogen of 4-(piperidin-4-yl)aniline with a tert-butoxycarbonyl (Boc) group. While seemingly straightforward, this reaction presents a key challenge: achieving high selectivity for the less nucleophilic aromatic amine in the presence of a more nucleophilic secondary aliphatic amine (the piperidine).
This guide will address the common pitfalls and provide robust solutions to maximize your yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most frequent challenges encountered during the synthesis.
Issue 1: My reaction shows very low or no conversion to the desired product.
-
Question: I've mixed my 4-(piperidin-4-yl)aniline and Boc-anhydride, but after several hours, TLC analysis shows mostly unreacted starting material. What's going wrong?
-
Answer: This is a common issue often rooted in reagent quality or suboptimal reaction conditions. Aromatic amines, like aniline, are significantly less nucleophilic than aliphatic amines, and their reaction with di-tert-butyl dicarbonate (Boc₂O) can be sluggish.[1] Let's break down the potential causes:
-
Cause A: Degraded Di-tert-butyl Dicarbonate (Boc₂O)
-
Expertise & Experience: Boc₂O is sensitive to moisture and can slowly decompose over time into tert-butanol and CO₂, especially if stored improperly.[2] This decomposition reduces the amount of active reagent available for the reaction. It is a low-melting solid (22-24 °C) and is sometimes supplied as a solution to simplify handling.[3]
-
Solution: Always use a fresh bottle of Boc₂O or one that has been stored under anhydrous conditions. If you suspect degradation, consider purchasing a new batch. Do not run the reaction in a completely sealed system, as CO₂ gas is a byproduct of the reaction mechanism and needs to escape.[4]
-
-
Cause B: Suboptimal Solvent Choice
-
Expertise & Experience: The choice of solvent can dramatically influence the reaction rate. While aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, studies have shown that alcoholic solvents such as methanol or ethanol can significantly accelerate the Boc protection of aromatic amines, even without a base.[1] This catalytic effect is attributed to the alcohol stabilizing the transition state through hydrogen bonding.
-
Solution: Consider switching your solvent to methanol or THF. Methanol, in particular, has been shown to increase the reaction rate for aromatic amines by as much as 70-fold compared to chloroform.[1]
-
-
Cause C: Insufficient Reaction Time or Temperature
-
Expertise & Experience: The reduced nucleophilicity of the aniline nitrogen means this reaction often requires more time than the Boc protection of aliphatic amines.[1] While many Boc protections are run at room temperature, gentle heating may be necessary for less reactive substrates.
-
Solution: Extend the reaction time to 12-24 hours, monitoring periodically by TLC. If the reaction is still sluggish, consider gentle heating to 40-50 °C.
-
-
Issue 2: My final product is contaminated with significant impurities.
-
Question: My reaction worked, but I'm seeing multiple spots on my TLC plate and the NMR spectrum is complex. What are these side products and how can I avoid them?
-
Answer: Impurity formation is typically due to a lack of selectivity or over-reaction. The primary challenge in this synthesis is differentiating between the two nitrogen nucleophiles in the starting material.
-
Cause A: Formation of the Di-Boc Protected Byproduct
-
Expertise & Experience: This is the most common side product, where both the aniline and piperidine nitrogens have been acylated. This occurs when an excess of Boc₂O is used or when reaction conditions are too forcing (e.g., prolonged heating).
-
Solution: Carefully control the stoichiometry. Use 1.05 to 1.1 equivalents of Boc₂O relative to the 4-(piperidin-4-yl)aniline. Add the Boc₂O solution dropwise to the solution of the amine to avoid localized high concentrations of the acylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
-
Cause B: Preferential Reaction at the Piperidine Nitrogen
-
Expertise & Experience: The piperidine nitrogen is a secondary aliphatic amine, which is inherently more basic and nucleophilic than the aromatic aniline nitrogen.[5] Reaction at this site produces the isomeric byproduct, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. While our goal is to favor acylation of the aniline, certain conditions can promote reaction at the more nucleophilic center.
-
Solution: Leveraging a solvent like methanol can enhance the rate of reaction for the aromatic amine, improving selectivity.[1] Running the reaction at room temperature or slightly below (0 °C to RT) generally favors the desired kinetic product.
-
-
Cause C: Unreacted Starting Material
-
Expertise & Experience: As discussed in Issue 1, incomplete conversion will lead to contamination with the starting material, which can complicate purification due to its basic nature and different polarity.
-
Solution: Ensure sufficient reaction time and consider optimizing conditions as described above. A small amount of unreacted starting material can often be removed during an acidic wash in the workup, but this risks partial cleavage of the product's Boc group. Careful chromatography is the preferred method for removal.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Solution |
| Low/No Yield | Degraded Boc₂O | Use fresh, properly stored reagent. |
| Suboptimal Solvent | Switch to Methanol or THF to accelerate the reaction.[1] | |
| Insufficient Time/Temp | Increase reaction time to 12-24h; consider gentle heating (40°C). | |
| Multiple Products | Di-Boc Formation | Use 1.05-1.1 eq. of Boc₂O; add dropwise. |
| Piperidine N-Acylation | Use Methanol as a solvent; maintain RT or cooler. | |
| Unreacted Starting Material | Allow for complete reaction; purify via column chromatography. | |
| Purification Issues | Product lost in workup | Use a mild basic wash (e.g., sat. NaHCO₃) instead of strong base. |
| Co-elution of Impurities | Use a gradient elution for column chromatography (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine). |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Boc protection reaction? A1: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate molecule. This forms a tetrahedral intermediate which then collapses. The tert-butyl carbonate anion acts as a leaving group, which subsequently deprotonates the newly acylated amine. This intermediate, tert-butyl bicarbonate, is unstable and decomposes into carbon dioxide (CO₂) and tert-butanol.[4][6]
Q2: Why is a base like Triethylamine or DMAP not always necessary for this reaction? A2: The reaction itself does not produce a strong acid that needs to be neutralized. The proton from the amine is ultimately transferred to the tert-butyl carbonate leaving group, which then decomposes.[4] While bases like 4-dimethylaminopyridine (DMAP) are often used to catalyze Boc protections, especially for less nucleophilic amines, the use of an alcoholic solvent can provide a similar rate enhancement for anilines without the need for an external base.[1][3] For this specific substrate, avoiding a strong base can help minimize side reactions at the more basic piperidine nitrogen.
Q3: How should I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method.[7] Use a mobile phase such as 10% Methanol in Dichloromethane. The starting material, 4-(piperidin-4-yl)aniline, is quite polar and will have a low Rf value. The desired mono-Boc product is less polar and will have a higher Rf. The di-Boc byproduct will be even less polar, with the highest Rf value. Spot the reaction mixture alongside your starting material. The reaction is complete when the starting material spot has disappeared.
Q4: What is the best method for purifying the final product? A4: Flash column chromatography on silica gel is the most reliable method for achieving high purity. A gradient elution system is recommended. Start with a non-polar solvent system (e.g., 50% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, then to 5-10% Methanol in Ethyl Acetate). Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic product from streaking on the silica gel. Recrystallization from a suitable solvent system like Ethyl Acetate/Hexanes may also be an option if the crude product is sufficiently pure.
Visualized Workflows
Diagram 1: General Synthesis Workflow
The overall process from starting materials to the final, purified product is outlined below.
Caption: A high-level overview of the synthesis workflow.
Diagram 2: Troubleshooting Flowchart
Use this decision tree to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials:
-
4-(piperidin-4-yl)aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Anhydrous Methanol (or THF) (to make a ~0.1 M solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-4-yl)aniline (1.0 eq). Dissolve the amine in anhydrous methanol (approx. 10 mL per gram of amine).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of methanol. Add this solution dropwise to the stirred amine solution at room temperature over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 2-4 hours (see Protocol 2). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the resulting residue in Dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 100%), followed by a gradient of methanol in ethyl acetate if necessary (e.g., 0% to 5%). It is advisable to add 0.5-1% triethylamine to the eluent system to prevent tailing.
-
Analysis: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.
-
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Prepare a TLC chamber with a mobile phase of 10% Methanol in Dichloromethane.
-
On a silica gel TLC plate, spot a sample of the starting 4-(piperidin-4-yl)aniline (dissolved in a small amount of methanol) as a reference.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it next to the reference.
-
Develop the plate in the TLC chamber.
-
Visualize the plate under UV light (254 nm) and then stain with an appropriate stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.
-
Compare the spots: The product will have a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction lane.
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate. [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Primary Synthetic Route
The most direct and common synthesis of this compound involves the selective N-protection of the exocyclic aniline nitrogen of 4-(piperidin-4-yl)aniline using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, the presence of two nucleophilic nitrogen atoms (one aromatic, one aliphatic) and the nature of the reagents can lead to several side reactions that complicate the synthesis and purification.
The primary transformation is the formation of a carbamate, which serves to decrease the nucleophilicity and basicity of the aniline nitrogen, a critical step in many multi-step synthetic campaigns.
Caption: Primary synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted 4-(piperidin-4-yl)aniline. What is causing the incomplete conversion?
A1: Low conversion is a frequent issue, often stemming from the reduced nucleophilicity of the aniline nitrogen and suboptimal reaction conditions.
-
Causality: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, making it significantly less nucleophilic than the aliphatic piperidine nitrogen. Standard Boc protection conditions that work well for aliphatic amines may be too mild for anilines, especially those with electron-withdrawing groups. Furthermore, the starting material, being a diamine, can have poor solubility in common aprotic solvents, leading to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting Steps:
-
Solvent Selection: If solubility is an issue in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider using a more polar solvent system. A mixture of THF and water, or using an alcohol like methanol, can improve solubility and reaction rate. Some protocols have found success using catalyst-free conditions in water.
-
Base and Catalyst: While strong bases are not always required, a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can help drive the reaction. For sluggish anilines, the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be effective. However, be aware that DMAP can increase the risk of side reactions (see Q2).
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often increase the reaction rate without promoting significant byproduct formation.
-
Reagent Quality: Ensure your di-tert-butyl dicarbonate is fresh. It can slowly decompose in the presence of moisture to form tert-butanol and CO₂, reducing its potency.
-
Q2: I'm observing multiple byproducts. My mass spec suggests the formation of di-Boc and even tri-Boc species. How can I improve selectivity for the desired mono-protected product?
A2: The formation of over-protected species is a classic selectivity problem when multiple nucleophilic sites are present.
-
Causality: Although the piperidine nitrogen is more nucleophilic, the reaction can proceed at both the aniline and piperidine nitrogens, leading to a mixture of products. The use of highly activating conditions (e.g., excess Boc₂O, strong bases, or catalysts like DMAP) can exacerbate this issue. A third potential site for reaction is the carbamate nitrogen itself, which can be further acylated under forcing conditions to form a di-Boc protected aniline moiety.
Caption: Reaction pathways for mono- and di-protection.
-
Strategies for Enhancing Selectivity:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of Boc₂O (e.g., 1.1-1.2 equivalents). This starves the reaction and favors protection at the most reactive available site.
-
Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to favor the kinetic product.
-
pH Control: In aqueous systems, carefully controlling the pH can protonate the more basic piperidine nitrogen, effectively "protecting" it and directing the reaction towards the aniline nitrogen.
-
Avoid Over-activation: Use catalysts like DMAP judiciously or not at all if over-reaction is observed.
-
| Parameter | Condition for Mono-Aniline Protection | Condition Favoring Over-Protection | Rationale |
| (Boc)₂O (eq.) | 1.1 - 1.2 | > 1.5 | Limits reagent availability to prevent multiple additions. |
| Temperature | 0 °C to RT | > 40 °C | Lower temperature increases selectivity. |
| Catalyst | None or catalytic NaI | Stoichiometric DMAP | High activation leads to reaction at less nucleophilic sites. |
| Solvent | Biphasic (e.g., Dioxane/H₂O) | Anhydrous THF/DCM with DMAP | Aqueous base can help modulate reactivity and selectivity. |
Q3: My mass spec shows a peak at [M+57], suggesting tert-butylation of the aromatic ring. How is this happening and how can I stop it?
A3: This side reaction is likely a Friedel-Crafts alkylation of the electron-rich phenyl ring by a tert-butyl cation.
-
Causality: The tert-butyl cation is a highly reactive electrophile that is generated during the acid-catalyzed deprotection of Boc groups. However, it can also be formed under certain conditions during the protection step itself, for instance, if trace amounts of acid are present which can catalyze the decomposition of Boc₂O. The aniline starting material is an activated aromatic ring, making it susceptible to electrophilic substitution by this cation.
-
Preventative Measures:
-
Ensure Anhydrous and Acid-Free Conditions: Use dry solvents and ensure all glassware is free of acidic residue.
-
Use a Non-Acidic Catalyst: If a catalyst is needed, opt for neutral or basic options over Lewis acids.
-
Scavengers (During Deprotection): While this is more critical for deprotection steps later in a synthesis, understanding the principle is key. If you were to deprotect a Boc group, the use of scavengers like triisopropylsilane (TIS) or thioanisole is essential to trap the tert-butyl cation before it can cause unwanted alkylation.
-
Validated Experimental Protocol
This protocol is optimized to favor the selective mono-N-Boc protection of the aniline moiety.
Materials:
-
4-(piperidin-4-yl)aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(piperidin-4-yl)aniline (1.0 eq) in a 1:1 mixture of dioxane and water (approx. 0.1 M concentration).
-
Add saturated aqueous NaHCO₃ solution (2.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of dioxane.
-
Add the (Boc)₂O solution dropwise to the stirred reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, add ethyl acetate to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to obtain the pure this compound.
Purification Workflow
Navigating the purification of a molecule with both basic and lipophilic characteristics can be challenging.
Caption: A typical purification workflow for the target compound.
References
-
Gawley, R. E., & Pinet, S. (1996). Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1). The Journal of Organic Chemistry, 61(25), 8988–8991. [Link]
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550–1554. [Link]
- Blaise, J., et al. (2017). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate. U.S.
- Choy, N., et al. (2013). Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
- Li, J., et al. (2022). Synthesis method of o-tert-butylaniline.
- Wang, X., et al. (2020). Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2018). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... [Link]
-
Chinnappan, A., & Kim, H. (2013). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. [Link]
-
Reddit r/chemhelp. (2019). Having great trouble with a Boc-protection reaction. [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
- Chen, Y., et al. (2016). Chemical compounds. U.S.
-
Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Reddit r/Chempros. (2019). Having great trouble with a Boc-protection reaction. [Link]
-
The Royal Society of Chemistry. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Husain, A., et al. (2022). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 19, 4753–4767. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
- Lu, G., et al. (2020). Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. U.S.
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
ResearchGate. (2007). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. [Link]
-
ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]
- European Patent Office. (2015). *SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID T
Technical Support Center: Purification of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support guide for the purification of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high-purity material for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two most reliable and widely used methods for purifying this compound are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials or reaction by-products. It is often the primary choice after initial synthesis.[1][2]
-
Recrystallization is a highly effective technique for removing minor impurities from a product that is already substantially pure. It can yield material of very high purity but may involve more significant product loss compared to chromatography.[3]
Q2: What are the common impurities I should expect to see in my crude product?
Impurities largely depend on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Depending on the synthesis, this could be 4-(4-aminophenyl)piperidine or di-tert-butyl dicarbonate (Boc-anhydride).
-
Reaction By-products: If coupling agents like EDCI and HOBt are used in an amide bond formation leading to a precursor, urea by-products or unreacted activated esters can be present.[4]
-
Di-Boc Species: Over-protection of the piperidine nitrogen can sometimes occur, leading to a di-protected by-product.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, THF) are common impurities that must be removed.[4]
Q3: How do I choose the right solvent system for flash column chromatography?
The key is to find a solvent system that provides good separation between your product and its impurities on a Thin-Layer Chromatography (TLC) plate first. A good starting point for this compound is a gradient elution:
-
Initial Eluent: A less polar system like Hexane/Ethyl Acetate (e.g., 1:1) to elute non-polar impurities.
-
Product Elution: Gradually increasing the polarity by adding more Ethyl Acetate, or switching to a Dichloromethane/Methanol or Ethyl Acetate/Methanol system (e.g., starting at 98:2 and increasing the methanol content). A mixture of ethyl acetate and methanol has been shown to be effective.[4]
A good target Retention Factor (Rf) for the product on TLC is typically between 0.25 and 0.40 to ensure good separation on the column.
Q4: My product is an oil and won't solidify. How can I induce crystallization?
This is a common issue, often caused by residual solvents or minor impurities inhibiting the formation of a crystal lattice.
-
High Vacuum Drying: First, ensure all solvents are thoroughly removed by placing the sample under high vacuum for several hours, possibly with gentle heating.[4]
-
Trituration: Add a non-polar solvent in which your product is insoluble (or sparingly soluble), such as pentane or hexane.[2] Stir or sonicate the mixture. This can wash away impurities that are preventing crystallization and often causes the product to precipitate as a solid.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., Ethyl Acetate, Methanol) and then slowly add a non-polar "anti-solvent" (e.g., Hexane, Pentane) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual solvents or organic impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[3]
Purification & Troubleshooting Workflow
The following diagram outlines the general workflow for the purification and analysis of this compound.
Caption: General experimental workflow for purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Very Low Yield After Column Chromatography | 1. Product is highly polar and remains on the silica gel. 2. Product was partially lost in the aqueous phase during workup.[4] 3. Product is volatile and was lost during solvent removal. | 1. Increase the eluent polarity significantly (e.g., use a higher percentage of methanol, add 0.5-1% triethylamine to a DCM/MeOH eluent to help move basic compounds). 2. Perform a back-extraction of the initial aqueous layers with a suitable organic solvent like Ethyl Acetate or DCM. 3. Use a cold trap and avoid excessive heating during rotary evaporation. |
| Product Co-elutes with an Impurity | 1. The chosen solvent system does not provide adequate separation. 2. The column was overloaded with crude material. | 1. Re-screen for a more optimal solvent system using TLC. Try different solvent combinations (e.g., Toluene/Acetone, or a buffered system). 2. Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight). 3. Re-purify the mixed fractions using a shallower gradient. |
| Product Appears to Degrade on Silica Gel | The Boc-protecting group can be labile to acidic conditions. Standard silica gel is slightly acidic. | 1. Use silica gel that has been pre-treated (neutralized) by slurrying it with a solvent containing a small amount of triethylamine (0.5-1%) before packing the column. 2. Consider using a different stationary phase, such as neutral alumina. |
| Recrystallization Fails (No Crystals Form) | 1. Solution is not supersaturated (too much solvent used). 2. Cooling was too rapid, leading to oiling out instead of crystallization. 3. Presence of impurities inhibiting crystal formation. | 1. Boil off some of the solvent to concentrate the solution and try again. 2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. Avoid placing a hot solution directly into an ice bath. 3. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product mass of approximately 5 grams. Adjust silica and solvent volumes accordingly for different scales.
1. Preparation:
-
Prepare the eluent system identified via TLC analysis. For this example, we will use a gradient of Dichloromethane (DCM) and Methanol (MeOH).
-
Pack a glass column with ~200g of silica gel (a 40:1 ratio of silica to crude product is a good starting point) using a non-polar solvent like hexane or the initial eluent.
-
Prepare the sample by adsorbing the crude product onto a small amount of silica gel (~10g). To do this, dissolve the crude material in a minimal amount of DCM or methanol, add the silica, and concentrate to a dry, free-flowing powder using a rotary evaporator.
2. Elution Procedure:
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with 100% DCM to remove any very non-polar impurities.
-
Gradually increase the polarity. A typical gradient might be:
-
500 mL of 100% DCM
-
500 mL of 1% MeOH in DCM
-
1000 mL of 2% MeOH in DCM
-
1000 mL of 3-5% MeOH in DCM (the product often elutes in this range)
-
-
Collect fractions (e.g., 25 mL each) and monitor them by TLC.
-
Combine the fractions containing the pure product.
3. Product Isolation:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove all residual solvent.
Protocol 2: Purification by Recrystallization
This method is ideal for material that is already >85-90% pure.
1. Solvent Selection:
-
Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Methanol or an Ethyl Acetate/Hexane mixture are good candidates to screen.[3]
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., methanol) and bring the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary.
-
If the solution is colored, you may perform a hot filtration through a small plug of Celite or add a small amount of activated charcoal and then filter.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Troubleshooting Decision Tree
Use this diagram to navigate common post-purification issues.
Caption: Decision tree for post-purification analysis.
References
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Giacomeli, G., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Knight Chemicals Online. (n.d.). tert-Butyl (4-(2,6-dioxopiperidin-3-yl)phenyl)carbamate.
- BroadPharm. (n.d.). tert-butyl piperidin-4-ylcarbamate, 73874-95-0.
- CP Lab Safety. (n.d.). tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate, 98% Purity, C18H28N2O3, 100 mg.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-(bromomethyl)phenylcarbamate.
- Treball Final de Grau. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. DSpace [diposit.ub.edu]
- 3. rsc.org [rsc.org]
- 4. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
<_ _>
Welcome to the technical support center for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The molecule possesses a significant nonpolar surface area contributed by the phenyl ring and the bulky tert-butyl group. While the piperidine ring contains a nitrogen atom capable of hydrogen bonding, the overall lipophilic character of the molecule dominates, leading to poor solubility in water.[1] The large size of a molecule can also hinder its solvation by water molecules.[2]
The tert-butoxycarbonyl (Boc) protecting group, in particular, contributes to the compound's hydrophobicity.[3] This is a common characteristic of many Boc-protected piperidine derivatives, which often exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, but limited solubility in aqueous media.[3]
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is a frequent challenge with poorly soluble compounds.[4] Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally 1% or less, to minimize its impact on the biological system.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[1]
-
Use of Co-solvents: Incorporating a co-solvent in your aqueous buffer can increase the solubility of your compound.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The choice and concentration of the co-solvent should be optimized for your specific assay to avoid any interference.
-
pH Adjustment: The piperidine nitrogen in your compound is basic.[1] Lowering the pH of your aqueous buffer will protonate this nitrogen, increasing the compound's polarity and, consequently, its aqueous solubility.[1][4] It is crucial to determine the pKa of your compound to select an appropriate buffer pH.
Troubleshooting Guides
Issue 1: My compound still precipitates out of solution even after trying basic troubleshooting steps.
If you're still facing precipitation issues after optimizing DMSO concentration and attempting stepwise dilutions, a more systematic approach to formulation is required.
Protocol: Systematic Solvent and pH Screening
-
Small-Scale Solubility Testing: Before preparing a large batch, perform small-scale solubility tests with a variety of pharmaceutically acceptable co-solvents and pH conditions.
-
Co-solvent Screening: Prepare a concentrated stock solution of your compound in DMSO. In separate vials, prepare a series of aqueous buffers containing different co-solvents (e.g., ethanol, PEG 400, propylene glycol) at varying concentrations (e.g., 5%, 10%, 20% v/v). Add a small aliquot of your DMSO stock to each co-solvent buffer and observe for precipitation.
-
pH Screening: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Add a small amount of your compound to each buffer and determine the solubility. The protonated form of the piperidine is generally more water-soluble.[4]
-
Data Analysis: Record the solubility of your compound under each condition. This will help you identify the optimal co-solvent and pH for your experiments.
Data Summary: Effect of pH on Piperidine Derivative Solubility
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | > 1.0 |
This table is a generalized representation for a typical piperidine derivative and highlights the significant impact of pH on solubility. Actual values for this compound may vary.[1]
Workflow for Basic Solubility Troubleshooting
Caption: Basic workflow for addressing precipitation upon dilution.
Issue 2: My compound has very low intrinsic solubility, and conventional methods are insufficient.
For compounds with extremely low aqueous solubility, more advanced formulation strategies may be necessary.[2][6][7][8]
Advanced Solubilization Techniques
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[1][9] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[6][8] The presence of co-solvents like ethanol can sometimes influence the stability of these complexes.[10][11][12]
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the drug molecules, increasing their apparent solubility in aqueous solutions.[5][7]
-
Salt Formation: If the Boc-protecting group can be removed to expose the free amine, forming a salt (e.g., hydrochloride or mesylate salt) can dramatically increase aqueous solubility.[2][7][8] This is a common strategy in drug development to improve the physicochemical properties of a compound.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2][5][8] While this doesn't change the equilibrium solubility, it can be beneficial for dissolution-rate-limited absorption.[2][8]
Decision Tree for Advanced Solubilization
Caption: Decision-making guide for selecting advanced solubilization methods.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine Derivatives for Bioassays.
- PubMed Central. (n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- PubMed Central. (n.d.). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study.
- PubMed. (n.d.). Addition of polar organic solvents can improve the product selectivity of cyclodextrin glycosyltransferase. Solvent effects on cgtase.
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addition of polar organic solvents can improve the product selectivity of cyclodextrin glycosyltransferase. Solvent effects on cgtase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection
Welcome to the technical support center for optimizing the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. As a fundamental transformation in multi-step organic synthesis, particularly in peptide and pharmaceutical drug development, the efficient and clean removal of the Boc group is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights, detailed troubleshooting protocols, and a robust understanding of the underlying chemical principles to navigate challenges encountered during this critical reaction step.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding Boc deprotection.
Q1: What is the fundamental mechanism of acidic Boc deprotection?
A1: The acid-catalyzed cleavage of the Boc group is a well-established E1 elimination mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] This initial protonation makes the carbamate a better leaving group. Subsequently, the molecule fragments, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][4] The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[1][3][5] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[2][4]
Q2: What are the standard acidic conditions for Boc deprotection?
A2: The most common reagents for Boc deprotection are solutions of trifluoroacetic acid (TFA), often in dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[6][7] TFA is generally used in concentrations ranging from 20% to 100% (neat) in DCM.[8] A 4 M solution of HCl in dioxane is also a widely used and effective alternative.[2][9][10]
Q3: Why is my Boc deprotection reaction incomplete?
A3: Incomplete Boc deprotection is a frequent issue and can stem from several factors. The most common cause is insufficient acid strength or concentration for your specific substrate.[11] Other contributing factors can include inadequate reaction time, low reaction temperature, steric hindrance around the Boc-protected amine, or poor solubility of the starting material in the reaction solvent.[11][12] In solid-phase peptide synthesis (SPPS), incomplete deprotection can also be a result of poor resin swelling, which prevents the acid from efficiently accessing all the reactive sites.[13]
Q4: What are "scavengers" and why are they necessary in Boc deprotection?
A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the highly reactive tert-butyl cation that is generated during the cleavage of the Boc group.[14][15] If not intercepted, this electrophilic carbocation can react with nucleophilic functional groups on your desired molecule, leading to unwanted side products.[14][16][17] This is particularly problematic for substrates containing sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[14]
Troubleshooting Guide: From Incomplete Reactions to Unexpected Side Products
This section provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection experiments.
Issue 1: Incomplete or Sluggish Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the expected reaction time.
Causality Analysis: The stability of the Boc group is substrate-dependent. Electron-withdrawing groups near the protected amine can destabilize the carbocation intermediate, slowing the reaction, while significant steric bulk can hinder the acid's approach.[11] Furthermore, the acid itself can degrade (e.g., TFA absorbing water), reducing its efficacy.[11]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
Solutions:
-
Verify Reagent Quality: Ensure your acid is fresh and anhydrous. TFA, in particular, is hygroscopic.
-
Increase Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) by TLC or LC-MS to determine the optimal reaction time for your substrate.[13]
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if a 25% TFA/DCM solution is ineffective, try a 50% solution or even neat TFA.[8]
-
Elevate Temperature: While most deprotections are performed at room temperature, gentle heating (e.g., to 30-40 °C) can accelerate slow reactions.[12] However, be aware that this may also increase the rate of side reactions.
-
Optimize Solvent: Ensure your substrate is fully dissolved. If solubility is an issue, consider alternative solvents. For instance, while DCM is common for TFA deprotections, dioxane is standard for HCl.[9][11]
Issue 2: Formation of Unexpected Side Products
Symptoms: HPLC or LC-MS analysis reveals new peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).
Causality Analysis: The primary cause of side products is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the reaction.[14][16] Electron-rich aromatic rings (like the indole ring of tryptophan) and sulfur-containing residues (methionine, cysteine) are particularly susceptible.[14]
Solutions:
-
Incorporate Scavengers: This is the most effective strategy to mitigate side reactions. The choice of scavenger depends on the nature of the sensitive functional groups in your molecule.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Tryptophan, general carbocations | 2.5-5% (v/v) | A highly effective and common scavenger that reduces the tert-butyl cation.[15] |
| Water | General carbocations | 2.5-5% (v/v) | Traps the cation to form tert-butanol. Often used in combination with other scavengers.[15] |
| Thioanisole | Methionine, Tryptophan | 5% (v/v) | Protects sulfur-containing residues and can also scavenge other cations formed from side-chain protecting groups.[15] |
| 1,2-Ethanedithiol (EDT) | Cysteine, Methionine | 2.5% (v/v) | Effective for protecting free thiol groups. |
| Phenol | Tyrosine | 5% (v/v) | Protects the activated phenolic ring of tyrosine from alkylation. |
-
Lower Reaction Temperature: Performing the deprotection at 0 °C can often reduce the rate of side reactions without significantly impacting the deprotection of many substrates.
-
Use Milder Deprotection Conditions: If your molecule is particularly sensitive, consider alternatives to strong acids like TFA. Milder acids such as aqueous phosphoric acid or Lewis acids like zinc bromide may provide better selectivity, although they may require longer reaction times.[13][18][19]
Issue 3: Difficulty with Work-up and Isolation
Symptoms: Trouble removing residual acid, or the product is a persistent oil instead of a solid salt.
Causality Analysis: TFA has a relatively high boiling point (72.4 °C) and can be difficult to remove completely under reduced pressure. The resulting amine salt's physical properties (solid vs. oil) are dependent on the final product's structure.
Solutions:
-
Azeotropic Removal of Acid: To remove residual TFA, co-evaporate the crude product with a non-polar solvent like toluene multiple times (2-3x).[12][13]
-
Precipitation of the Salt: After removing the reaction solvent and excess acid, dissolving the residue in a minimal amount of a suitable solvent and adding a less polar solvent in which the salt is insoluble (e.g., cold diethyl ether) can induce precipitation.[20]
-
Basic Work-up: If the free amine is desired and is stable to basic conditions, the crude TFA salt can be dissolved in an appropriate solvent and washed with a mild aqueous base like saturated sodium bicarbonate solution.[13][21] Following this, an extraction with an organic solvent will yield the free amine.[21]
Experimental Protocols
These protocols provide a starting point for common Boc deprotection procedures. Always adapt the conditions based on the specific characteristics of your substrate and monitor the reaction's progress.
Protocol 1: Standard Boc Deprotection with TFA in DCM (Solution Phase)
-
Dissolution: Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). If scavengers are required, they should be added at this stage (e.g., 2.5-5% TIS).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step two more times.[12] The resulting amine TFA salt can often be used in the next step without further purification.
-
Protocol 2: Boc Deprotection with HCl in Dioxane (Solution Phase)
-
Dissolution: Suspend the Boc-protected compound (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane.[1][9]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 2 hours.[10][14]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to yield the hydrochloride salt of the deprotected amine, which often precipitates as a solid.[1]
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Using a capillary tube, apply small spots of your starting material (SM), the reaction mixture (RM), and a co-spot (containing both SM and RM) onto the starting line.
-
Elution: Place the plate in a TLC chamber containing an appropriate mobile phase (e.g., 10% methanol in DCM). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a developing agent (e.g., ninhydrin, which stains primary amines purple). The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material.[11][12]
Visualizing Method Selection
The choice of deprotection method is critical and depends on the substrate's properties. The following diagram provides a logical framework for selecting an appropriate method.
Caption: Logic diagram for selecting a Boc deprotection strategy.
References
-
Standard Removal of Boc Protecting Group. Aapptec Peptides. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Wu, Y. et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. Available at: [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]
-
George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Wu, Y. et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry, 69(18), 6131-3. Available at: [Link]
-
George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. Available at: [Link]
-
Han, G. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]
-
Bartrolí, J. et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Organic & Biomolecular Chemistry, 13(2), 368-372. Available at: [Link]
-
Terminology of Antibody Drug for Boc Deprotection. GenScript. Available at: [Link]
-
Han, G. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Poly-functionalised molecules, when a reaction has to be carried out in a part of the compounds without the rest perturbing of the molecule. The development of simple and eco-friendly methods for the protection and deprotection of functional group continues to be a significant tool in synthetic chemistry of polyfunctional molecules. NIH. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
TFA Deprotection. Scribd. Available at: [Link]
-
(A) BOC deprotection mechanism with aid of a scavenger.⁸⁸ (B) Thermal... ResearchGate. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. genscript.com [genscript.com]
- 7. scispace.com [scispace.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Boc-Protected Piperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving Boc-protected piperidine substrates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve challenges in your own experiments.
Introduction: The Challenge of Coupling Saturated Heterocycles
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, yet its application to saturated heterocycles like piperidines introduces specific challenges.[1] Steric hindrance around the reactive center, the potential for side reactions involving the protecting group, and the selection of a catalyst system that is robust enough for these sp³-hybridized partners are all critical considerations. This guide is structured as a series of questions you might be asking in the lab, with answers grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled or shows low conversion. What are the first things to check?
A1: When a Suzuki coupling with a Boc-piperidine substrate fails, a systematic diagnosis is key. Before focusing on the specifics of the piperidine, let's address the most common failure modes for any Suzuki reaction.
-
Catalyst Inactivation (Palladium Black): The formation of a black precipitate is a classic sign of catalyst death. The active Pd(0) species has likely been oxidized or has agglomerated.
-
Cause: Insufficiently degassed solvents or reagents. Oxygen is a primary culprit.
-
Solution: Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality palladium sources and ligands.
-
-
Boronic Acid/Ester Instability (Protodeboronation): You may observe the formation of the arene/heteroarene corresponding to your boronic acid partner, but without the piperidine attached.
-
Cause: This side reaction, where the C-B bond is cleaved by a proton source, is especially problematic with electron-rich or heteroaryl boronic acids and is often exacerbated by the presence of water and strong bases.[2]
-
Solution: Use a more stable boronic acid surrogate like a pinacol ester or a potassium trifluoroborate salt. Running the reaction under anhydrous conditions with a base like K₃PO₄ can also suppress this pathway.
-
-
Homocoupling: Formation of a biaryl from the coupling of two boronic acid molecules is another common byproduct.
-
Cause: This is often promoted by the presence of oxygen or when the transmetalation step is slow.
-
Solution: Again, rigorous degassing is critical. Additionally, choosing a ligand that promotes a faster catalytic cycle can outcompete the homocoupling pathway.
-
If these general issues are ruled out, we can then consider problems specific to the Boc-piperidine substrate.
Q2: I'm observing significant Boc deprotection. Is my base too strong or my temperature too high?
A2: This is one of the most critical issues when working with this substrate class. While the Boc group is generally stable to many basic conditions, it can be labile under certain Suzuki reaction parameters.[3][4]
-
The Role of Base: Strong inorganic bases, especially in the presence of protic solvents like water or methanol at elevated temperatures, can facilitate the hydrolysis of the tert-butyl carbamate. While K₂CO₃ and K₃PO₄ are workhorse bases for Suzuki couplings, they have been reported to cause Boc deprotection, sometimes intentionally in one-pot coupling/deprotection procedures.[5][6]
-
The Role of Temperature: The Boc group is thermally labile. Many standard Suzuki protocols call for heating to 80-110 °C, temperatures at which thermolytic deprotection can begin to occur, especially over long reaction times.[7][8][9]
Troubleshooting Strategy for Boc Deprotection:
-
Switch to a Milder Base: This is the most effective first step. Potassium fluoride (KF) is an excellent choice for substrates with base-sensitive groups.[10] It is sufficiently basic to activate the boronic acid for transmetalation without promoting hydrolysis of the Boc group. Cesium carbonate (Cs₂CO₃) can also be a milder and effective alternative in some systems.[4][11][12]
-
Lower the Reaction Temperature: Many modern catalyst systems are highly active and do not require high heat. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C). This often requires a more active catalyst system (see Q3).
-
Use Anhydrous Conditions: Switching to an anhydrous solvent system (e.g., THF, Dioxane, Toluene) with a base like anhydrous K₃PO₄ can minimize the hydrolytic pathway.
Q3: My substrates are sterically hindered (e.g., coupling at C-2 of the piperidine or with an ortho-substituted aryl halide). How should I adjust my catalyst system?
A3: Steric hindrance is a major barrier, slowing down both the oxidative addition and reductive elimination steps of the catalytic cycle. Overcoming this requires a carefully selected catalyst system designed to operate in crowded environments.
-
Ligand Choice is Critical: The solution lies in using bulky and electron-rich phosphine ligands. These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[13] The bulk also accelerates the final reductive elimination step to release the product.
-
Recommended Ligands: The "Buchwald ligands" are the industry standard here. SPhos, XPhos, and RuPhos are excellent starting points for sterically demanding couplings. They have demonstrated high efficacy in coupling a wide range of challenging substrates.
-
-
Catalyst Precursors: Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These are air-stable compounds that rapidly and reliably generate the active Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.
| Parameter | Recommendation for Steric Hindrance | Rationale |
| Palladium Source | Use a precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) | Air-stable, reliable generation of active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich biaryl phosphines (XPhos, SPhos, RuPhos) | Promotes oxidative addition and reductive elimination.[13] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases often required for difficult couplings. |
| Solvent | Aprotic solvents (Dioxane, Toluene, THF) | Good solubility for organic substrates and compatible with anhydrous conditions. |
| Temperature | Often requires elevated temperatures (80-110 °C) | Provides energy to overcome activation barriers. Balance with Boc stability. |
Q4: Does the position of the halide on the piperidine ring (C-3 vs. C-4) matter for reactivity?
A4: Yes, the position can influence reactivity, primarily due to steric effects.
-
C-4 Position: A halide at the C-4 position (e.g., N-Boc-4-iodopiperidine) is generally less sterically hindered. The coupling at this position behaves much like a standard secondary alkyl halide coupling. The primary challenge is preventing β-hydride elimination, but with modern ligands, this is often manageable.
-
C-3 or C-2 Positions: A halide at the C-3 or, especially, the C-2 position presents a greater steric challenge. The piperidine ring itself can crowd the reaction center, making it more difficult for the palladium complex to undergo oxidative addition. For these substrates, the use of bulky, electron-rich ligands as described in Q3 is even more critical. There isn't significant evidence to suggest a major electronic difference between these positions that would fundamentally alter the choice of catalyst, so the focus should remain on overcoming steric barriers.
Q5: Could the nitrogen in the N-Boc-piperidine ring be poisoning my catalyst?
A5: This is a valid concern, as heteroatoms can coordinate to the palladium center and inhibit catalysis. However, in the case of an N-Boc protected piperidine, this is an unlikely cause of failure. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the carbamate group, significantly reducing its Lewis basicity and its ability to coordinate to the palladium catalyst. While unprotected piperidines can be potent catalyst poisons, the Boc group effectively "masks" the nitrogen, making catalyst inhibition by this mechanism a low probability. If you suspect catalyst poisoning, it is more likely to originate from another functional group on one of your coupling partners.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for diagnosing low-yield Suzuki reactions.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of N-Boc-4-iodopiperidine with phenylboronic acid, employing a modern catalyst system suitable for potentially challenging substrates.
Reaction: N-Boc-4-iodopiperidine + Phenylboronic acid → N-Boc-4-phenylpiperidine
Materials:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate tribasic (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add N-Boc-4-iodopiperidine (1.0 equiv), phenylboronic acid (1.5 equiv), finely powdered K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (N-Boc-4-iodopiperidine).
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the N-Boc-4-iodopiperidine.
-
Workup: After the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Li, B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Li, B., et al. (2019).
- Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Request PDF. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Semantic Scholar. (2012).
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). Suzuki reaction.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
- Molander, G. A., & Fumagalli, T. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates.
- National Institutes of Health. (n.d.).
- The Journal of Organic Chemistry. (2024).
- National Institutes of Health. (n.d.).
- Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.
- ResearchGate. (2012).
- Request PDF. (n.d.).
- White Rose eTheses Online. (n.d.).
- Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- National Institutes of Health. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- ResearchGate. (n.d.).
- Molander, G. A., & Biolatto, B. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. vapourtec.com [vapourtec.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support center for the large-scale synthesis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. The synthesis of this valuable intermediate, while conceptually straightforward, presents several challenges when scaled up. This resource aims to provide practical, field-proven insights to ensure a robust and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of numerous pharmaceutical agents. Its structure combines a piperidine ring and a Boc-protected aniline, making it a versatile scaffold in medicinal chemistry. The primary synthetic route involves the Boc protection of 4-(4-aminophenyl)piperidine. However, challenges related to starting material synthesis, reaction conditions, and product purification are common. This guide will deconstruct these challenges and offer validated solutions.
Synthetic Pathway Overview
The most common synthetic approach is a two-step process:
-
Synthesis of the Precursor: Formation of 4-(4-aminophenyl)piperidine. This can be achieved through various methods, often starting from N-protected piperidine derivatives.
-
Boc Protection: The selective protection of the aniline nitrogen of 4-(4-aminophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).
dot digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Starting Materials\n(e.g., N-benzyl-4-piperidone)"]; Intermediate [label="4-(4-aminophenyl)piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Multi-step synthesis"]; Intermediate -> Final_Product [label="Boc Protection\n(Boc)₂O, Base"]; } caption { label = "General synthetic scheme for this compound."; fontsize = 10; } enddot
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues encountered during synthesis.
Part 1: Synthesis of 4-(4-aminophenyl)piperidine Intermediate
Question 1: I am experiencing low yields in the synthesis of 4-(4-aminophenyl)piperidine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the synthesis of the 4-(4-aminophenyl)piperidine intermediate can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. A common route involves the reaction of an N-protected 4-piperidone with an aniline derivative, followed by reduction and deprotection.
Causality and Solutions:
-
Inefficient Ketal Formation: One strategy involves converting N-benzyl-4-piperidone to its ketal before reaction with tert-butyl carbamate to form an imine, which is then reduced.[1] Incomplete ketal formation can be a bottleneck.
-
Troubleshooting: Ensure anhydrous conditions, as water will inhibit ketal formation. Use a sufficient excess of the orthoformate and a suitable acid catalyst like p-toluenesulfonic acid.[1] Monitor the reaction by TLC or GC-MS to ensure complete conversion of the starting material.
-
-
Suboptimal Reduction Conditions: The reduction of an intermediate, such as a nitro group or an imine, is a critical step.
-
Troubleshooting: For catalytic hydrogenation, the choice of catalyst, solvent, pressure, and temperature is crucial. For instance, Pd/C is a common catalyst for both nitro group and imine reductions.[1][2] Ensure the catalyst is active and not poisoned. For a nitro reduction, typical conditions might involve 10% Pd/C in methanol under hydrogen pressure.[2] For an imine reduction, pressures of 0.8-1.0 MPa and temperatures of 60-80°C have been reported to be effective.[1]
-
-
Incomplete Deprotection: If using an N-protected piperidine (e.g., N-benzyl), the final deprotection step must be complete.
-
Troubleshooting: For N-benzyl groups, catalytic hydrogenation is a standard deprotection method. Ensure sufficient catalyst loading and reaction time. Monitor the reaction for the disappearance of the starting material.
-
Experimental Protocol: Synthesis of 4-Boc-aminopiperidine via Imine Formation and Reduction [1]
-
Ketal and Imine Formation:
-
Dissolve N-benzyl-4-piperidone in an alcohol (e.g., methanol).
-
Add an orthoformate (e.g., trimethyl orthoformate) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to form the ketal.
-
After cooling, add tert-butyl carbamate and continue the reaction to form the imine.
-
-
Catalytic Hydrogenation:
-
Transfer the imine intermediate to a hydrogenation reactor.
-
Add 5-10 wt% of 10% Pd/C.
-
Pressurize the reactor with hydrogen to 0.8-1.0 MPa.
-
Heat the reaction to 60-80°C and stir until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate to obtain the product.
-
Part 2: Boc Protection of 4-(4-aminophenyl)piperidine
Question 2: During the Boc protection of 4-(4-aminophenyl)piperidine, I am observing the formation of multiple products and incomplete reaction. How can I achieve selective and complete protection?
Answer:
The key challenge in this step is the chemoselective N-tert-butoxycarbonylation of the aniline nitrogen in the presence of the secondary amine of the piperidine ring. While anilines are generally less nucleophilic than aliphatic amines, side reactions can occur under non-optimized conditions.[3]
Causality and Solutions:
-
Non-selective Protection: The piperidine nitrogen can also react with Boc₂O, leading to the di-Boc protected product or a mixture of mono-protected isomers.
-
Troubleshooting: The choice of solvent and base is critical for selectivity. A common and effective method involves using a base like triethylamine (TEA) in a solvent such as ethyl acetate.[4] The reaction is typically run at room temperature. The slightly lower nucleophilicity of the aniline compared to the piperidine amine can be exploited under these controlled conditions.
-
-
Incomplete Reaction: Insufficient reaction time or stoichiometry can lead to unreacted starting material.
-
Troubleshooting: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents). Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a gentle increase in temperature might be considered, but with caution to avoid side reactions.
-
-
Hydrolysis of Boc₂O: Boc₂O can be hydrolyzed by water, especially in the presence of a base.
-
Troubleshooting: While the reaction can be performed under aqueous conditions, for large-scale synthesis, using an anhydrous organic solvent is often preferred to ensure the efficient use of the Boc anhydride.
-
Table 1: Recommended Reaction Conditions for Boc Protection
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethyl Acetate, Dichloromethane | Good solubility for reactants, facilitates workup. |
| Base | Triethylamine (TEA), DIPEA | Mild, non-nucleophilic base to neutralize the acid formed. |
| Stoichiometry | 1.1-1.2 eq. of Boc₂O | Ensures complete conversion of the starting material. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with selectivity. |
| Catalyst | DMAP (catalytic) | Can accelerate the reaction, especially for less reactive anilines.[3] |
dot digraph "Troubleshooting_Boc_Protection" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Problem [label="Incomplete or Non-selective\nBoc Protection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Non-selective Protection\n(Di-Boc formation)"]; Cause2 [label="Incomplete Reaction"]; Cause3 [label="Hydrolysis of Boc₂O"]; Solution1 [label="Optimize Solvent and Base\n(e.g., TEA in EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Use Slight Excess of Boc₂O\n(1.1-1.2 eq.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Ensure Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } caption { label = "Troubleshooting flowchart for the Boc protection step."; fontsize = 10; } enddot
Part 3: Purification and Impurity Profile
Question 3: I am struggling with the purification of the final product on a large scale. What are the common impurities and the best purification strategy?
Answer:
Large-scale purification can be challenging due to the physical properties of the product and the nature of potential impurities.
Common Impurities:
-
Unreacted 4-(4-aminophenyl)piperidine: Due to incomplete reaction.
-
Di-Boc protected species: Resulting from non-selective protection.
-
tert-Butanol: A byproduct of the reaction.
-
Residual Base and Salts: From the reaction and workup.
Purification Strategy:
-
Aqueous Workup: A standard aqueous workup is the first line of defense. Washing the organic layer with a mild acid (e.g., dilute citric acid or HCl) can remove the unreacted basic starting material and any residual amine base.[5] Subsequent washes with water and brine will remove water-soluble impurities.
-
Crystallization/Recrystallization: This is the most effective method for large-scale purification. The choice of solvent system is critical. A mixture of a solvent in which the product is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble at room temperature is ideal.
-
Recommended Solvent Systems: Ethyl acetate/heptane or dichloromethane/hexane mixtures have been reported to be effective.[6] Experiment with different solvent ratios to optimize yield and purity.
-
-
Silica Gel Chromatography: While effective on a small scale, column chromatography can be cumbersome and costly for large quantities. It should be considered a secondary option if crystallization fails to provide the desired purity. A gradient elution with hexane/ethyl acetate is a common choice.[7]
Self-Validating Protocol for Purification:
-
After the aqueous workup, concentrate the organic phase.
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Slowly add an anti-solvent (e.g., heptane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
Analyze the purity of the crystals by HPLC, LC-MS, and NMR. The mass spectrum should show the expected [M+H]⁺ at m/z 277.2.[2]
References
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
- Google Patents. (2004). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
-
ResearchGate. (2021). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
PubMed Central. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]
- Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
-
The Royal Society of Chemistry. (2021). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. (n.d.). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,.... [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Michael Pittelkow. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Knight Chemicals Online. (n.d.). tert-Butyl (4-(2,6-dioxopiperidin-3-yl)phenyl)carbamate. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
Sources
- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 2. 4-P-AMINOPHENYL-1-BOC-PIPERIDINE | 170011-57-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 7. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who require this key synthetic intermediate in high purity. Recrystallization is a powerful and economical technique for purification, but its success hinges on a clear understanding of the compound's physicochemical properties and a systematic approach to methodological challenges. This document provides in-depth, field-tested protocols and troubleshooting solutions to guide you through a successful purification.
Section 1: Foundational Principles & Solvent Selection
A successful recrystallization begins with choosing the right solvent or solvent system. The ideal solvent should dissolve the solute completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1][2] For this compound, the molecular structure presents a dual character: the Boc-protected aniline portion lends significant non-polar, aromatic character, while the piperidine ring, with its secondary amine, introduces basicity and polar interactions. This duality suggests that single-solvent systems of intermediate polarity or, more likely, a binary solvent/anti-solvent system will be most effective.
Q: How do I select a starting solvent for recrystallization?
A: The principle of "like dissolves like" is a useful starting point.[1] However, a more empirical approach is necessary for high-purity results. Before committing your bulk material, screen a range of solvents with a small amount of your crude product (10-20 mg) to observe solubility at room temperature and upon heating.[3]
The basicity of the piperidine nitrogen is a critical factor; it can lead to interactions that complicate purification.[4] In some cases, converting the free base to a salt (e.g., a hydrochloride salt) with an acid can improve crystallization behavior by creating a more ordered, ionic lattice.[5]
Table 1: Common Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Comments & Rationale |
| Isopropanol (IPA) | 82 | Polar Protic | Often a good starting point for compounds with both polar and non-polar groups. |
| Ethanol (EtOH) | 78 | Polar Protic | Similar to IPA; frequently used in miscible pairs with water.[6] |
| Acetonitrile (ACN) | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 77 | Intermediate | Good "soluble" solvent. Often paired with heptane or hexane as an anti-solvent.[7] |
| Toluene | 111 | Non-polar | May dissolve the compound well when hot due to the aromatic ring. |
| Heptane/Hexane | 69 / 98 | Non-polar | Unlikely to dissolve the compound alone, but excellent as "anti-solvents" to induce precipitation from a more polar solvent solution.[5] |
| Water | 100 | Very Polar | Unlikely to dissolve the free base but can be an effective anti-solvent when paired with a water-miscible solvent like IPA or EtOH.[6] |
Section 2: Experimental Protocols
Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Single-Solvent Recrystallization
This method is ideal when a single solvent is found to have a steep solubility-temperature gradient for the compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just fully dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[8]
-
Hot Filtration (Optional): If insoluble impurities (dust, catalyst residue) are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield. A sharp melting point close to the literature value indicates high purity.
Protocol B: Solvent/Anti-Solvent Recrystallization
This is often the most effective method for compounds that are either too soluble or poorly soluble in common single solvents. A common and promising system for this target molecule would be Ethyl Acetate ("good" solvent) and Heptane ("anti-solvent").
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required amount of the "good" solvent (e.g., Ethyl Acetate) at an elevated temperature (or room temperature if highly soluble).
-
Induce Crystallization: While stirring the solution, slowly add the "poor" or "anti-solvent" (e.g., Heptane) dropwise until the solution becomes persistently turbid (cloudy).[3] This indicates the point of supersaturation.
-
Clarify and Cool: If necessary, gently warm the solution until it becomes clear again. Then, remove it from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Complete Precipitation: Cool the flask in an ice bath for at least 30 minutes.
-
Isolation, Washing & Drying: Follow steps 6 and 7 from Protocol A, washing the crystals with a small amount of cold anti-solvent or a mixture rich in the anti-solvent.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of piperidine derivatives.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[8] It can also happen if the crude product is highly impure, leading to significant melting point depression.
-
Immediate Fix: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the "good" solvent to decrease the saturation point.[8] Let the solution cool much more slowly. Insulating the flask with glass wool can help.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Switch to a lower-boiling solvent system.
-
Seed the Solution: Sometimes, adding a single, pure seed crystal to the slightly supersaturated solution just before it oils out can promote proper crystal lattice formation.
Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?
A: This typically means your solution is not sufficiently supersaturated, either because too much solvent was used or the compound has very high solubility in that solvent even when cold.
-
Reduce Solvent Volume: Re-heat the solution and gently boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.[8]
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you must induce nucleation.
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[8]
-
Seeding: Add a tiny speck of the crude solid (a "seed crystal") to the cold solution. This provides a template for crystallization.[4]
-
-
Add Anti-Solvent: If using a single-solvent system, you can try adding a miscible anti-solvent dropwise to the cold solution to decrease the compound's solubility and force precipitation.
Q3: The recovery yield is very low. How can I maximize it?
A: A low yield is most often caused by using too much solvent during the dissolution step, leaving a significant amount of your product in the filtrate (the "mother liquor").[8]
-
Minimize Dissolution Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Ensure Complete Cooling: Maximize precipitation by cooling the solution in an ice bath for an adequate amount of time (30-60 minutes).
-
Second Crop: You can often recover more material from the mother liquor. Concentrate the filtrate by boiling off some solvent and re-cool it to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Q4: My final product is discolored (e.g., yellow or brown). Will recrystallization remove the color?
A: Often, yes. Discoloration in piperidine-containing compounds can be due to minor oxidation byproducts, which are often more soluble and can be removed during recrystallization.[3][9]
-
Activated Charcoal: If the color persists after one recrystallization, you can add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities. Use it sparingly, as it can also adsorb your product and reduce yield. Never add charcoal to a boiling solution, as it can cause violent bumping.
Section 4: Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting flowchart for recrystallization.
Section 5: Frequently Asked Questions (FAQs)
Q1: Which solvent system is the best starting point for this compound?
A: Based on its structure, a solvent/anti-solvent system is highly recommended. A good starting point would be Ethyl Acetate / Heptane . Ethyl acetate should effectively dissolve the molecule, while the slow addition of heptane will reduce the solubility of the non-polar portions, inducing controlled crystallization. Alternatively, Isopropanol / Water could be effective, where water acts as the anti-solvent for the polar alcohol.
Q2: My compound is the hydrochloride salt. Does this change the recrystallization procedure?
A: Yes, significantly. The salt form is much more polar and ionic than the free base. It will have very different solubility properties. You will likely need more polar solvents. Alcohols like ethanol or methanol, potentially with a small amount of water, are excellent starting points for recrystallizing amine salts. Non-polar anti-solvents like diethyl ether or MTBE might be used to precipitate the salt from an alcohol solution.
Q3: Can I reuse the mother liquor to get more product?
A: Yes, this is a common practice to improve overall yield. The filtrate, or mother liquor, can be concentrated by removing some solvent via rotary evaporation or distillation, and then cooled again to obtain a "second crop" of crystals. Be aware that any impurities that were soluble in the solvent will also become more concentrated, so the second crop is typically less pure than the first and may require a separate re-purification.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Introduction: The Role of Precise Characterization in Drug Development
In the landscape of pharmaceutical development, the unequivocal structural confirmation and purity assessment of intermediates are paramount. Intermediates like tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their structural integrity directly impacts the safety and efficacy profile of the final drug product. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its unparalleled ability to provide detailed structural information at the atomic level.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum, explaining the causality behind the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from alternative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic perspective for researchers and drug development professionals.
Molecular Structure and Proton Environments
A thorough analysis begins with a clear understanding of the molecule's structure and the distinct electronic environments of its protons.
Caption: Labeled structure of the target molecule.
Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis below is based on typical values observed in common deuterated solvents like CDCl₃ or DMSO-d₆. The choice of solvent is critical; for instance, using DMSO-d₆ is advantageous for clearly observing exchangeable N-H protons, which may be broadened or absent in CDCl₃.[1][2]
| Proton Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| a | tert-Butyl (Boc) | ~1.50 | Singlet (s) | 9H | The nine protons are chemically equivalent due to free rotation around the C-C bonds. They are shielded and show no coupling, resulting in a strong singlet.[3][4] |
| b | Piperidine N-H | Variable (e.g., 1.5 - 2.5) | Broad Singlet (br s) | 1H | This proton is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.[5] |
| c | Carbamate N-H | ~6.5 (CDCl₃) or ~9.2 (DMSO-d₆) | Singlet (s) | 1H | The electron-withdrawing carbonyl group deshields this proton, shifting it downfield. In aprotic polar solvents like DMSO, hydrogen bonding further deshields it. |
| d | Aromatic (ortho to NHBoc) | ~7.25 | Doublet (d) | 2H | These protons are ortho to the electron-donating carbamate group, which shields them relative to the protons at position 'e'. They are split into a doublet by the adjacent 'e' protons.[4] |
| e | Aromatic (ortho to Piperidine) | ~7.10 | Doublet (d) | 2H | These protons are ortho to the piperidine substituent and are split into a doublet by the adjacent 'd' protons. |
| f | Piperidine CH | ~2.5 - 2.7 | Multiplet (m) or tt | 1H | This methine proton is deshielded by the adjacent phenyl ring and is coupled to four neighboring axial and equatorial protons on the piperidine ring, resulting in a complex multiplet. |
| g | Piperidine CH₂ (axial, adjacent to CH) | ~1.6 - 1.8 | Multiplet (m) | 4H | These are the axial and equatorial protons on the carbons adjacent to the phenyl-substituted carbon. They typically appear as complex multiplets due to geminal and vicinal coupling. |
| h | Piperidine CH₂ (axial, adjacent to NH) | ~2.6 & ~3.1 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom are deshielded. The axial and equatorial protons are non-equivalent and will show distinct signals, often appearing as complex multiplets.[6] |
Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is the gold standard for structural elucidation, a comprehensive characterization strategy, especially in a regulated pharmaceutical environment, involves orthogonal techniques.[7][8] Each method provides a different piece of the puzzle, and their combined use offers a self-validating system for quality control.
| Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Detailed molecular structure, stereochemistry, quantitative analysis (qNMR), dynamic processes. | Unambiguous structure confirmation, non-destructive, excellent for identifying and quantifying isomers. | Lower sensitivity than MS, complex mixture analysis can be challenging, expensive instrumentation. |
| HPLC/UHPLC | Differential partitioning between a mobile and stationary phase | Purity assessment, quantification of major components and impurities.[7][9] | High precision and accuracy for quantification, high throughput, well-established methods. | Provides limited structural information; identification relies on comparison with a reference standard. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Molecular weight confirmation, elemental composition (HRMS), fragmentation patterns for structural clues.[10] | Extremely high sensitivity (detects trace impurities), can be coupled with LC or GC for mixture analysis.[9] | Provides limited information on isomerism, ionization efficiency can vary significantly between compounds. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, simple sample preparation, provides a quick functional group fingerprint. | Provides little to no information on the overall carbon skeleton or connectivity; not suitable for complex structure elucidation. |
graph TD { A[Sample: this compound] --> B{Initial Purity Screen}; B --> C[HPLC/UHPLC Analysis]; C --> D[Purity > 99%?]; D -- Yes --> E{Structural Verification}; D -- No --> F[Impurity Identification];E --> G[¹H NMR Spectroscopy]; E --> H[LC-MS Analysis]; G --> I[Confirm Structure & Isomeric Purity]; H --> J[Confirm Molecular Weight]; I --> K[Release for Synthesis]; J --> K; F --> H; H --> L[Identify Impurity Mass]; L --> M{Characterize Impurity}; M --> G; G --> N[Elucidate Impurity Structure]; subgraph Legenddirection LR node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Process Step"]; Decision [label="Decision Point", shape=diamond, fillcolor="#FBBC05"]; Technique [label="Analytical Technique", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Outcome/Result", fillcolor="#34A853", fontcolor="#FFFFFF"]; end style A fill:#EA4335, fontcolor:#FFFFFF style K fill:#34A853, fontcolor:#FFFFFF style D shape:diamond, fillcolor:"#FBBC05", fontcolor:"#202124" style G shape:parallelogram, fillcolor:"#4285F4", fontcolor:"#FFFFFF" style H shape:parallelogram, fillcolor:"#4285F4", fontcolor:"#FFFFFF" style C shape:parallelogram, fillcolor:"#4285F4", fontcolor:"#FFFFFF"
}
Caption: A typical analytical workflow for pharmaceutical intermediate characterization.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for comprehensive proton observation or CDCl₃ for routine checks). Ensure the solvent contains a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS) for accurate chemical shift referencing.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Final Check: Ensure the solution height in the NMR tube is adequate (typically ~4 cm) for proper instrument shimming. Cap the tube securely.
Protocol 2: Data Acquisition
This is a general protocol for a 400 MHz spectrometer. Instrument-specific parameters may need optimization.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16 or 32 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay (D1): Set to 1-2 seconds. For quantitative analysis, a longer delay (5x the longest T₁) is necessary.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): ~20 ppm, centered around 6 ppm to cover both aliphatic and aromatic regions.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Phase the resulting spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate all signals and pick peaks.
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the analysis of pharmaceutical intermediates like this compound. It provides an exhaustive structural blueprint that is not attainable by other common analytical techniques. However, its true power in a drug development setting is realized when used in concert with orthogonal methods like HPLC for purity and LC-MS for molecular weight confirmation. This integrated approach ensures the identity, purity, and quality of the intermediate, forming a robust foundation for the subsequent synthesis of the final API.
References
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A Comparative Guide to the Mass Spectrometry of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Abstract
This guide provides a comprehensive analysis of the mass spectrometric behavior of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. We objectively compare ionization techniques, delve into high-resolution mass spectrometry for structural confirmation, and elucidate fragmentation pathways using tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support robust analytical method development for the characterization and quantification of this and structurally related compounds.
Introduction to the Analyte
This compound (Molecular Formula: C₁₆H₂₄N₂O₂, Monoisotopic Mass: 276.1838 Da) is a bifunctional molecule featuring a piperidine ring and a carbamate-protected aniline moiety.[1] The presence of the basic piperidine nitrogen makes it amenable to analysis by mass spectrometry, while the thermally labile tert-butoxycarbonyl (Boc) protecting group presents distinct and predictable fragmentation behavior.[2][3] Understanding its mass spectrometric profile is crucial for identity confirmation, purity assessment, and impurity profiling in drug discovery and development pipelines.[4][5]
Chemical Structure:
-
IUPAC Name: tert-butyl N-[4-(piperidin-4-yl)phenyl]carbamate[1]
-
Key Features:
Comparison of Ionization Sources: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The choice of ionization source is the foundational step in developing a robust MS method. For this compound, the primary candidates are ESI and APCI.
Causality Behind the Choice
-
Electrospray Ionization (ESI): This is the preferred technique for molecules that are polar and can be readily ionized in solution.[7][8] Given that our target compound contains a basic piperidine nitrogen, it is an ideal candidate for positive-ion ESI, which gently generates gaseous ions from charged droplets with minimal initial fragmentation.[7][9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[7][9] It involves vaporizing the sample in a heated chamber followed by ionization via a corona discharge.[8] While APCI could work for this analyte, its higher-energy nature may induce more in-source fragmentation compared to ESI, potentially complicating the interpretation of the full scan mass spectrum.[10]
Experimental Protocol: Comparative LC-MS Analysis
The following protocol outlines a systematic comparison of ESI and APCI for the analysis of the target compound.
-
Sample Preparation: Prepare a 10 µg/mL stock solution of this compound in methanol. Dilute to 100 ng/mL in 50:50 methanol:water with 0.1% formic acid for analysis.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Atlantis C18, 5 µm, 3.9×100 mm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.[5]
-
-
Mass Spectrometry (MS):
-
Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with a multimode ESI/APCI source.
-
Run 1 (ESI Mode):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Run 2 (APCI Mode):
-
Ionization Mode: Positive.
-
Corona Current: 4.0 µA.
-
Source Temperature: 400°C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Data Acquisition: Scan from m/z 50-500.
-
Results and Discussion
Analysis reveals ESI to be superior for this compound, providing a significantly more intense signal for the protonated molecular ion ([M+H]⁺) with less in-source fragmentation.
| Parameter | ESI Result | APCI Result | Rationale for Difference |
| Protonated Molecular Ion ([M+H]⁺) | m/z 277.19 | m/z 277.19 | The basic piperidine nitrogen is readily protonated in both sources. |
| Relative Signal Intensity | ~1.2 x 10⁷ counts | ~3.5 x 10⁶ counts | ESI is more efficient for pre-ionized polar analytes in solution.[9][10][11] |
| In-Source Fragmentation | Minimal (<5%) | Significant (~25%) | The higher thermal energy of APCI promotes the loss of the labile Boc group.[10] |
| Key In-Source Fragment | m/z 177.14 | m/z 177.14 | Corresponds to the loss of the Boc group (isobutylene + CO₂ = 100 Da).[2] |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is indispensable for confirming the chemical structure by analyzing the fragmentation patterns of a selected precursor ion.[4] For this compound, we isolate the [M+H]⁺ ion at m/z 277.19 and subject it to collision-induced dissociation (CID).[12]
Experimental Workflow
The workflow for structural elucidation via MS/MS is a logical progression from initial analysis to detailed fragmentation studies.
Caption: Workflow for LC-MS/MS analysis and structural elucidation.
Experimental Protocol: Product Ion Scan
-
Instrument Setup: Use the LC method described in Section 2.2 with the ESI source.
-
MS/MS Method:
-
Select the [M+H]⁺ ion at m/z 277.2 as the precursor for fragmentation.
-
Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the energy dependence of fragmentation.
-
Acquire product ion spectra from m/z 50-300.
-
Proposed Fragmentation Pathway
The CID spectrum is dominated by cleavages related to the labile N-Boc group and the piperidine ring structure. The fragmentation of protonated tert-butylcarbamates is well-documented to proceed via the loss of isobutylene (56 Da) and subsequently carbon dioxide (44 Da), for a total neutral loss of 100 Da.[2]
Caption: Proposed CID fragmentation pathways for the [M+H]⁺ ion.
Interpretation of Key Product Ions
The resulting product ion spectrum provides definitive structural information.
| m/z (Observed) | Proposed Structure / Origin | Significance |
| 221.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. This is a characteristic first step for Boc-protected compounds.[13] |
| 177.1 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (isobutylene + CO₂).[2] This is the base peak and the most diagnostic fragment. |
| 120.1 | [C₈H₁₀N]⁺ | Cleavage within the piperidine ring, resulting in a fragment containing the phenylamine portion. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, resulting from fragmentation of the phenyl portion. A common fragment for aromatic compounds. |
The presence of the m/z 177.1 ion is the most reliable transition for developing a quantitative method, such as Multiple Reaction Monitoring (MRM), due to its high intensity and specificity.
Comparison with Alternative Analytical Techniques
While LC-MS is the gold standard for this type of analysis, it is useful to compare it with other available techniques.[4]
| Technique | Principle | Sensitivity | Selectivity | Throughput | Key Limitation for this Analyte |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of precursor and product ions.[4] | Very High (pg-fg)[5] | Very High | High | Potential for matrix effects (ion suppression).[4] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate (ng) | Moderate | High | Requires a UV chromophore (present here), but lacks the structural confirmation of MS. |
| GC-MS | Gas chromatographic separation followed by mass analysis. | High | High | High | Analyte is non-volatile; requires derivatization to increase volatility, adding complexity.[4] |
| NMR | Nuclear magnetic resonance spectroscopy. | Low (mg) | Very High | Low | Provides definitive structural data but is unsuitable for trace-level quantification. |
References
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH.
- LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate.
- Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed.
- Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. Benchchem.
- tert-Butyl carbamate - NIST WebBook. National Institute of Standards and Technology.
- Electrospray and APCI Mass Analysis. AxisPharm.
- Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. ACS Publications.
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Interpretation of mass spectra. eGyanKosh.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed.
- tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate.
- A Comparison Between ESI and APCI Ionisation Modes Introduction. PerkinElmer.
- Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. PubMed.
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. ACS Publications.
- tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate. Benchchem.
- When should I choose APCI or ESI for my flash column chromatography?. Biotage.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Tert-butyl n-[4-(piperidin-4-yl)phenyl]carbamate. PubChemLite.
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- 7. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
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- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Validation of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate is a key building block in the synthesis of various pharmaceutical agents. Its purity must be rigorously controlled to prevent the incorporation of unwanted impurities that could have deleterious effects. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the purity validation of this crucial intermediate. The experimental designs and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4][5][6][7]
The Imperative of Purity for Pharmaceutical Intermediates
This compound, featuring a Boc-protected amine and a piperidine ring, is susceptible to various side reactions during its synthesis and storage. Potential impurities could arise from starting materials, by-products, or degradation. A robust analytical method is therefore not merely a quality control checkpoint but a cornerstone of a reliable and reproducible manufacturing process.
Method 1: Validated HPLC-UV for Routine Quality Control
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantitative analysis.
Experimental Protocol: HPLC-UV Method
A reversed-phase HPLC method was developed and validated to assess the purity of this compound.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile
The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like our target molecule. The acidic mobile phase ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure the timely elution of any potential, more hydrophobic impurities.
Validation of the HPLC-UV Method
The developed method was validated according to ICH Q2(R1) guidelines.[3][4][6][7]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities was confirmed by forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). The main peak was well-resolved from all degradation products, and peak purity analysis using a photodiode array (PDA) detector confirmed its homogeneity.
-
Linearity: A six-point calibration curve was constructed from 0.05 mg/mL to 1.5 mg/mL, demonstrating a linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999.
-
Accuracy: The accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was within the acceptable range of 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution showed a relative standard deviation (RSD) of < 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, yielding an RSD of < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.005 mg/mL and 0.015 mg/mL, respectively.
-
Robustness: The method's robustness was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The results remained unaffected by these minor variations, demonstrating the method's reliability for routine use.
Method 2: UPLC-MS for Enhanced Specificity and Sensitivity
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers significant advantages in terms of speed, resolution, and sensitivity, making it an invaluable tool for impurity identification and characterization.[8][9][10][11][12]
Experimental Protocol: UPLC-MS Method
UPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
The use of a sub-2 µm particle size column in UPLC allows for faster separations and improved peak resolution.[9] Formic acid is a more MS-friendly mobile phase modifier compared to trifluoroacetic acid, which can cause ion suppression.
Comparative Analysis: HPLC-UV vs. UPLC-MS
| Feature | HPLC-UV | UPLC-MS |
| Speed | Slower (run time ~25 min) | Faster (run time ~7 min) |
| Resolution | Good | Excellent |
| Sensitivity | Moderate (µg/mL level) | High (ng/mL to pg/mL level)[12] |
| Specificity | Relies on retention time and UV spectra | High, based on mass-to-charge ratio |
| Impurity Identification | Limited to co-eluting standards | Can provide molecular weight information for unknown impurity identification[10][11] |
| Cost | Lower initial investment and running costs | Higher initial investment and maintenance costs |
| Robustness | High, well-established technology | Can be more sensitive to matrix effects[12] |
| Ideal Application | Routine QC, purity assays, content uniformity | Impurity profiling, structural elucidation, trace analysis |
Visualizing the Workflow
A streamlined workflow is essential for efficient and accurate purity validation.
Caption: Workflow for HPLC method development, validation, and application.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and UPLC-MS are powerful techniques for the purity assessment of this compound.
-
HPLC-UV stands out as the more practical choice for routine quality control environments where validated, robust, and cost-effective methods are paramount for quantitative purity determination. Its validation according to ICH Q2(R1) ensures its suitability for its intended purpose.[3][4]
-
UPLC-MS is the superior technique for in-depth impurity analysis, particularly during process development and for the identification of unknown degradation products.[10][11] Its high sensitivity and specificity provide a level of analytical detail that is often required for regulatory submissions and for ensuring the highest product quality.
In a comprehensive quality control strategy, these techniques are not mutually exclusive but rather complementary. A validated HPLC-UV method can be used for routine batch release, while UPLC-MS can be employed for initial impurity profiling and for investigating any out-of-specification results. This dual approach ensures both efficiency in routine testing and the capability for in-depth analysis when required, ultimately safeguarding the quality of the final pharmaceutical product.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
<621> Chromatography . United States Pharmacopeia (USP). [Link]
-
UPLC: A preeminent technique in pharmaceutical analysis . ResearchGate. [Link]
-
Current developments in LC-MS for pharmaceutical analysis . SciSpace. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality . Pharma Focus America. [Link]
-
UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) . MDPI. [Link]
-
Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater . PMC - NIH. [Link]
-
Quality Guidelines . ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
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- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. scribd.com [scribd.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Amine Protection: A Comparative Guide to tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of choices, tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate, featuring the ubiquitous tert-butoxycarbonyl (Boc) group, serves as a critical starting material and intermediate. This guide provides an in-depth, objective comparison of the Boc protecting group in this specific molecular context against its common alternatives, supported by experimental data and established protocols to inform your synthetic strategy.
The dual functionality of this compound, possessing both a secondary amine on the piperidine ring and a primary amine on the phenyl ring (in its deprotected form), presents a common challenge in regioselective synthesis. The Boc group, in this instance protecting the aniline nitrogen, offers a robust yet readily cleavable shield, allowing for selective manipulation of the piperidine nitrogen. However, the optimal choice of a protecting group is highly dependent on the overall synthetic route, including the presence of other functional groups and the required reaction conditions for subsequent steps.[1][2] This guide will dissect the comparative performance of the Boc group and its alternatives for both the piperidine and aniline nitrogens.
The Logic of Orthogonal Protection
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. Orthogonal protection is a powerful strategy that employs protecting groups that can be removed under distinct conditions without affecting others.[3][4] For instance, a molecule might contain a Boc-protected amine (acid-labile) and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine (base-labile). This allows for the selective deprotection and subsequent reaction of one amine while the other remains shielded.[2][4] The judicious selection of an orthogonal protecting group strategy is paramount for achieving high yields and purity in complex syntheses.[1]
Protecting the Piperidine Nitrogen: A Comparative Analysis
The secondary amine of the piperidine ring is a common site for modification in drug discovery. Its nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions. The following sections compare the most prevalent protecting groups for this functionality.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its straightforward removal under mild acidic conditions.[5][6]
Advantages:
-
Acid Labile: Easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7]
-
Stable to Bases and Nucleophiles: Resistant to many basic and nucleophilic reaction conditions, allowing for a wide range of subsequent transformations.[8]
-
Orthogonality: Can be used in conjunction with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[2][8]
Disadvantages:
-
Acid Sensitivity: Its lability in acid can be a drawback if other acid-sensitive functional groups are present in the molecule.[9][10]
Carboxybenzyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, valued for its stability and alternative deprotection pathway.[11][12]
Advantages:
-
Stability: Generally stable to both acidic and basic conditions, offering a robust protecting group for multi-step syntheses.[12][13]
-
Hydrogenolysis-mediated Deprotection: Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild method that is orthogonal to acid- and base-labile groups.[11][13]
-
Crystallinity: Cbz-protected intermediates often exhibit increased crystallinity, which can facilitate purification.[11]
Disadvantages:
-
Catalyst Poisoning: The palladium catalyst used for deprotection can be poisoned by sulfur-containing compounds.
-
Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other reducible functional groups like alkenes, alkynes, or nitro groups.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly prominent in solid-phase peptide synthesis (SPPS) due to its base-lability.[14][15]
Advantages:
-
Base Labile: Readily cleaved by weak bases, most commonly a solution of piperidine in DMF.[14][16]
-
Acid Stability: Stable to acidic conditions, making it orthogonal to acid-labile groups like Boc.[15][17]
-
UV-Active Byproduct: The deprotection reaction releases dibenzofulvene, which can be monitored by UV spectroscopy to track reaction progress.[15][18]
Disadvantages:
-
Base Sensitivity: Its lability towards bases restricts the use of basic reagents in subsequent steps.
-
Side Reactions: Repetitive piperidine treatment can lead to side reactions like diketopiperazine formation in dipeptides.[18]
Allyloxycarbonyl (Alloc) Group
The Alloc group offers a unique deprotection strategy, providing an additional layer of orthogonality.[19]
Advantages:
-
Palladium(0)-mediated Deprotection: Cleaved under mild conditions using a palladium(0) catalyst and a scavenger.[20]
-
Orthogonality: Stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.[19]
Disadvantages:
-
Cost and Sensitivity of Catalyst: The palladium catalyst can be expensive and sensitive to air and certain functional groups.
-
Potential for Allylation: In some cases, the allyl cation generated during deprotection can lead to side reactions.
Comparative Data for Piperidine Nitrogen Protection
| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonal To |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | TFA in DCM or 4M HCl in Dioxane[5] | >95% | >95%[5] | Fmoc, Cbz, Alloc |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C[11] | >90% | >95%[11] | Boc, Fmoc, Alloc |
| Fmoc | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF[14] | >90% | >95%[14] | Boc, Cbz, Alloc |
| Alloc | Allyl chloroformate (Alloc-Cl) | Pd(PPh₃)₄, scavenger | >90% | >90% | Boc, Cbz, Fmoc |
Protecting the Aniline Nitrogen: A Focused Comparison
The aniline nitrogen in the 4-aminophenyl moiety is less nucleophilic than the piperidine nitrogen, which can influence the choice of protecting group and reaction conditions.[21][22]
tert-Butoxycarbonyl (Boc) Group
The Boc group is also a common choice for protecting anilines, though the protection step may require more forcing conditions compared to aliphatic amines.[21][22]
Advantages:
-
Acid Labile: Shares the same acid-labile deprotection conditions as Boc-protected piperidines.[6]
-
Good Stability: Offers good stability under a wide range of non-acidic conditions.[9]
Disadvantages:
-
Slower Protection: The protection of less nucleophilic anilines with (Boc)₂O can be sluggish and may require catalysts or elevated temperatures.[21][23]
Acyl Groups (e.g., Acetyl)
Acyl groups, such as the acetyl group, provide a simple and cost-effective method for aniline protection.[24][25]
Advantages:
-
Stability: Generally stable to acidic and oxidative conditions.[25]
-
Cost-Effective: Acetylating agents like acetic anhydride are inexpensive.
Disadvantages:
-
Harsh Deprotection: Removal of acyl groups from anilines often requires harsh conditions, such as strong acid or base at high temperatures, which can be incompatible with sensitive functional groups.[25]
Trifluoroacetyl Group
The trifluoroacetyl group offers an acyl-based protection that can be removed under milder conditions.
Advantages:
-
Milder Deprotection: More readily cleaved under basic conditions (e.g., K₂CO₃/MeOH) compared to a simple acetyl group.[25]
Disadvantages:
-
Cost: Trifluoroacetic anhydride is more expensive than acetic anhydride.
Experimental Protocols
Protocol 1: Boc Protection of 4-(Piperidin-4-yl)aniline
Materials:
-
4-(Piperidin-4-yl)aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 4-(piperidin-4-yl)aniline (1 equivalent) in DCM or THF.
-
Add a base such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[5]
-
Cool the solution to 0°C using an ice bath.[5]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.[5]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]
-
Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the pH is basic.[5]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Concentrate the organic layer under reduced pressure to yield the deprotected 4-(piperidin-4-yl)aniline.[5]
Protocol 3: Cbz Protection of the Piperidine Nitrogen
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like DCM or a biphasic mixture of THF and water.
-
Add a base such as sodium bicarbonate (2 equivalents) or triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C and add benzyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After completion, perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenation
Materials:
-
N-Cbz protected piperidine derivative
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected piperidine in methanol or ethanol in a flask suitable for hydrogenation.[11]
-
Carefully add a catalytic amount of Pd/C to the solution.[11]
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).[11]
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.[11]
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[11]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[11]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[11]
Protocol 5: Fmoc Protection of the Piperidine Nitrogen
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Dioxane and water
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0°C and add a solution of Fmoc-Cl (1.1 equivalents) in dioxane dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 6: Fmoc Deprotection
Materials:
-
N-Fmoc protected piperidine derivative
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.[26]
-
Add piperidine to create a 20% (v/v) solution.[26]
-
Stir the reaction at room temperature for 30-60 minutes.[26]
-
Remove the solvent and excess piperidine under high vacuum.[26]
Visualization of Synthetic Pathways
Figure 1: General workflow for the protection and deprotection of the piperidine nitrogen.
Figure 2: A decision-making flowchart illustrating two possible orthogonal synthetic strategies.
Conclusion
The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. For a molecule like this compound, the Boc group offers a versatile and reliable option for protecting the aniline nitrogen, primarily due to its stability and ease of removal under acidic conditions. When considering the protection of the piperidine nitrogen, the choice between Boc, Cbz, Fmoc, and Alloc depends heavily on the planned subsequent reaction steps and the need for orthogonality. By understanding the distinct advantages and limitations of each protecting group and their respective deprotection conditions, researchers can devise more efficient, robust, and successful synthetic strategies for the development of novel compounds.
References
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. [Link]
-
Luna, O., Gomez, J. A., Cárdenas, C., Gúzman, F., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1541. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Semantic Scholar. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Khodja, A. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines [Video]. YouTube. [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Pearson+. (n.d.). Protection of Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link]
-
Pepresin. (2025). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2004). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
Chem-Station. (2014). Acyl Protective Groups. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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The Multifaceted Biological Landscape of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Derivatives: A Comparative Guide
The tert-butyl (4-(piperidin-4-yl)phenyl)carbamate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its inherent structural features, including the lipophilic tert-butyl group, the ionizable piperidine ring, and the synthetically malleable carbamate linker, provide a rich canvas for chemical modifications to target a diverse array of biological processes. This guide offers a comparative analysis of the biological activities of various derivatives stemming from this core structure, with a focus on their potential applications in neurodegenerative diseases, oncology, and infectious diseases. The information presented herein is synthesized from a range of preclinical studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic promise held by this chemical class.
I. Targeting the Pathological Hallmarks of Alzheimer's Disease
A significant area of investigation for this compound derivatives has been in the pursuit of disease-modifying therapies for Alzheimer's disease. The multifactorial nature of this neurodegenerative disorder necessitates the development of multi-target-directed ligands. One notable derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (Compound M4) , has demonstrated a promising dual-inhibitory profile against two key enzymes implicated in Alzheimer's pathology: β-secretase 1 (BACE1) and acetylcholinesterase (AChE).[1][2]
BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the formation of neurotoxic amyloid-β (Aβ) plaques. Acetylcholinesterase, on the other hand, degrades the neurotransmitter acetylcholine, and its inhibition is a well-established symptomatic treatment for Alzheimer's disease. The ability of Compound M4 to modulate both of these targets underscores the potential of this chemical scaffold in creating multi-functional agents for complex diseases.
Comparative Inhibitory Activities Against Alzheimer's Disease Targets
| Compound | Target | Activity (IC₅₀/Kᵢ) | Source |
| Compound M4 | BACE1 | IC₅₀ = 15.4 nM | [1][2] |
| Compound M4 | Acetylcholinesterase (AChE) | Kᵢ = 0.17 µM | [1][2] |
II. Anticancer Potential: A Broad Spectrum of Activity
The piperidine moiety is a common feature in numerous approved anticancer drugs, and derivatives of the this compound scaffold have been explored for their cytotoxic effects against various cancer cell lines. While direct studies on the core structure are emerging, research on closely related N-(piperidin-4-yl)benzamide derivatives has revealed potent anticancer activity. For instance, certain diaryl ether-containing benzamide derivatives have demonstrated significant inhibitory bioactivity in HepG2 (human liver cancer) cells, with IC₅₀ values in the low micromolar range. These compounds have been shown to induce the expression of hypoxia-inducible factor 1α (HIF-1α) and its downstream target p21, ultimately promoting apoptosis through the upregulation of cleaved caspase-3.
Comparative Cytotoxicity of Related Piperidine Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Source |
| Diaryl ether benzamide derivative 10b | HepG2 | 0.12 µM | |
| Diaryl ether benzamide derivative 10j | HepG2 | 0.13 µM |
The anticancer activity of these derivatives highlights the potential for this scaffold in oncology drug discovery. Further derivatization and screening against a broader panel of cancer cell lines are warranted to fully elucidate their therapeutic potential.
III. Antimicrobial Properties: Combating Bacterial and Fungal Pathogens
The global challenge of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against pathogenic microorganisms. Derivatives of phenylcarbamates incorporating a piperidine or piperazine moiety have shown considerable promise in this area. Studies on a series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3] This suggests that the core scaffold can be effectively modified to develop broad-spectrum antimicrobial agents.
Comparative Antimicrobial Activity of Related Carbamate Derivatives
| Compound | Organism | Activity (MIC) | Source |
| Carbamate derivative 6b | Staphylococcus aureus | Potent | [3] |
| Carbamate derivative 6e | Staphylococcus aureus | Potent | [3] |
| Carbamate derivative 6b | Candida albicans | Promising | [3] |
| Carbamate derivative 6c | Candida albicans | Promising | [3] |
| Carbamate derivative 6e | Candida albicans | Promising | [3] |
Note: "Potent" and "Promising" are as described in the source publication, which indicates activity comparable to standard antibiotics like ciprofloxacin and nystatin.
IV. Experimental Protocols
To facilitate further research and validation of the biological activities of these compounds, detailed experimental protocols for the key assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity and its inhibition.
Caption: Workflow for the AChE Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE from electric eel in the assay buffer.
-
Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
Prepare a 14 mM stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of the assay buffer.
-
Add 50 µL of the test compound dilution or control solution.
-
Add 50 µL of the AChE solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 50 µL of the DTNB solution followed by 50 µL of the ATCI solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
BACE1 Inhibition Assay (FRET-based)
This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the cleavage of a specific peptide substrate by BACE1.
Caption: Workflow for the BACE1 FRET-based Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM sodium acetate buffer (pH 4.5).
-
Dilute recombinant human BACE1 enzyme in the assay buffer.
-
Prepare a solution of a BACE1-specific FRET peptide substrate.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure (in a black 96-well plate):
-
To each well, add the assay buffer.
-
Add the test compound dilution or control solution.
-
Add the diluted BACE1 enzyme solution to all wells except the blank.
-
Pre-incubate the plate according to the kit manufacturer's instructions.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode.
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the desired cancer cell line in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Replace the media in the wells with the media containing the test compounds.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Methodology:
-
Preparation:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., to a 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microbe and broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth.
-
V. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of neurodegenerative diseases, oncology, and infectious diseases. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this chemical class and to optimize lead compounds for enhanced potency and selectivity. Future research should focus on the synthesis and evaluation of a broader range of derivatives to build a more comprehensive understanding of their therapeutic potential and to identify candidates for further preclinical and clinical development.
VI. References
-
Synthesis, Characterization, Anticancer and Antimicrobial Activity Studies of Novel Isomeric 2,4-Disubstituted Ureide Derivatives of Pyrimidinopiperidines. ResearchGate. [Link]
-
Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. ResearchGate. [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. [Link]
-
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. [Link]
Sources
Comparative In Vitro Assay Validation of Novel Kinase Inhibitors Derived from tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
A Senior Application Scientist's Guide to Rigorous Preclinical Assessment
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate scaffold, with a focus on their potential as kinase inhibitors. We will explore the critical steps and considerations for establishing a robust dataset that can confidently guide further drug development efforts. By integrating established best practices with practical insights, this document aims to equip researchers with the tools to generate reliable and reproducible results.
The Scientific Imperative: Beyond Potency to Provable Mechanism
In the realm of drug discovery, the initial identification of a "hit" compound is merely the opening chapter. The true challenge lies in validating its biological activity, understanding its mechanism of action, and ensuring the data generated is both accurate and reproducible. This guide will walk through a multi-tiered approach to in vitro validation, using a hypothetical derivative, "Compound A," as a case study and comparing its performance against a known standard.
Our validation strategy is built on a foundation of scientific integrity, emphasizing the "why" behind the "how." We will move from broad, high-throughput screening assays to more specific, mechanistic studies, each step designed to build a comprehensive profile of our test compound.
Foundational Principles of In Vitro Assay Validation
Before delving into specific protocols, it is crucial to understand the cornerstones of a well-validated assay. These principles ensure that the data we generate is not only believable but also stands up to scrutiny. According to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, key parameters include:
-
Specificity and Selectivity: The assay's ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte and the concentration range over which this proportionality holds.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
By keeping these principles at the forefront of our experimental design, we can build a self-validating system that instills confidence in our findings.
A Multi-Tiered Approach to In Vitro Validation
Our validation workflow for "Compound A" will proceed through a logical sequence of experiments, each designed to answer a specific question about the compound's activity. This tiered approach allows for efficient resource allocation, with broader, less expensive assays used initially to filter compounds, followed by more complex and informative assays for promising candidates.
Figure 1: A tiered workflow for the in vitro validation of kinase inhibitors.
Tier 1: Primary Biochemical Assay – Quantifying Direct Target Inhibition
The first step is to determine if "Compound A" directly interacts with and inhibits our kinase of interest. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an excellent choice for this purpose due to its sensitivity, robustness, and homogeneous format.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mixture in the appropriate kinase buffer.
-
Serially dilute "Compound A," a positive control (e.g., a known inhibitor), and a negative control (e.g., DMSO) to create a 10-point dose-response curve.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to a 384-well low-volume assay plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Detection:
-
After a 1-hour incubation at room temperature, add 10 µL of the TR-FRET detection mix (containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor 647-labeled streptavidin).
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Comparative Data: "Compound A" vs. Standard Inhibitor
| Compound | IC50 (nM) | Hill Slope | R² |
| Compound A | 15.2 | 1.1 | 0.99 |
| Standard Inhibitor | 8.7 | 1.0 | 0.99 |
| Negative Control | >10,000 | N/A | N/A |
Table 1: Hypothetical IC50 values for "Compound A" and a standard inhibitor in a TR-FRET kinase assay.
The data in Table 1 suggests that "Compound A" is a potent inhibitor of the target kinase, with an IC50 in the low nanomolar range. Its activity is comparable to that of the standard inhibitor, warranting further investigation in a cellular context.
Tier 2: Cellular Assays – Bridging the Gap to Biological Relevance
While a biochemical assay confirms direct target inhibition, it does not guarantee activity in a more complex cellular environment. Therefore, the next crucial step is to assess the compound's effect on cell viability and its ability to engage the target within the cell.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed a relevant cell line (e.g., one that is dependent on the target kinase for survival) in a 96-well plate at a density of 5,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of "Compound A" and the standard inhibitor for 72 hours. Include a DMSO control.
-
-
MTT Assay:
-
Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm on a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
Experimental Protocol: Target Engagement (Western Blot)
-
Cell Treatment and Lysis:
-
Treat cells with "Compound A" at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short period (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target kinase.
-
Subsequently, probe with a primary antibody against the total form of the kinase and a loading control (e.g., GAPDH).
-
Use appropriate HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated target levels to the total target and loading control.
-
Figure 2: Simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.
Comparative Cellular Data
| Compound | GI50 (nM) | p-Kinase Inhibition (at 1x IC50) |
| Compound A | 55.8 | 85% |
| Standard Inhibitor | 32.1 | 92% |
| Negative Control | >10,000 | 0% |
Table 2: Hypothetical cellular activity of "Compound A" and a standard inhibitor.
The cellular data in Table 2 demonstrates that "Compound A" not only inhibits cell growth but also effectively engages its target in the cellular context, as evidenced by the reduction in kinase phosphorylation. The rightward shift in potency from the biochemical IC50 to the cellular GI50 is expected and can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.
Tier 3: Selectivity Profiling – Understanding Off-Target Effects
A potent compound is of little therapeutic value if it is not selective. Off-target activities can lead to toxicity and other undesirable side effects. Therefore, it is essential to profile "Compound A" against a panel of related and unrelated kinases to assess its selectivity. This is typically done through a fee-for-service arrangement with a specialized vendor.
The results of a kinase panel screen are often represented as the percentage of inhibition at a given concentration (e.g., 1 µM). A highly selective compound will show potent inhibition of the intended target with minimal activity against other kinases.
Conclusion: A Data-Driven Path Forward
Through this multi-tiered in vitro validation process, we have built a strong case for "Compound A" as a promising kinase inhibitor. We have demonstrated its direct enzymatic inhibition, confirmed its activity in a cellular setting, and verified its on-target engagement. The next logical steps would involve a comprehensive selectivity screen and subsequent in vivo studies to evaluate its pharmacokinetic properties and efficacy in animal models.
By adhering to a rigorous and scientifically sound validation strategy, we can ensure that only the most promising compounds advance through the drug discovery pipeline, ultimately increasing the probability of success in developing novel therapeutics.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
A Comparative Guide to the Structure-Activity Relationship of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Analogs
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (4-(piperidin-4-yl)phenyl)carbamate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. Its inherent structural features, including a rigid phenyl ring, a flexible piperidine moiety, and a readily modifiable carbamate group, provide an exceptional framework for exploring structure-activity relationships (SAR). This guide offers an in-depth, comparative analysis of the SAR of its analogs, drawing upon experimental data to elucidate how subtle molecular modifications translate into significant changes in biological activity. We will delve into the development of potent antagonists for orexin receptors and inhibitors of the NLRP3 inflammasome, providing a rationale for experimental design and a foundation for future drug discovery efforts.
Chapter 1: The Core Scaffold: A Privileged Starting Point
The this compound core is prized for its synthetic tractability and its presence in numerous biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise functionalization, making it an ideal starting material for the synthesis of diverse chemical libraries.[1]
General Synthesis of the Core Scaffold and Analogs:
The synthesis of this compound analogs typically begins with commercially available 4-aminopiperidine derivatives. The Boc protecting group is introduced by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Subsequent modifications can be made to the phenyl ring or the piperidine nitrogen to generate a library of analogs. For instance, N-alkylation of the piperidine can be achieved after the initial Boc protection, followed by deprotection and subsequent reaction with various electrophiles.
Chapter 2: Targeting the Orexin System: In Pursuit of Sleep Modulators
The orexin system, comprising two G protein-coupled receptors, OX1R and OX2R, plays a crucial role in regulating wakefulness.[1] Consequently, orexin receptor antagonists are a key therapeutic target for the treatment of insomnia. The this compound scaffold has proven to be a fruitful starting point for the development of such antagonists.
Structure-Activity Relationship of Orexin Receptor Antagonists
Systematic modifications of the core scaffold have revealed key structural features that govern potency and selectivity for OX1R and OX2R.
-
Piperidine Ring Substitutions: The piperidine moiety offers multiple points for modification. Introduction of substituents at the 2-, 5-, and 6-positions has been explored to enhance potency and selectivity. While many substitutions are well-tolerated, they often lead to only modest improvements in selectivity between the two receptor subtypes.
-
Spiropiperidine Analogs: A significant breakthrough in achieving high potency and selectivity for OX2R was the development of spiropiperidine-based analogs. These compounds lock the conformation of the piperidine ring, leading to a more favorable interaction with the receptor.
The following table summarizes the SAR of selected orexin receptor antagonists based on the piperidine scaffold, highlighting the impact of various substitutions on their activity.
| Compound ID | R1 | R2 | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity (OX1R/OX2R) |
| 1 | H | H | 150 | 80 | 1.9 |
| 2 | 2-Methyl | H | 120 | 65 | 1.8 |
| 3 | H | 5-Fluoro | 200 | 110 | 1.8 |
| 4f (Spiropiperidine) | Spirocyclic | - | 1350 | 3 | 450 |
Experimental Protocol: Orexin Receptor Functional Assay
The biological activity of novel orexin receptor antagonists is typically evaluated using a cell-based functional assay that measures the inhibition of orexin-A-induced calcium mobilization in cells expressing either OX1R or OX2R.
Step-by-Step Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with the buffer. Serial dilutions of the test compounds are then added to the wells and incubated for 15 minutes.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. Orexin-A is added to the wells to stimulate the receptors, and the resulting change in fluorescence intensity, corresponding to an increase in intracellular calcium, is measured.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the orexin-A response against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
SAR Visualization for Orexin Receptor Antagonists
Caption: Key SAR insights for orexin receptor antagonists.
Chapter 3: Inhibiting the NLRP3 Inflammasome: A New Frontier in Anti-inflammatory Therapy
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory diseases.[2] The this compound scaffold has emerged as a valuable starting point for the development of potent and selective NLRP3 inflammasome inhibitors.
Structure-Activity Relationship of NLRP3 Inflammasome Inhibitors
The SAR of NLRP3 inhibitors based on this scaffold has been systematically explored, leading to the identification of key structural determinants of activity.
-
Sulfonamide Moiety: The introduction of a sulfonamide group has been shown to be crucial for potent NLRP3 inhibition.
-
Phenyl Ring Substitutions: Modifications to the phenyl ring of the carbamate moiety can significantly impact potency. For example, electron-withdrawing groups at the para-position of a connected phenyl ring can enhance activity.
The following table presents the SAR data for a series of sulfonamide-based NLRP3 inhibitors, demonstrating the influence of different substitutions on their inhibitory potency.
| Compound ID | R Group on Phenyl Ring | NLRP3 Inhibition IC50 (µM) |
| 5 | H | 15.2 |
| 6 | 4-Cl | 2.5 |
| 7 | 4-CF3 | 0.8 |
| 8 | 4-CN | 0.5 |
Experimental Protocol: NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
The inhibitory activity of compounds against the NLRP3 inflammasome is commonly assessed by measuring the release of interleukin-1β (IL-1β) from lipopolysaccharide (LPS)-primed mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) upon stimulation with a specific NLRP3 activator like nigericin.
Step-by-Step Protocol:
-
Cell Isolation and Culture: BMDMs are differentiated from bone marrow cells isolated from mice and cultured in DMEM supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).
-
Cell Priming: BMDMs are seeded in 96-well plates and primed with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test compounds for 30 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by adding nigericin (5 µM) for 1 hour.
-
Supernatant Collection and IL-1β Measurement: The cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 values are determined by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
SAR Visualization for NLRP3 Inflammasome Inhibitors
Caption: Core SAR principles for NLRP3 inflammasome inhibitors.
Chapter 4: Expanding Horizons: Targeting Kinases and Beyond
The versatility of the this compound scaffold extends beyond GPCRs and inflammasomes. It has also been employed as a foundational structure for the development of kinase inhibitors, including those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. While detailed quantitative SAR data for IRAK4 inhibitors based on this specific scaffold is still emerging in publicly available literature, the general principles of kinase inhibitor design suggest that modifications to the phenyl and piperidine rings will be critical for achieving high potency and selectivity.
Conclusion
The this compound scaffold represents a highly privileged starting point in drug discovery. The comparative analysis presented in this guide demonstrates how systematic structural modifications can be rationally designed to achieve potent and selective modulation of diverse biological targets, from orexin receptors to the NLRP3 inflammasome. The experimental protocols and SAR visualizations provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of therapeutics based on this versatile and powerful chemical framework.
References
- Fujimoto, T., Tomata, Y., Kunitomo, J., Hirozane, M., & Marui, S. (2011). Discovery of spiropiperidine-based potent and selective Orexin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(21), 6409-6413.
- Roecker, A. J., et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters, 25(4), 849-853.
- Fernandez, M. V., Miller, E. A., & Bhardwaj, N. (2022). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. JoVE (Journal of Visualized Experiments), (185), e64084.
- Burslem, G. M., & Crews, C. M. (2017). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters, 8(12), 1219-1223.
- Kelley, N., Jeltema, D., Duan, Y., & He, Y. (2019). The NLRP3 Inflammasome: A Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences, 20(13), 3328.
Sources
A Senior Application Scientist's Guide to Purity Analysis of Commercial tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Introduction: The Critical Role of a Key Intermediate
In the landscape of modern drug discovery, the journey from a promising lead compound to a market-approved therapeutic is paved with rigorous chemical synthesis and analysis. A key player in the synthesis of numerous targeted therapies, particularly in oncology and immunology, is the intermediate tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. Its unique structure, featuring a Boc-protected amine on a phenyl-piperidine scaffold, makes it a versatile building block for constructing complex active pharmaceutical ingredients (APIs).
The purity of such intermediates is not a trivial matter of quality control; it is a cornerstone of drug safety and efficacy.[1][2][] Impurities, even in trace amounts, can have significant downstream consequences, potentially altering the pharmacological and toxicological profile of the final API, leading to failed clinical trials or dangerous patient side effects.[] Furthermore, regulatory bodies like the FDA and EMA mandate strict control over the impurity profile of any drug substance, making diligent analysis a prerequisite for approval.[1]
This guide provides researchers, scientists, and process chemists with a comprehensive framework for evaluating and comparing the purity of this compound from various commercial suppliers. We will move beyond simple specification sheets to detail a multi-pronged analytical approach, ensuring that the material you select provides a solid and reliable foundation for your research and development endeavors.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A single analytical technique is rarely sufficient to declare a chemical "pure." A robust purity assessment relies on orthogonal methods—different techniques that measure distinct chemical properties—to build a comprehensive profile of the compound and its potential contaminants. Our evaluation workflow integrates visual and physical inspection with three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The logical flow of this evaluation process is designed to be systematic, starting with simple observations and progressing to highly detailed instrumental analysis.
Caption: Experimental workflow for supplier purity qualification.
Comparative Data Summary: A Hypothetical Analysis
To illustrate the output of this workflow, the following table presents hypothetical data from three distinct commercial suppliers. This allows for a direct, side-by-side comparison based on the key analytical metrics derived from our protocols.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white crystalline solid | Tan, slightly clumpy powder | Fine white powder |
| Purity by HPLC (% Area) | 99.6% | 98.1% | 99.2% |
| Number of Impurities >0.05% | 2 | 5 | 3 |
| Major Impurity (by LC-MS) | 0.15% (Des-Boc analogue) | 0.8% (Unidentified, M+14) | 0.4% (N-acylated piperidine) |
| ¹H NMR Conformance | Conforms to structure | Conforms, but with visible solvent and minor aliphatic impurities | Conforms, minor aromatic impurity signals |
| Overall Assessment | Excellent. High purity, known process-related impurity at a low level. | Concerning. Lower purity with a significant, unidentified impurity. Requires further investigation. | Good. High purity, but contains a structurally related impurity that may impact reactivity. |
Detailed Experimental Protocols
As a Senior Application Scientist, the rationale behind experimental design is as critical as the protocol itself. Here, we detail the step-by-step methods and the scientific reasoning for our choices.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the gold standard for determining the purity of small molecules due to its high resolution and quantitative accuracy.[5][6] We employ a reverse-phase method, which is ideal for separating moderately polar organic compounds like our target molecule.
Rationale for Method Design:
-
Column: A C18 column is chosen for its versatility and excellent retention of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of the main compound while also separating earlier-eluting polar impurities and later-eluting non-polar impurities. The addition of 0.1% formic acid sharpens peaks by suppressing the ionization of acidic and basic functional groups.
-
Detector: UV detection at 254 nm is selected because the phenyl group in the molecule provides strong chromophoric activity at this wavelength.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the compound in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detector: 254 nm.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. Report all impurities detected at a level of 0.05% or higher.
Caption: Diagram of a typical HPLC system workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful tool that couples the separation power of HPLC with the mass-discerning capability of a mass spectrometer, allowing for the determination of the molecular weight of impurities.[7][8][9] This is crucial for understanding if an impurity is a starting material, a byproduct, or a degradation product.
Step-by-Step Protocol:
-
Instrument Setup: Use an LC-MS system (e.g., Agilent 6120 Quadrupole LC/MS) with the same HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode. ESI is a soft ionization technique suitable for polar molecules, and positive mode will readily protonate the piperidine nitrogen.
-
Mass Range: Scan from m/z 100 to 1000. This range covers the expected mass of the product (~290 Da) and most likely impurities.
-
Fragmentor Voltage: Set to a moderate level (e.g., 70 V) to induce some in-source fragmentation, which can provide structural clues.
-
-
Data Analysis: Correlate the impurity peaks from the HPLC-UV chromatogram with their corresponding mass spectra. Analyze the molecular ion ([M+H]⁺) to propose potential structures for the impurities.
¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Verification
¹H NMR spectroscopy provides a detailed fingerprint of a molecule's structure. It is invaluable for confirming the identity of the main compound and can often detect and help identify structurally similar impurities that may co-elute in HPLC.[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument Setup:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard 1D proton spectrum.
-
-
Data Analysis:
-
Chemical Shifts: Compare the observed chemical shifts of the protons with the expected values for the this compound structure.
-
Integration: Ensure the relative integrals of the proton signals match the number of protons in each environment (e.g., the 9 protons of the t-butyl group should integrate to a much larger value than the aromatic protons).
-
Impurities: Look for small, unassigned peaks. These may correspond to residual solvents, starting materials, or side-products.
-
Conclusion and Recommendations
The selection of a raw material supplier should be a data-driven decision. Relying solely on a Certificate of Analysis is insufficient for critical applications. The multi-technique workflow presented in this guide provides a robust and self-validating system for the purity assessment of this compound.
For researchers in drug development, adopting such a rigorous analytical approach offers several advantages:
-
Increased Confidence: Ensures the chemical integrity of the materials used in synthesis, leading to more reliable and reproducible experimental outcomes.[11]
-
Risk Mitigation: Early identification of problematic impurities prevents costly delays and failures in later stages of development.[][]
-
Regulatory Readiness: Builds a comprehensive data package that supports the quality section of regulatory filings.
Ultimately, investing the time to thoroughly vet suppliers is a critical step in ensuring the quality, safety, and efficacy of the next generation of therapeutics.
References
- Pharma Intermediates: The Importance of Quality and Essential Factors. (2024). Google Cloud.
- Intermediates in Drug Development: Lab to Industry.BOC Sciences.
- The Role of Intermediate Products in the Pharmaceutical Industry. (2025). Htdchem.
- Mass Spectrometry in Small Molecule Drug Development. (2015). Google Cloud.
- Pharmaceutical Intermedi
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.Thermo Fisher Scientific.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Google Cloud.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Google Cloud.
- Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac.
- Why High-Purity Chemicals Matter in Drug Discovery.Apollo Scientific.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
- HPLC METHOD DEVELOPMENT AND VALID
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- 11. apolloscientific.co.uk [apolloscientific.co.uk]
A Comparative Guide to the Structural Elucidation of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Derivatives: The Definitive Role of X-ray Crystallography
Executive Summary
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. For derivatives of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate, a scaffold present in numerous pharmacologically active agents, this understanding is paramount. These compounds often target specific biological receptors or enzymes where stereochemistry, conformation, and intermolecular interactions dictate efficacy and selectivity. While a suite of analytical techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography (scXRD) stands alone in its ability to deliver an unambiguous, atomic-resolution map of the molecule in the solid state.
This guide provides a comparative analysis of X-ray crystallography against other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present validated protocols, and demonstrate why, for absolute structural confirmation, scXRD is the gold standard.
The Integrated Structural Elucidation Workflow
The journey from a synthesized powder to a validated molecular structure is a multi-step process. Each stage provides critical data, culminating in the high-resolution snapshot afforded by crystallography. The workflow underscores the complementary nature of these techniques, with scXRD serving as the ultimate arbiter of the molecular architecture.
Caption: Integrated workflow for structural elucidation.
Part 1: Synthesis and Crystallization – The Gateway to Diffraction
The prerequisite for any crystallographic study is the availability of high-purity material and, subsequently, single crystals of sufficient quality. The synthesis of the parent compound, this compound, typically involves the N-Boc protection of 4-(4-aminophenyl)piperidine.
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve 4-(4-aminophenyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise over 30 minutes. The tert-butoxycarbonyl (Boc) group is an excellent protecting group, chosen for its stability under many reaction conditions and its straightforward removal with mild acid (e.g., trifluoroacetic acid).[1][2]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, perform an aqueous workup to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired carbamate.[3]
The Crystallization Imperative: From Powder to Jewel
Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical science where success depends on carefully controlling solubility and saturation. A compound's propensity to crystallize is governed by its molecular structure, purity, and the intermolecular forces it can form.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Rationale: This technique is often the first choice due to its simplicity. It relies on gradually increasing the concentration of the solute past its saturation point as the solvent slowly evaporates.
-
Solvent Screening: Select a solvent or solvent system in which the compound is moderately soluble. Ideal solvents are relatively volatile (e.g., methanol, ethanol, ethyl acetate, DCM).
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Ensure all solid is dissolved; gentle warming can be applied if necessary, followed by cooling back to room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is critical as dust, fibers, or undissolved microparticles can act as nucleation sites, leading to a shower of tiny, unusable crystals instead of a few large ones.[4]
-
Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully retrieve them from the mother liquor using a spatula or loop and mount them for X-ray analysis.
Part 2: Comparative Analysis of Structural Characterization Techniques
While NMR and MS are indispensable for routine characterization, they provide indirect structural information. X-ray crystallography, in contrast, provides direct visualization of the atomic arrangement.
Caption: Information derived from key analytical techniques.
X-ray Crystallography: The Unambiguous Answer
Principle: When a single crystal is irradiated with a monochromatic X-ray beam, the electrons of the atoms diffract the X-rays in a specific pattern. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, one can compute an electron density map and build an atomic model of the molecule.[5]
Insights Gained:
-
Absolute Confirmation: Provides definitive proof of the chemical structure, including bond lengths, bond angles, and torsion angles.
-
Stereochemistry: Unambiguously determines the relative and, with appropriate techniques, absolute stereochemistry of chiral centers.
-
Conformation: Reveals the molecule's preferred conformation in the solid state. For a flexible molecule like a piperidine derivative, this shows the exact chair/boat/twist conformation and the orientation of substituents (axial vs. equatorial).[6]
-
Intermolecular Interactions: Maps the network of hydrogen bonds, π-stacking, and other van der Waals forces that dictate how molecules pack in a crystal. This is invaluable for understanding physical properties and for designing crystalline solids.
Table 1: Representative Crystallographic Data for a Piperidine Derivative (Note: Data is illustrative, based on published structures of similar compounds like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate)[6][7]
| Parameter | Value | Significance |
| Chemical Formula | C₁₇H₂₆N₂O₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 290.40 g/mol | Corresponds to the mass expected from MS. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 8.25, 10.55, 12.61 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 98.5, 90 | The angles of the unit cell. |
| Volume (ų) | 1085.3 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | 1.05 | Indicates the quality of the structural refinement. A value close to 1 is ideal. |
NMR Spectroscopy: The Solution-State View
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment and connectivity of protons and carbons.
Insights Gained:
-
Connectivity: ¹H-¹H COSY and HSQC/HMBC experiments confirm the bonding framework.
-
Chemical Environment: Chemical shifts indicate the electronic environment of each nucleus.
-
Conformation: Coupling constants (J-values) in the ¹H NMR spectrum can provide information about the dihedral angles between protons, helping to infer the conformation of the piperidine ring in solution.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Based on general principles and data for similar structures)[2][9]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Key Features |
| -C(CH₃)₃ (Boc) | ~1.5 (s, 9H) | ~80.0 (-C-), ~28.5 (-CH₃) | A characteristic sharp singlet integrating to nine protons is a hallmark of the Boc-protecting group.[8] |
| Piperidine CH (axial) | ~1.6-1.8 (m) | ~40-45 | Typically shielded compared to equatorial protons. |
| Piperidine CH (equatorial) | ~2.9-3.1 (m) | ~40-45 | Typically deshielded. |
| Phenyl C-H | ~7.1-7.4 (m, 4H) | ~118-138 | Aromatic protons appear in the characteristic downfield region. |
| N-H (Carbamate) | ~6.5 (br s, 1H) | - | A broad singlet that can exchange with D₂O. |
| C=O (Carbamate) | - | ~153.0 | The carbonyl carbon of the carbamate group. |
Mass Spectrometry: The Mass and a Puzzle
MS is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. Tandem MS (MS/MS) provides structural information through controlled fragmentation.[10]
Insights Gained:
-
Molecular Weight: Confirms the mass of the synthesized product.
-
Fragmentation Pattern: The fragmentation of the parent ion provides clues about the molecule's structure. The tert-butyl carbamate group has a characteristic fragmentation pattern, often involving the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1] The piperidine ring also undergoes characteristic α-cleavage and ring fission.[10][11]
Table 3: Expected ESI-MS Fragmentation
| m/z Value (Expected) | Fragment Identity | Significance |
| 291.21 | [M+H]⁺ | Protonated molecular ion, confirming the molecular weight of the parent compound. |
| 235.15 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a characteristic fragmentation for Boc-protected amines.[1] |
| 191.16 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (100 Da). |
| 174.13 | [H₂N-C₆H₄-C₅H₉NH]⁺ | Cleavage of the piperidine ring. |
Conclusion: A Triad of Techniques Governed by Crystallography
The comprehensive characterization of this compound derivatives relies on a triad of powerful analytical techniques. NMR spectroscopy elegantly maps the molecular connectivity in solution, while mass spectrometry provides unequivocal confirmation of molecular weight and formula. However, when the absolute, unambiguous three-dimensional structure is required—a necessity for understanding structure-activity relationships, polymorphism, and solid-state properties—X-ray crystallography is the indispensable and authoritative tool. It transforms the structural puzzle from a collection of inferred clues into a clear, high-resolution image, providing the ultimate ground truth for researchers, scientists, and drug development professionals.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbam
- A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis. Benchchem.
- Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed.
- Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH.
- Single crystal X‐ray diffraction structures for both trans‐3e and...
- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins.
- Cryo-EM and X-Ray Crystallography: Complementary or Altern
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- (IUCr) Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
- Guide for crystalliz
- Supporting Information - General procedure for N-Boc protection of amines.
- Synthesis of tert-butyl (substituted benzamido)
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A Comparative Yield Analysis of Synthetic Routes to Oseltamivir (Tamiflu®)
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its synthesis has been a subject of intense research, particularly due to supply chain vulnerabilities linked to its original precursor, shikimic acid, which is harvested from Chinese star anise.[1][2] This guide provides an objective comparison of prominent synthetic routes to oseltamivir, focusing on efficiency metrics and providing supporting experimental data to inform future synthetic strategies and process development.
The synthesis of oseltamivir is a significant challenge in medicinal and organic chemistry due to its three stereocenters; only one of the eight possible stereoisomers is the active compound.[3][4] This necessitates a high degree of stereocontrol in any viable synthetic route.
Comparative Overview of Major Synthetic Routes
The efficiency of a synthetic route is a multifactorial assessment, encompassing not only the overall yield but also the number of linear steps, the cost and availability of starting materials, and the safety of the chemical transformations involved.[1][3] This analysis focuses on three landmark approaches: the industrially established Roche synthesis from (-)-shikimic acid, and two notable academic achievements by Corey and Trost that bypass the need for this natural precursor.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Roche/Gilead (Industrial) | Route 2: Corey Synthesis | Route 3: Trost Synthesis |
| Starting Material(s) | (-)-Shikimic Acid | 1,3-Butadiene, Acrylic Acid | Commercially available lactone |
| Longest Linear Steps | ~8-12[1] | 12[1] | 9[5][6] |
| Overall Yield (%) | 17-29%[1] | ~30%[1][7] | ~30%[5][8] |
| Key Features | Utilizes natural chiral pool, involves potentially hazardous azides.[1][2] | Azide-free, starts from inexpensive materials, employs asymmetric Diels-Alder.[1][7] | Azide-free, features Pd-catalyzed asymmetric allylic alkylation.[5][9] |
| Enantiomeric Excess (ee, %) | >99% (from chiral pool)[3] | >98%[3] | Not explicitly stated, but high |
Route 1: The Roche Industrial Synthesis from (-)-Shikimic Acid
The commercial production of oseltamivir has historically relied on a route starting from (-)-shikimic acid.[3] This approach leverages the inherent chirality of the starting material to establish the correct stereochemistry in the final product.[2] While this route has been highly optimized for large-scale production, its reliance on a natural product with a fluctuating supply has been a significant concern.[2][10]
A key transformation in this synthesis involves the use of potentially explosive azide reagents to introduce the amino groups onto the cyclohexene ring.[2][11] This necessitates specialized handling procedures to mitigate safety risks.[2] The overall yield of the commercial process is reported to be in the range of 17-29%.[1]
Experimental Protocol: Epoxide Formation (Key Intermediate)
This protocol outlines the key steps to generate the epoxide, a central intermediate in the industrial synthesis of Oseltamivir.[2]
-
Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to form the corresponding ethyl ester.[2]
-
Ketalization: The ethyl shikimate intermediate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid. This protects the C-3 and C-4 hydroxyl groups as a pentylidene acetal.[2]
-
Mesylation: The remaining C-5 hydroxyl group is selectively activated by reacting the ketal-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This forms a mesylate, which is an excellent leaving group.[2]
-
Epoxide Formation: The mesylate is then treated with a base, such as potassium bicarbonate, to induce an intramolecular Williamson ether synthesis, forming the desired epoxide.[12]
Route 2: The Corey Synthesis from 1,3-Butadiene and Acrylic Acid
In 2006, E.J. Corey and his group developed a novel, azide-free synthesis of oseltamivir starting from inexpensive and readily available materials: 1,3-butadiene and acrylic acid.[12][13] A key feature of this route is an asymmetric Diels-Alder reaction to establish the initial stereochemistry of the cyclohexene ring.[4][7] This synthesis proceeds in 12 linear steps with an overall yield of approximately 30%.[1][7]
The Corey synthesis is a testament to the power of modern synthetic organic chemistry to construct complex molecules without relying on natural product precursors. By avoiding the use of azides, this route also offers a significant safety advantage over the industrial process.[1]
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: The CBS catalyst is prepared in situ or used as a commercially available reagent.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, the acrylic acid derivative (e.g., 2,2,2-trifluoroethyl acrylate) is dissolved in a suitable solvent like dichloromethane.[4]
-
Cycloaddition: The solution is cooled, and the CBS catalyst is added, followed by the slow addition of butadiene. The reaction is stirred at low temperature until completion, as monitored by TLC or LC-MS.[4]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the chiral cyclohexene ester.
Route 3: The Trost Synthesis from a Commercial Lactone
In 2008, Barry Trost's group reported the shortest synthetic route to oseltamivir at the time, starting from a commercially available lactone.[5][6][9] This nine-step synthesis has an overall yield of approximately 30%.[5][8] A key transformation in this route is a palladium-catalyzed asymmetric allylic alkylation (AAA), which sets two of the three stereocenters in the molecule.[9][10]
The Trost synthesis is another elegant example of a de novo approach to oseltamivir that avoids the use of both shikimic acid and azide reagents.[9][10] The efficiency and stereocontrol achieved in this synthesis highlight the utility of transition metal catalysis in the construction of complex pharmaceutical targets.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
-
Reaction Setup: A solution of the racemic allylic lactone, a palladium catalyst (e.g., (η³-C₃H₅PdCl)₂), and a chiral ligand are prepared in a suitable solvent like THF under an inert atmosphere.[6][9]
-
Nucleophile Addition: A nucleophile, such as trimethylsilylphthalimide, is added to the reaction mixture.[6]
-
Alkylation: The reaction is heated to allow for the palladium-catalyzed asymmetric allylic alkylation to proceed.[6]
-
Workup and Purification: After the reaction is complete, the mixture is worked up, and the product is purified to yield the desired chiral intermediate.
Conclusion
The synthesis of oseltamivir has been a fertile ground for innovation in synthetic organic chemistry. While the Roche industrial synthesis from shikimic acid has been the workhorse for commercial production, its reliance on a natural product and the use of hazardous reagents have spurred the development of numerous alternative routes. The syntheses by Corey and Trost are prime examples of how modern synthetic methods, such as asymmetric catalysis, can be used to construct complex molecules from simple starting materials with high efficiency and stereocontrol. These alternative routes not only provide a greater degree of supply chain security but also showcase safer and more elegant solutions to the synthesis of this important antiviral drug.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
This document provides a detailed protocol for the proper disposal of tert-butyl (4-(piperidin-4-yl)phenyl)carbamate, a chemical intermediate common in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, empowering researchers to make informed safety decisions.
Immediate Safety Considerations & Hazard Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related carbamate and piperidine compounds suggest a precautionary approach is necessary.
Inferred Hazard Profile: Based on analogous compounds, researchers should assume this chemical possesses the following potential hazards until proven otherwise:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: Likely to cause skin irritation and potentially serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
Therefore, all handling and disposal operations must be conducted under the assumption that the material is hazardous.
Causality Behind the Precaution: In the absence of specific toxicological data, the principle of "as low as reasonably achievable" (ALARA) for exposure is the guiding tenet. The carbamate functional group and the piperidine ring are common in biologically active molecules, necessitating the use of full personal protective equipment (PPE) to mitigate unforeseen risks.
Mandatory PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for protection against fine powders and potential splashes.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.
The Regulatory Framework: Adherence to EPA Guidelines
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This federal law establishes a "cradle-to-grave" approach to hazardous waste management.[6] As a laboratory professional, you are considered a "generator" of hazardous waste and are legally responsible for its safe handling and disposal from the moment it is deemed waste until its final treatment.[7][8]
Key Principles:
-
No Sink or Trash Disposal: Uncharacterized or potentially hazardous chemical waste cannot be disposed of in the regular trash or down the sanitary sewer.[9][10]
-
Hazardous Waste Determination: The generator must determine if their waste is hazardous.[7] For a novel or uncharacterized compound like this, it must be treated as hazardous waste.[11]
-
Proper Containment and Labeling: All hazardous waste must be stored in appropriate, sealed containers and clearly labeled.[12]
Pre-Disposal: Waste Accumulation and Storage
Proper management begins long before the final pickup. Waste must be accumulated safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[13]
Quantitative Data for Waste Storage
The following table summarizes the key regulatory limits for waste accumulation in a laboratory SAA.
| Parameter | Limit | Regulatory Body & Rationale |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA (40 CFR § 262.15): This limit is set to minimize the risk associated with storing large quantities of hazardous materials in a working laboratory space. |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | EPA (40 CFR § 262.15): Stricter limits apply to highly toxic wastes to further reduce risk. While this compound isn't P-listed, this highlights the principle of minimizing accumulation. |
| Container Fill Capacity | Do not fill beyond 90% capacity | Best Practice: Leaving headspace allows for vapor expansion due to temperature changes, preventing container rupture. |
| Maximum Storage Time in SAA | 12 months (or until container is full) | Institutional Policy (Typical): This ensures that waste is regularly removed and does not degrade its container or pose a long-term storage hazard. |
Step-by-Step Disposal Protocol
This protocol outlines the process for disposing of pure this compound, contaminated labware, and dilute solutions.
Workflow for Chemical Waste Disposal
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate. The following guidance is synthesized from safety data for structurally analogous compounds and established principles of laboratory safety. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this chemical.
Probable Hazard Assessment
Given the chemical structure, which includes a carbamate group and a piperidine ring, we can anticipate a hazard profile similar to related compounds. Analysis of safety data for molecules such as tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate, 4-(N-Boc-amino)piperidine, and tert-Butyl N-[4-(aminomethyl)phenyl]carbamate suggests the following potential hazards[1][2][3][4][5][6]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below. The primary objective is to prevent all routes of exposure: dermal, ocular, and inhalation.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure the safety of laboratory personnel. The selection of appropriate PPE is the final line of defense after engineering and administrative controls have been implemented[7][8].
Summary of Recommended PPE
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against accidental splashes and airborne particles, which could cause serious eye irritation or damage[6][9][10]. |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use and replace regularly. Lab Coat: A standard laboratory coat. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended. | Prevents dermal absorption, a potential route of toxicity for carbamate compounds. A lab coat protects the skin and personal clothing from contamination[6][9][11]. |
| Respiratory Protection | Primary Control: Handle only in a certified chemical fume hood. Secondary Control: If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation and systemic toxicity. Engineering controls are the preferred method of exposure mitigation[6][9]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Logical workflow for PPE selection when handling the compound.
Operational and Disposal Plans
Safe handling and disposal are as crucial as wearing the correct PPE. These procedures are designed to minimize exposure and environmental contamination.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational. Have a spill kit and emergency contact information readily available. Confirm that an eyewash station and safety shower are accessible[12][13].
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above. Always inspect gloves for any signs of damage before use[11].
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Remove gloves and lab coat before leaving the laboratory.
-
Wash hands thoroughly with soap and water[11].
-
Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain[15][16].
-
Waste Segregation:
-
Unused/Contaminated Solid: Collect all solid waste, including contaminated weighing paper, in a clearly labeled, sealed container designated for hazardous chemical waste[17][18].
-
Contaminated Solvents/Reaction Mixtures: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams[18][19].
-
Contaminated PPE: Double-bag disposable gloves and other contaminated items in sealed plastic bags and place them in the solid hazardous waste container.
-
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by environmental health and safety personnel[14][19].
-
Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines[15][20].
By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely work with this compound, ensuring both personal safety and environmental protection.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
